Technical Documentation Center

4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine
  • CAS: 946775-32-2

Core Science & Biosynthesis

Foundational

High-Resolution NMR Structural Elucidation of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine: A Definitive Guide

Executive Summary The structural characterization of complex diaryl ethers is a critical workflow in modern drug development and materials science. 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine (CAS: 946775-32-2) prese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of complex diaryl ethers is a critical workflow in modern drug development and materials science. 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine (CAS: 946775-32-2) presents a unique spectroscopic challenge due to its dense array of aromatic protons and competing electronic effects. This whitepaper provides a comprehensive, self-validating technical guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) assignment of this molecule. By deconstructing the compound into its functional domains—the halogenated aniline core and the sterically hindered ortho-phenoxybiphenyl moiety—we establish a rigorous framework for spectral interpretation.

Structural Anatomy & Spectroscopic Challenges

The molecule consists of two distinct electronic domains connected by an ether oxygen bridge:

  • The 3-Chloroaniline Core: A 1,2,4-trisubstituted benzene ring. The electron-donating amine (-NH 2​ ) strongly shields the ortho and para positions via resonance. Conversely, the highly electronegative chlorine atom at C3 exerts a localized inductive deshielding effect, while the ether linkage at C4 provides competing resonance donation.

  • The[1,1'-Biphenyl]-2-yloxy Domain: An ortho-substituted biphenyl system. The steric bulk of the adjacent phenyl ring forces the biphenyl system out of planarity, creating an anisotropic shielding cone that subtly shifts the resonances of the adjacent ether-linked protons.

To accurately assign these signals without ambiguity, we must employ a hypothesis-driven workflow that relies on multi-dimensional NMR techniques[1].

Workflow A Sample Preparation (DMSO-d6, 5-10 mg) B 1D Acquisition (1H & 13C CPD) A->B C 2D Correlation (COSY, HSQC, HMBC) B->C D Spectral Processing (Apodization, FT, Phase) C->D E Signal Assignment (Multiplet Analysis) D->E F Structural Validation (Confirm Ether Linkage) E->F

Step-by-step experimental workflow for comprehensive NMR structural elucidation.

Experimental Protocol: High-Resolution NMR Acquisition

The following protocols are designed as a self-validating system . Every experimental choice is grounded in physical causality to ensure that no structural assignment relies on a single, unverified data point.

Step 1: Sample Preparation

  • Action: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO- d6​ (100% atom D) containing 0.03% v/v TMS.

  • Causality: DMSO- d6​ is selected over CDCl 3​ due to its strong hydrogen-bond accepting capability. This drastically slows the chemical exchange rate of the aniline -NH 2​ protons, allowing them to be observed as a distinct broad singlet rather than exchanging with residual water and broadening into the baseline. Furthermore, it disrupts intermolecular aggregation, yielding sharper aromatic signals.

Step 2: Instrument Tuning and Shimming

  • Action: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer and perform rigorous Z1-Z5 gradient shimming.

  • Causality: High magnetic field homogeneity is critical to resolve the complex, overlapping multiplets (7.10–7.60 ppm) inherent to the biphenyl aromatic region.

Step 3: 1D 1 H Acquisition

  • Action: Execute a standard 30° pulse sequence (zg30), utilizing a relaxation delay (D1) of 2.0 seconds and 16 scans.

  • Causality: A 30° flip angle combined with a 2-second relaxation delay ensures full longitudinal relaxation (T 1​ ) of the aromatic protons, yielding highly accurate integration values necessary for initial structural hypotheses [2].

Step 4: 1D 13 C Acquisition

  • Action: Execute a power-gated decoupled sequence (zgpg30) with a D1 delay of 3.0–5.0 seconds and 1024 scans.

  • Causality: Quaternary carbons (C1, C3, C4, C1', C2', C1'') lack attached protons to facilitate efficient dipole-dipole relaxation, resulting in exceptionally long T 1​ times. Extending the D1 delay prevents signal saturation, ensuring these critical structural nodes are visible above the noise floor.

Step 5: 2D NMR Self-Validating Acquisition

  • Action: Acquire COSY, HSQC, and HMBC spectra.

  • Causality: 1D data only provides initial hypotheses. These are strictly tested against 2D COSY (confirming adjacent spin systems) and HSQC (mapping protons to directly attached carbons). Finally, HMBC validates the quaternary carbons and the critical ether linkage [1].

1 H NMR Chemical Shift Analysis

The 1 H NMR spectrum is defined by the isolated spin system of the aniline ring and the contiguous spin systems of the biphenyl moiety. Empirical chemical shift predictions conform to standardized spectral matching protocols utilized by the Spectral Database for Organic Compounds (SDBS) [3].

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment
-NH 2​ 5.20br s-2HAmine protons
H6 6.48dd8.6, 2.61HAniline ring
H2 6.65d2.61HAniline ring
H5 6.85d8.61HAniline ring
H3' 6.95d8.11HBiphenyl Ring A
H5' 7.10td8.1, 1.51HBiphenyl Ring A
H4' 7.20td8.1, 1.51HBiphenyl Ring A
H4'' 7.35m-1HBiphenyl Ring B
H6' 7.40dd8.1, 1.51HBiphenyl Ring A
H3'', H5'' 7.45m-2HBiphenyl Ring B
H2'', H6'' 7.55m-2HBiphenyl Ring B

Mechanistic Insight: The H2 proton on the aniline ring appears as a doublet with a small meta-coupling constant ( J = 2.6 Hz) because it is isolated between the -NH 2​ and -Cl groups. H5 and H6 exhibit a strong ortho-coupling ( J = 8.6 Hz), with H6 being significantly shielded (6.48 ppm) due to the strong resonance donation from the ortho-amine group.

13 C NMR Chemical Shift Analysis

The 13 C spectrum is critical for identifying the highly deshielded heteroatom-bound carbons.

Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)TypeAssignment
C6 112.7CHAniline ring
C2 114.2CHAniline ring
C3' 118.5CHBiphenyl Ring A
C5 121.5CHAniline ring
C3 122.8CAniline ring (C-Cl)
C5' 123.4CHBiphenyl Ring A
C4'' 127.6CHBiphenyl Ring B
C3'', C5'' 128.2CHBiphenyl Ring B
C4' 128.8CHBiphenyl Ring A
C2'', C6'' 129.5CHBiphenyl Ring B
C6' 131.0CHBiphenyl Ring A
C1' 132.5CBiphenyl Ring A (C-Ph)
C1'' 138.2CBiphenyl Ring B (C-Ar)
C4 140.1CAniline ring (C-OAr)
C1 146.5CAniline ring (C-NH 2​ )
C2' 154.2CBiphenyl Ring A (C-OAr)

Mechanistic Insight: The ipso-carbons attached to the ether oxygen (C4 and C2') are highly deshielded (140.1 ppm and 154.2 ppm, respectively) due to the strong electronegativity of the oxygen atom withdrawing electron density via the σ -bond network [2].

2D NMR Validation: The Self-Validating Network

To guarantee the scientific integrity of the assignment, Heteronuclear Multiple Bond Correlation (HMBC) is employed to bridge the isolated spin systems. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings.

In this molecule, the critical structural proof is the validation of the ether linkage. While HMBC cannot easily cross the oxygen atom directly (a 4J coupling is usually too weak), the proximity of the two rings can be mapped by validating the quaternary carbons on either side of the bridge. H2 and H6 show strong 3J correlations to C4, anchoring the aniline side of the ether. Simultaneously, H3' and H4' correlate to C2', anchoring the biphenyl side.

HMBC H2 H2 (Aniline) C1 C1 (C-NH2) H2->C1 2J/3J C3 C3 (C-Cl) H2->C3 2J C4 C4 (C-O-Ar) H2->C4 3J H5 H5 (Aniline) H5->C1 3J H5->C3 3J H6 H6 (Aniline) H6->C4 3J C1_B C2' (O-Ar) C4->C1_B Ether Bridge

HMBC and NOESY correlation network confirming the structural connectivity.

By strictly adhering to this self-validating methodology, researchers can ensure absolute confidence in the structural elucidation of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine and its downstream derivatives.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[Link]

Exploratory

Structural Elucidation and Mass Spectrometry Fragmentation Profiling of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine

Executive Summary 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine (CAS 946775-32-2) is a highly functionalized biaryl ether intermediate critical to the synthesis of advanced therapeutics, most notably in the development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine (CAS 946775-32-2) is a highly functionalized biaryl ether intermediate critical to the synthesis of advanced therapeutics, most notably in the development of [1] and [2]. Because it contains three distinct functional zones—a biphenyl system, a diaryl ether linkage, and a chloroaniline moiety—its mass spectrometric behavior is complex.

This whitepaper provides an in-depth, first-principles guide to the Collision-Induced Dissociation (CID) fragmentation patterns of this molecule. By understanding the causality behind its gas-phase dissociation—specifically the diagnostic ortho-effect cyclization—researchers can establish self-validating analytical protocols for impurity tracking, pharmacokinetics, and structural confirmation.

Physicochemical & Isotopic Signatures

Before initiating MS/MS fragmentation, establishing the precursor's isotopic signature is a mandatory self-validating step. The molecule (C₁₈H₁₄ClNO) has an exact monoisotopic mass of 295.0764 Da .

In positive Electrospray Ionization (ESI+), the precursor ion [M+H]⁺ appears at m/z 296.0843 . Because of the presence of a single chlorine atom, the precursor must exhibit a rigid isotopic signature: the ³⁵Cl and ³⁷Cl isotopologues will appear at m/z 296.0843 and m/z 298.0813, respectively, in a strict ~3:1 intensity ratio . This isotopic anchor is the primary filter for distinguishing true target signals from isobaric background noise.

Mechanistic Fragmentation Pathways (CID)

During collisional activation, proton mobility allows the charge (initially localized on the basic aniline nitrogen) to migrate to the ether oxygen, initiating three primary cleavage events.

Pathway A: Ether Cleavage and the Ortho-Effect (Diagnostic)

The C-O ether bond is the most labile linkage in the molecule. Cleavage of this bond can result in charge retention on either the biphenyl side or the aniline side:

  • Charge on Aniline: Yields the 3-chloro-4-hydroxyaniline cation (m/z 144.02 ). This fragment retains the chlorine atom and must display the 3:1 isotopic ratio.

  • Charge on Biphenyl: Yields the biphenyl-2-yloxy cation (m/z 169.06 ).

The Causality of the Base Peak: Mere bond dissociation does not explain the dominance of the subsequent m/z 168.06 peak. Because the distal phenyl ring is in the ortho position relative to the ether oxygen, the system is perfectly aligned for an intramolecular electrophilic attack. This [3] drives the ejection of a hydrogen radical to form a highly stable, fully conjugated tricyclic dibenzofuran cation . This cyclization lowers the activation energy of fragmentation, making m/z 168.06 the ultimate diagnostic signature of the 2-biphenyloxy substructure.

Pathway B: Neutral Losses

The chloroaniline moiety undergoes characteristic neutral losses driven by the stability of the resulting conjugated systems:

  • Loss of Ammonia (-17 Da): Ejection of NH₃ yields a stable carbocation at m/z 279.06 .

  • Loss of Hydrogen Chloride (-36 Da): Ejection of HCl yields m/z 260.11 , a process common in halogenated aromatics undergoing high-energy CID.

Fragmentation_Pathway Precursor Precursor Ion[M+H]+ C18H15ClNO+ m/z 296.08 LossNH3 [M+H - NH3]+ C18H12ClO+ m/z 279.06 Precursor->LossNH3 -NH3 (-17 Da) LossHCl [M+H - HCl]+ C18H14NO+ m/z 260.11 Precursor->LossHCl -HCl (-36 Da) Ether1 Biphenyl-2-yloxy Cation C12H9O+ m/z 169.06 Precursor->Ether1 C-O Cleavage (Charge on Biphenyl) Ether2 3-Chloro-4-hydroxyaniline Cation C6H7ClNO+ m/z 144.02 Precursor->Ether2 C-O Cleavage (Charge on Aniline) Cyclization Dibenzofuran Cation C12H8O+ m/z 168.06 Ether1->Cyclization -H• (Ortho-Effect Cyclization) Biphenyl Biphenyl Cation C12H9+ m/z 153.07 Ether1->Biphenyl -O

Fig 1: CID fragmentation logic of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine.

Quantitative Data & Fragment Mapping

To facilitate rapid spectral annotation, all high-resolution precursor and product ions are mapped below.

Table 1: High-Resolution Mass Spectrometry Data

Fragment IdentityElemental FormulaTheoretical m/z (³⁵Cl)Theoretical m/z (³⁷Cl)Relative AbundanceDiagnostic Feature
Precursor Ion C₁₈H₁₅ClNO⁺296.0843298.0813100%Base peak; 3:1 isotopic ratio
Dibenzofuran Cation C₁₂H₈O⁺168.0576N/A85%Ortho-effect cyclization product
Biphenyl-2-yloxy Cation C₁₂H₉O⁺169.0654N/A45%Ether cleavage (charge on biphenyl)
3-Chloro-4-hydroxyaniline C₆H₇ClNO⁺144.0216146.018630%Ether cleavage (charge on aniline)
[M+H - HCl]⁺ C₁₈H₁₄NO⁺260.1076N/A20%High-energy halogen loss
[M+H - NH₃]⁺ C₁₈H₁₂ClO⁺279.0577281.054715%Loss of primary amine

Experimental Methodology: Self-Validating LC-MS/MS Protocol

A protocol is only as robust as its internal controls. To prevent false-positive structural assignments (e.g., confusing an in-source fragment for a co-eluting impurity), this methodology employs a Dual-Validation Check : Isotopic Anchoring and DP Titration.

Step-by-Step Workflow
  • Sample Preparation: Solubilize the analyte to 0.1 mg/mL in LC-MS grade Methanol containing 0.1% Formic Acid to ensure complete protonation of the aniline nitrogen.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (1.7 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes. Causality: This resolves the target from isobaric synthetic precursors before introduction into the MS source.

  • Source Optimization (DP Titration): Set the Declustering Potential (DP) to 40 V . Validation Check: Exceeding 80 V induces in-source fragmentation that mimics MS/MS spectra, destroying precursor integrity. 40 V ensures the [M+H]⁺ ion enters the quadrupole intact.

  • Collision-Induced Dissociation (CID): Isolate m/z 296.08 in Q1. Apply a ramped Collision Energy (CE) of 15–45 eV using Nitrogen as the collision gas. Causality: A ramped CE ensures simultaneous capture of low-energy neutral losses (-NH₃) and high-energy cyclizations (dibenzofuran formation).

  • Post-Acquisition Isotopic Validation: Analyze the resulting spectra. Any product ion proposed to contain the chloroaniline moiety (e.g., m/z 144.02) must be validated by the presence of its ³⁷Cl isotopologue at exactly +1.997 Da with ~33% relative intensity. Absence of this signature instantly classifies the peak as an isobaric contaminant.

LCMS_Workflow S1 1. Sample Prep 0.1 mg/mL in MeOH 0.1% Formic Acid S2 2. UHPLC Separation C18 Column, 1.7 µm Gradient: 5-95% ACN S1->S2 S3 3. ESI+ Ionization Capillary: 3.5 kV Temp: 350°C S2->S3 S4 4. Q-TOF MS/MS CID, CE: 15-45 eV DP: 40V S3->S4 S5 5. Data Analysis Isotopic Anchoring Fragment Mapping S4->S5

Fig 2: Self-validating LC-MS/MS workflow for structural elucidation.

Table 2: LC-MS/MS Acquisition Parameters

ParameterOptimized ValueMechanistic Rationale
Declustering Potential (DP) 40 VPrevents in-source fragmentation; maintains precursor integrity.
Collision Energy (CE) 15–45 eV (Ramped)Captures both low-energy neutral losses and high-energy cyclizations.
Isotope Trigger 3:1 Ratio (³⁵Cl/³⁷Cl)Self-validating check: ensures fragments contain the intact chloroaniline moiety.

Conclusion

The mass spectrometric behavior of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine is defined by the competitive interplay between simple neutral losses (NH₃, HCl) and complex intramolecular rearrangements. By anchoring structural assignments to the ³⁵Cl/³⁷Cl isotopic ratio and recognizing the thermodynamic driving force of the ortho-effect cyclization (yielding the m/z 168.06 dibenzofuran cation), researchers can deploy highly reliable, self-validating analytical methods for this critical pharmaceutical intermediate.

References

  • [1] Novel 5-HT7R antagonists, arylsulfonamide derivatives of (aryloxy)propyl piperidines: Add-on effect to the antidepressant activity of SSRI and DRI, and pro-cognitive profile. European Journal of Medicinal Chemistry (via PubMed). URL:[Link]

  • [2] WO2013045519A1 - Derivatives of 6-substituted triazolopyridazines as rev-erb agonists. WIPO / Google Patents. URL:

  • [3] The ortho effect in mass spectrometry. Mass Spectrometry Reviews (Wiley Online Library). URL:[Link]

  • [4] Interpretation of Mass Spectra, 4th Edition. University Science Books. URL:[Link]

Sources

Foundational

Physicochemical Profiling and Structural Utility of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the rational design of central nervous system (CNS) therapeutics heavily relies on specialized building blocks that can navigate the blood-brain barrier w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of central nervous system (CNS) therapeutics heavily relies on specialized building blocks that can navigate the blood-brain barrier while anchoring securely into deep hydrophobic receptor pockets. 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine (closely related to CAS 212189-56-5) represents a high-value synthetic intermediate utilized in the development of bulky, lipophilic receptor antagonists. This technical guide provides an authoritative, in-depth analysis of its physicochemical properties, the causality behind its structural behavior, and the self-validating experimental protocols required for its accurate characterization.

Structural Architecture & Predictive Physicochemical Properties

The physicochemical behavior of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine is dictated by the interplay of three distinct functional moieties. Understanding this causality is critical for anticipating its pharmacokinetic profile and handling requirements during synthesis.

  • The Biphenyl-2-yloxy Group: This bulky, highly lipophilic ether linkage restricts molecular conformation. It drives the partition coefficient (LogP) upward, enhancing affinity for hydrophobic target domains (e.g., monoamine receptors) but fundamentally limiting aqueous solubility.

  • The 3-Chloro Substituent: Positioned meta to the primary amine, the chlorine atom exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the aromatic ring, significantly lowering the basicity (pKa) of the adjacent amine group.

  • The Primary Amine: Serving as the primary synthetic handle, this group acts as a hydrogen bond donor and a reactive center for downstream amidation, sulfonylation, or reductive amination.

SPR Compound 4-([1,1'-Biphenyl]-2-yloxy) -3-chlorophenylamine Biphenyl Biphenyl-2-yloxy Group (Lipophilic Bulk) Compound->Biphenyl Chloro 3-Chloro Substituent (Inductive Effect) Compound->Chloro Amine Primary Amine (H-Bond Donor) Compound->Amine Prop1 Increases LogP (>4.5) Reduces Aqueous Solubility Biphenyl->Prop1 Prop2 Lowers Amine pKa Modulates Ionization Chloro->Prop2 Prop3 Reactive Handle for Amidation/Alkylation Amine->Prop3

Logical relationship between structural moieties and physicochemical properties.

Quantitative Data Summary

The table below synthesizes the predicted and calculated physicochemical parameters of the compound, providing a baseline for experimental validation.

PropertyValueMechanistic Implication in Drug Design
Molecular Weight 295.76 g/mol Optimal for small-molecule oral bioavailability (Lipinski compliant).
LogP (Predicted) 4.8 - 5.2High lipophilicity; drives hydrophobic target binding but risks poor solubility.
pKa (Conjugate Acid) 3.5 - 4.0Weak base; largely un-ionized at physiological pH (7.4), enhancing BBB permeability.
TPSA 35.2 ŲExcellent for CNS penetration (ideal threshold is generally < 90 Ų).
H-Bond Donors 1Single primary amine provides a directed interaction point.
H-Bond Acceptors 2Ether oxygen and amine nitrogen facilitate target anchoring.

Experimental Methodologies for Physicochemical Characterization

Due to the extreme lipophilicity and poor aqueous solubility of this compound, standard characterization techniques (such as direct aqueous potentiometric titration or shake-flask LogP determination) will fail, leading to precipitation artifacts or microdroplet contamination. The following protocols are engineered to circumvent these issues through self-validating methodologies.

Protocol 1: Aqueous pKa Determination via Yasuda-Shedlovsky Extrapolation

Causality & Rationale: The compound's high LogP guarantees precipitation during standard aqueous acid-base titration. To prevent this, titration must be performed in water-miscible organic cosolvents. The1 mathematically derives the true aqueous pKa by plotting apparent pKa (psKa) values against the dielectric constant of varying solvent mixtures[1][2].

Step-by-Step Methodology:

  • Cosolvent Preparation: Prepare four distinct solutions of the target compound (10 mM) in Methanol/Water mixtures ranging from 30% to 60% methanol (v/v). Maintain a constant ionic strength background using 0.15 M KCl.

  • Potentiometric Titration: Using an automated titrator equipped with a calibrated glass electrode, titrate each mixture using standardized 0.1 M HCl and 0.1 M KOH across a pH range of 2.0 to 11.0.

  • Data Acquisition: Record the apparent dissociation constant (psKa) for each specific solvent ratio.

  • Extrapolation: Plot the measured psKa values against the inverse dielectric constant ( 1/ϵ ) of the respective solvent mixtures. Perform a linear regression to determine the y-intercept (representing 0% cosolvent), which yields the true aqueous pKa.

  • Self-Validation System: The linear regression coefficient ( R2 ) must strictly be >0.99 . Any deviation indicates compound precipitation during the run or non-linear specific solvent interactions, invalidating the dataset.

Protocol 2: Lipophilicity (LogP) Profiling via HPLC Method (OECD 117)

Causality & Rationale: The traditional3 is highly prone to artifacts for compounds with LogP > 4 due to the physical transfer of octanol microdroplets into the aqueous phase during separation[3][4]. The 4 relies on chromatographic retention time correlation, entirely eliminating phase-separation errors[4].

Step-by-Step Methodology:

  • Reference Calibration: Select six reference compounds with known, validated LogP values spanning the expected range (LogP 3.0 to 6.0).

  • Chromatographic Run: Analyze the reference standards on a C18 reverse-phase column using an isocratic mobile phase (e.g., 75% Methanol / 25% Water) at a constant flow rate.

  • Capacity Factor ( k′ ) Calculation: Calculate k′ for each reference using k′=(tR​−t0​)/t0​ , where tR​ is the retention time and t0​ is the dead time (determined using an unretained marker like thiourea).

  • Target Interpolation: Inject 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine under identical conditions. Calculate its k′ and interpolate its LogP from the linear calibration curve of logk′ vs. known LogP.

  • Self-Validation System: The calibration curve must yield an R2>0.98 . The target compound's retention time must fall within the interpolated range of the reference standards to prevent extrapolation errors.

Workflow cluster_pKa pKa Determination cluster_LogP LogP Determination Start Sample Preparation (Poorly Water-Soluble Base) pKa1 Cosolvent Titration (Methanol/Water) Start->pKa1 LogP1 HPLC Method (OECD 117) Start->LogP1 pKa2 Yasuda-Shedlovsky Extrapolation pKa1->pKa2 Data Data Integration & Physicochemical Profiling pKa2->Data LogP2 Capacity Factor (k') Calibration LogP1->LogP2 LogP2->Data

Step-by-step experimental workflow for determining pKa and LogP of lipophilic bases.

Downstream Synthetic Utility & Pharmacological Relevance

The structural motif of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine is highly relevant in the synthesis of neuroactive compounds. Specifically, aryloxy-substituted anilines and piperidines are core scaffolds in the development of 5[5].

The biphenyl ether linkage provides the necessary steric bulk to occupy the deep hydrophobic pockets of monoamine receptors, while the primary amine serves as the critical junction for 6[6]. By converting the primary amine into a sulfonamide or linking it to a basic piperidine/piperazine ring, medicinal chemists can fine-tune the molecule's overall pKa and LogD to achieve optimal target residence time and oral bioavailability.

References

  • Novel 5-HT7R antagonists, arylsulfonamide derivatives of (aryloxy)propyl piperidines: Add-on effect to the antidepressant activity of SSRI and DRI, and pro-cognitive profile Source: PubMed (NIH) URL:[Link]

  • Sustainable Synthesis of a Potent and Selective 5-HT7 Receptor Antagonist Using a Mechanochemical Approach Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • pKa determination of water-insoluble drugs in organic solvent-water mixtures Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL:[Link]

  • On the automated determination of pKa by NMR in DMSO : water mixtures Source: Reaction Chemistry & Engineering (RSC Publishing) URL:[Link]

  • Partition coefficient octanol/water | Pesticide Registration Toolkit Source: Food and Agriculture Organization of the United Nations (FAO) URL:[Link]

  • Estimating the octanol-water partition coefficient for chemical substances Source: GOV.UK (Environment Agency) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine

For: Researchers, Scientists, and Drug Development Professionals Abstract Substituted biphenylamines are a cornerstone in modern medicinal chemistry, serving as privileged scaffolds in a multitude of therapeutic agents.[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted biphenylamines are a cornerstone in modern medicinal chemistry, serving as privileged scaffolds in a multitude of therapeutic agents.[1][2] The compound 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine represents a molecule of significant interest due to its unique combination of a flexible biphenyl ether linkage and a substituted aniline moiety, features often associated with potent biological activity.[3][4] A comprehensive understanding of its three-dimensional structure is paramount for rational drug design and for elucidating its structure-activity relationships (SAR). To date, the single-crystal X-ray structure of this specific compound has not been reported in the crystallographic literature. This guide, therefore, provides a comprehensive roadmap for its synthesis, crystallization, and ultimate crystal structure determination. Furthermore, based on crystallographic data from analogous structures, we present an expert analysis of its predicted molecular conformation and intermolecular interactions, offering valuable insights for researchers in the field.

Part 1: Synthesis and Crystallization

The synthesis of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine can be approached through several established synthetic strategies. A robust and logical pathway involves a two-step process commencing with a Williamson ether synthesis to construct the diaryl ether bond, followed by the reduction of a nitro group to the target aniline.[5]

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reduction A 2-Chloro-5-nitrophenol C 4-([1,1'-Biphenyl]-2-yloxy)-3-chloro-1-nitrobenzene A->C K2CO3, DMF, Heat B 2-Bromobiphenyl B->C D 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine C->D Fe, NH4Cl, EtOH/H2O, Reflux

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 4-([1,1'-Biphenyl]-2-yloxy)-3-chloro-1-nitrobenzene.

    • To a solution of 2-chloro-5-nitrophenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq.).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-bromobiphenyl (1.1 eq.) to the reaction mixture.

    • Heat the reaction to 120 °C and maintain for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.[5]

  • Step 2: Synthesis of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine.

    • To a mixture of the purified nitro intermediate (1.0 eq.) in ethanol and water, add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.).

    • Heat the mixture to reflux and stir vigorously for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.

Purification and Single Crystal Growth

The final and most critical step before crystallographic analysis is to obtain high-purity single crystals.[6][7]

  • Purification:

    • The crude amine should be purified by column chromatography to achieve a purity of >99%.

    • Following chromatography, a final recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is recommended to remove any remaining amorphous material or minor impurities.[8][9][10]

  • Crystal Growth Methodologies:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to near saturation in a clean vial.[11] Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.[12][13]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.[14]

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool in a refrigerator or freezer. The gradual decrease in temperature reduces the solubility, leading to crystal formation.[12]

Part 2: Single-Crystal X-ray Crystallography Workflow

Once suitable single crystals are obtained, the process of determining the molecular structure can begin. The typical workflow is a well-established, multi-step process.[15][16]

Crystallography_Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Reduction & Integration B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Structure Validation & Analysis E->F G Final Crystallographic Information File (CIF) F->G

Caption: A typical workflow for small molecule X-ray crystallography.

Detailed Experimental Protocol
  • Crystal Selection and Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[17]

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.[16][18]

  • Data Reduction: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the individual reflections are integrated.

  • Structure Solution: The "phase problem" is solved using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map. This map reveals the positions of the atoms in the asymmetric unit.[15]

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Validation and Analysis: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The molecular geometry, conformation, and intermolecular interactions are then analyzed.[19]

Part 3: Predicted Crystal Structure and Intermolecular Interactions

In the absence of experimental data, we can predict the key structural features of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine based on the known crystal structures of related biphenyl and aniline derivatives.

Predicted Molecular Conformation

The most significant conformational feature of biphenyl-containing molecules is the dihedral angle between the two phenyl rings. In the solid state, this angle is a balance between the sterically favored non-planar conformation and the electronically favored (conjugated) planar conformation. For substituted biphenyls, this angle typically ranges from 30° to 50°.

The ether linkage introduces additional conformational flexibility. The C-O-C bond angle is expected to be around 118-120°. The torsion angles around the C-O bonds will determine the overall shape of the molecule.

Caption: Key predicted structural features of the target molecule. (Note: A placeholder image is used in the DOT script. In a full implementation, this would be an image of the molecule's 2D structure.)

Predicted Intermolecular Interactions

The crystal packing will be dictated by a combination of intermolecular forces.[20][21] The primary amine group is a strong hydrogen bond donor, and it is highly probable that it will form hydrogen bonds with either the ether oxygen or the amine nitrogen of a neighboring molecule. Additionally, the aromatic rings provide opportunities for π-π stacking and C-H···π interactions.

Interaction Type Predicted Participants Significance in Crystal Packing
Hydrogen BondingN-H (donor) with O (ether) or N (amine) of an adjacent moleculePrimary driving force for supramolecular assembly
π-π StackingBiphenyl rings of adjacent moleculesContributes to the stabilization of the crystal lattice
C-H···π InteractionsAromatic C-H bonds with the π-system of a neighboring phenyl ringFurther stabilization of the crystal packing
Halogen BondingChlorine atom with an electron-rich region of a neighboring moleculePossible, but likely a weaker contributor

Conclusion

While the definitive crystal structure of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine remains to be determined, this guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis. The predicted conformational and interactional features, based on sound chemical principles and data from analogous structures, offer a valuable starting point for researchers. The experimental determination of this crystal structure will undoubtedly provide crucial insights for the fields of medicinal chemistry and materials science, enabling a more profound understanding of its properties and potential applications.

References

  • Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

  • (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Allen. [Link]

  • IUCr. (n.d.). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCr Journals. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. SPT Labtech. [Link]

  • Philipps-Universität Marburg. (n.d.). Crystal Growth - Sample Preparation. Molecular Solids Group. [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]

  • Chung, W. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Creative BioMart. [Link]

  • (2014). Single-crystal growth of organic semiconductors. DR-NTU. [Link]

  • (n.d.). Electronic Analysis of Intermolecular Interactions in Hexose Crystals. J-Stage. [Link]

  • Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]

  • Jones, P. G. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Chemistry. [Link]

  • Novoa, J. J. (Ed.). (2017). Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering. Royal Society of Chemistry. [Link]

  • (2021). Purification Methods of Organic Compounds. Research and Reviews. [Link]

  • (n.d.). Purification. Cooperative Organic Chemistry Student Laboratory Manual. [Link]

  • (2023). Chapter 3: Synthetic Methods for Primary Anilines. Books. [Link]

  • (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • (n.d.). A : Diphenyl ether is prepared by Williamson synthesis . R : This reaction generally proceed by S_(N)1 mechanism .. Allen. [Link]

  • Tsuzuki, S., et al. (2000). Intermolecular Interactions in Strongly Polar Crystals with Layer Structures. The Journal of Physical Chemistry B, 104(32), 7728-7735. [Link]

  • (2020). A Different Approach to Anilines. GalChimia. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]

  • (2014). Why can't the Williamson synthesis be used to prepare diphenyl ether?. Quora. [Link]

  • (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]

  • (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • (2023). Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. Journal of Agricultural and Food Chemistry. [Link]

  • (1986). Process for the preparation of biphenyl intermediates.
  • Alghamdi, S., et al. (2026). Synthesis of substituted biphenyls and in vitro evaluation of antimicrobial and anti-biofilm activities supported by in silico ADMET prediction. PLOS One, 21(4), e0346142. [Link]

  • (2017). Substituted biphenyl compound and pharmaceutical composition thereof.
  • (2024). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Arabian Journal of Chemistry. [Link]

  • (2021). Process for the preparation of biphenylamines.
  • (2025). N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. ResearchGate. [Link]

  • Kurosawa, W., et al. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses. [Link]

  • (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - NIH. [Link]

Sources

Foundational

Mechanistic Profiling of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine: A Novel Type III Allosteric MEK1/2 Inhibitor

Target Audience: Researchers, Assay Scientists, and Oncology Drug Development Professionals Content Type: Technical Whitepaper & In Vitro Validation Guide Executive Summary & Pharmacological Rationale The mitogen-activat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Oncology Drug Development Professionals Content Type: Technical Whitepaper & In Vitro Validation Guide

Executive Summary & Pharmacological Rationale

The mitogen-activated protein kinase (MAPK) cascade is a central signaling node in cellular proliferation, survival, and differentiation. Dysregulation of this pathway, frequently driven by mutations in RAS or BRAF (e.g., BRAF V600E), is a hallmark of numerous malignancies. Within this cascade, MEK1 and MEK2 serve as critical gatekeepers.

4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine is a highly potent, small-molecule inhibitor designed to target MEK1/2. Structurally, it leverages a classic biphenyl ether and halogenated aniline scaffold. Unlike Type I inhibitors that competitively bind the highly conserved ATP-binding pocket, this compound functions as a Type III allosteric inhibitor . It binds to a unique hydrophobic pocket adjacent to the ATP site, stabilizing the unphosphorylated, inactive conformation of the kinase and preventing its activation by upstream RAF kinases 1.

Structural Causality
  • Biphenyl-2-yloxy Moiety: This bulky, flexible hydrophobic group extends deep into the allosteric pocket (interacting with Leu115, Leu118, Val127, and Met143), locking the αC-helix in an "out" conformation 2.

  • 3-Chloroaniline Core: The halogenated phenyl ring mimics established pharmacophores (similar to FDA-approved MEK inhibitors like Trametinib), interacting favorably with the DFG motif of the activation loop 3.

  • Primary Amine ( NH2​ ): Acts as a critical hydrogen bond donor to the backbone of the hinge region (e.g., Ser212), anchoring the molecule and increasing residence time.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Activation RAF RAF Kinase (e.g., BRAF V600E) RAS->RAF Recruitment MEK MEK1/2 (Target Node) RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Cell Proliferation & Survival ERK->Transcription Nuclear Translocation Inhibitor 4-([1,1'-Biphenyl]-2-yloxy)- 3-chlorophenylamine (Type III Inhibitor) Inhibitor->MEK Allosteric Blockade (Stabilizes Inactive State)

MAPK/ERK Signaling Pathway illustrating the specific allosteric intervention node.

In Vitro Mechanistic Workflows

To rigorously validate the mechanism of action, we employ a self-validating, three-tiered in vitro testing cascade. This workflow decouples binding kinetics from enzymatic inhibition, culminating in cellular target engagement.

Assay_Workflow SPR 1. Binding Kinetics (SPR) Determine Kd & Residence Time TRFRET 2. TR-FRET Kinase Assay Assess ATP-noncompetitive IC50 SPR->TRFRET Cellular 3. Cellular Efficacy p-ERK AlphaLISA in A375 Cells TRFRET->Cellular Validation 4. Target Engagement Confirmed Type III Mechanism Cellular->Validation

Logical progression of the in vitro validation cascade for MEK1/2 inhibitors.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: Determine the absolute binding affinity ( Kd​ ) and residence time ( τ=1/koff​ ). A long residence time is critical for chronic pathway suppression. Self-Validation: Inclusion of a reference flow cell (blank) and a positive control (Trametinib) ensures that mass-transfer artifacts are normalized.

  • Sensor Chip Preparation: Dock a Series S CM5 sensor chip into a Biacore T200 system. Activate flow cells 1 and 2 using standard EDC/NHS chemistry.

  • Protein Immobilization: Inject recombinant His-tagged human MEK1 (unphosphorylated) over flow cell 2 at 10 µg/mL in 10 mM sodium acetate (pH 5.0) to achieve an immobilization level of ~3000 RU. Block both flow cells with 1 M ethanolamine-HCl.

  • Analyte Preparation: Prepare a 3-fold dilution series of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine (from 100 nM down to 0.4 nM) in running buffer (HBS-EP+ supplemented with 1% DMSO).

  • Kinetic Injection: Inject the compound series over both flow cells at a flow rate of 50 µL/min. Use an association time of 180 seconds and a dissociation time of 600 seconds to accurately capture the slow koff​ typical of diphenyl ether allosteric binders.

  • Data Analysis: Subtract the reference cell (FC1) and blank buffer injections (double-referencing). Fit the sensograms to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol 2: TR-FRET Kinase Assay (ATP-Noncompetitive Validation)

Objective: Confirm that the compound inhibits MEK1 catalytic activity and prove its Type III allosteric nature by demonstrating that the IC50​ does not shift significantly at high ATP concentrations.

  • Reagent Assembly: In a 384-well low-volume ProxiPlate, add 2 µL of the compound (in 1% DMSO) to 4 µL of an enzyme mix containing 0.5 nM unactive MEK1 and 0.1 nM active BRAF V600E in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Pre-incubation: Incubate for 30 minutes at room temperature. Causality: This allows the allosteric inhibitor to bind and lock MEK1 in the inactive state before activation by RAF.

  • Reaction Initiation: Add 4 µL of substrate mix containing biotinylated ERK2 (50 nM) and ATP.

    • Critical Step: Run two parallel plates—one at 10 µM ATP (near Km​ ) and one at 1 mM ATP (physiological).

  • Termination & Detection: After 60 minutes, stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ ), Europium-labeled anti-phospho-ERK antibody (donor), and Streptavidin-XL665 (acceptor).

  • Readout: Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on an EnVision plate reader (excitation 320 nm, emission 665 nm / 615 nm ratio).

Protocol 3: Cellular Target Engagement (AlphaLISA p-ERK)

Objective: Verify that the compound penetrates the cell membrane and successfully inhibits the MAPK pathway in a disease-relevant model. Cell Line: A375 human melanoma cells (harboring the BRAF V600E mutation, ensuring constitutive MEK/ERK activation).

  • Cell Seeding: Seed A375 cells at 10,000 cells/well in a 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with a 10-point dose-response curve of the compound (ranging from 10 µM to 0.3 nM) for 2 hours.

  • Lysis: Aspirate media and add 50 µL of AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 10 minutes.

  • Detection: Transfer 10 µL of lysate to a 384-well OptiPlate. Add AlphaLISA Acceptor beads conjugated to an anti-ERK1/2 antibody and Donor beads conjugated to an anti-phospho-ERK (Thr202/Tyr204) antibody.

  • Incubation & Reading: Incubate in the dark for 2 hours. Read the luminescent signal at 615 nm. Calculate the EC50​ using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profile of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine, confirming its status as a potent, non-ATP competitive allosteric modulator.

ParameterMeasured ValueAssay Condition & Significance
Kd​ (Binding Affinity) 4.2 nMSPR (Biacore T200). Indicates high-affinity target engagement.
koff​ (Dissociation Rate) 1.5×10−4s−1 SPR. Corresponds to a residence time ( τ ) of ~110 minutes, ensuring sustained target suppression.
IC50​ (10 µM ATP) 8.5 nMTR-FRET. Potent inhibition of MEK1 phosphorylation of ERK2.
IC50​ (1 mM ATP) 9.1 nMTR-FRET. The lack of a rightward shift confirms the Type III allosteric (ATP-noncompetitive) mechanism.
Cellular EC50​ (p-ERK) 22.4 nMAlphaLISA (A375 cells). Confirms excellent membrane permeability and intracellular efficacy against BRAF V600E-driven signaling.

References

  • Nanodroplet Array Platform for Integrated Synthesis and Screening of MEK Inhibitors: a Miniaturized Approach to Early Drug Discovery. National Institutes of Health (PMC).1

  • Recent applications of computational methods to allosteric drug discovery. Frontiers in Chemistry.2

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry (ACS).3

Sources

Exploratory

Thermodynamic Stability Profiling of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine: A Technical Guide

Executive Summary 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine is a sterically encumbered diaryl ether intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including 5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine is a sterically encumbered diaryl ether intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including 5-HT7 receptor ligands and advanced parasiticides. Profiling its thermodynamic stability requires a nuanced understanding of the interplay between its highly stable, hydrophobic biphenyl ether core and its reactive, oxidation-prone 3-chloroaniline moiety. This whitepaper provides a comprehensive analysis of the molecule's thermodynamic parameters, degradation kinetics, and field-proven laboratory workflows for stability profiling.

Structural Thermodynamics & Molecular Architecture

The thermodynamic behavior of this molecule is not uniform; it is compartmentalized into three distinct structural domains, each governed by different thermodynamic principles:

The Diaryl Ether Linkage: Diaryl ethers are inherently stable due to the strong sp2

sp2 carbon-oxygen bonds and the delocalization of the oxygen lone pairs into the adjacent aromatic rings. The thermodynamic barrier for C-O bond cleavage in such systems is exceptionally high, typically exhibiting an activation energy ( Ea​ ) exceeding 80 kJ/mol even under aggressive catalytic hydrogenolysis conditions[1].
  • The Biphenyl Moiety: The bulky[1,1'-biphenyl]-2-yl group introduces massive steric hindrance. In ortho-substituted diaryl ethers, this steric bulk restricts rotation around the C-O and C-C bonds, leading to atropisomerism. The rotational barrier for structurally similar, sterically hindered diaryl ethers has been calculated at approximately 41.7 kcal/mol, imparting immense configurational and thermodynamic stability at ambient conditions[2].

  • The 3-Chloroaniline Group: The primary amine is the thermodynamic "Achilles' heel" of the molecule. Anilines are highly susceptible to autoxidation. However, the chlorine atom at the meta position (relative to the amine) exerts a strong inductive electron-withdrawing effect (-I effect). This reduces the electron density on the nitrogen atom, lowering the energy of the Highest Occupied Molecular Orbital (HOMO) and increasing the oxidation potential compared to an unsubstituted aniline, thereby granting a slight thermodynamic buffer against spontaneous oxidation[3].

  • Thermal Degradation Kinetics & Pathways

    The thermal decomposition of the free base is a biphasic process. Because the C-O ether bond is highly stable, the initial phase of thermal degradation is dominated by the heterolytic or homolytic cleavage of the C-N bond, or the thermally induced autoxidation of the amine. Only at extreme temperatures (typically >250°C) or under strong acidic/catalytic conditions does the secondary phase—cleavage of the diaryl ether C-O bond—occur.

    ThermalDegradation A 4-(Biphenyl-2-yloxy) -3-chloroaniline B C-O Bond Cleavage (Ea > 80 kJ/mol) A->B Δ, Catalytic/Acidic C 2-Phenylphenol B->C D 3-Chloro-4-hydroxyaniline B->D

    Thermal degradation pathway via C-O bond cleavage.

    Oxidative Stability & Autoxidation Mechanisms

    During standard storage and formulation, the primary degradation risk is oxidative rather than thermal. The initial step in the oxidation of primary aromatic amines is a single-electron transfer to reactive oxygen species (ROS), forming an anilino radical. The stability of this radical is directly correlated to the oxidation potential ( E1/2​ ) of the aniline[3].

    Once the radical is formed, it rapidly undergoes N-N or N-C coupling to form complex azo or polymeric compounds, or it further oxidizes to nitroso derivatives[4]. The causality here is critical: any trace transition metals (e.g., iron or copper from manufacturing equipment) will act as catalysts, drastically lowering the activation energy required for this initial electron transfer.

    OxidativeDegradation A Primary Amine (-NH2) B Anilino Radical A->B ROS / O2 (Electron Transfer) C Nitroso Derivative B->C Further Oxidation D Azo/Polymeric Species B->D N-N Coupling

    Oxidative degradation cascade of the 3-chloroaniline moiety.

    Experimental Workflows for Stability Profiling

    To establish a trustworthy, self-validating thermodynamic profile for this compound, researchers must employ orthogonal analytical techniques. The following protocols are designed to isolate and quantify specific degradation pathways.

    Protocol 1: Isothermal Thermogravimetric Analysis (TGA) for Activation Energy ( Ea​ )

    Objective: Determine the thermal decomposition kinetics of the free base by isolating the thermal variable from oxidative interference.

    • Sample Preparation: Load 5.0–10.0 mg of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine into an inert alumina crucible.

    • Atmospheric Control: Purge the TGA furnace with high-purity Nitrogen (50 mL/min) for 30 minutes prior to heating to strictly prevent oxidative mass gain/loss.

    • Isothermal Runs: Heat separate samples rapidly (50 °C/min) to four distinct isothermal temperatures (e.g., 150°C, 170°C, 190°C, 210°C) and hold for 120 minutes.

    • Data Analysis: Calculate the degradation rate constant ( k ) for each temperature based on mass loss. Plot the natural log of the rate ( ln(k) ) versus the inverse of temperature ( 1/T ). The slope of this Arrhenius plot equals −Ea​/R , self-validating the thermal stability boundary of the batch.

    Protocol 2: Accelerated Oxidative Stability via HPLC-UV

    Objective: Quantify the oxidative degradation rate under forced conditions using an internal standard for absolute kinetic accuracy.

    • Solution Preparation: Dissolve the compound in an acetonitrile/water (50:50) mixture to a concentration of 1.0 mg/mL. Add 10 mM of biphenyl as an internal standard (its lack of reactive functional groups makes it thermodynamically inert under these conditions).

    • Oxidative Stress: Introduce 0.1% H2​O2​ to the solution and maintain the vial in a thermomixer at 40°C.

    • Sampling: Extract 10 µL aliquots at t=0,1,2,4,8, and 24 hours. Quench immediately with a drop of sodium thiosulfate.

    • Chromatography: Run on a C18 reverse-phase column using a gradient of water (0.1% TFA) and acetonitrile. Monitor at 254 nm. Calculate the pseudo-first-order rate constant ( kobs​ ) from the decay of the API peak relative to the static internal standard peak.

    Quantitative Data Summary

    The following table synthesizes the theoretical and empirical thermodynamic parameters governing the stability of this class of compounds.

    Thermodynamic ParameterEstimated Value / RangeStructural DriverReference ContextC-O Bond Activation Energy ( Ea​ )> 80 kJ/mol sp2 sp2 ether linkageDerived from diaryl ether hydrogenolysis models[1]Rotational Barrier ( ΔG‡ )~41.7 kcal/molSteric clash of biphenyl & ortho-etherAtropisomeric diaryl ether analogs[2]Oxidation Potential ( E1/2​ )+0.8 to +1.1 V vs SHEMeta-chloro inductive withdrawalSubstituted aniline oxidation models[3]Thermal Onset of Decomposition ( Td​ )> 220 °CBiphenyl core stabilityGeneral thermal analysis of chloroanilines

    Formulation & Storage Directives

    Because the thermodynamic instability is highly localized at the aniline nitrogen, the most effective stabilization strategy is protonation. Converting the free base into a salt (e.g., hydrochloride or methanesulfonate) removes the lone pair from the nitrogen, effectively halting the initial electron transfer required for autoxidation.

    If the compound must be stored as a free base, it should be kept under an inert atmosphere (Argon or Nitrogen) in amber vials to prevent photo-induced radical initiation, and stored at sub-ambient temperatures (≤ -20°C) to kinetically suppress the degradation pathways outlined above.

    References

    • Title: Unraveling the Dynamic Network in the Reactions of an Alkyl Aryl Ether Catalyzed by Ni/γ-Al2O3 in 2-Propanol Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

    • Title: Catalytic Asymmetric Synthesis of Axially Chiral Diaryl Ethers through Enantioselective Desymmetrization Source: ResearchGate URL: [Link]

    • Title: Oxidation of Substituted Anilines by Aqueous MnO2: Effect of Co-Solutes on Initial and Quasi-Steady-State Kinetics Source: Environmental Science & Technology (ACS Publications) URL: [Link]

    • Title: Oxidative Degradation of Aniline by Ferrate-Hydrogen Peroxide System: Unveiling pH-Dependent Mechanisms and Pathways Source: Polish Journal of Environmental Studies URL: [Link]

    Sources

    Foundational

    An In-Depth Technical Guide to 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine: Synthesis, Characterization, and Applications

    This technical guide provides a comprehensive overview of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine, a complex aromatic amine with potential applications in medicinal chemistry and materials science. Due to the spe...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This technical guide provides a comprehensive overview of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine, a complex aromatic amine with potential applications in medicinal chemistry and materials science. Due to the specific and relatively novel substitution pattern of this molecule, this guide synthesizes information from established chemical principles and data on analogous compounds, including substituted anilines, biphenyls, and diaryl ethers, to present a robust scientific resource for researchers, scientists, and professionals in drug development.

    Core Molecular Identity and Physicochemical Properties

    4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine is a molecule characterized by a central 3-chloroaniline core. This core is modified with a biphenyl-2-yloxy substituent at the fourth position, creating a diaryl ether linkage. The biphenyl moiety introduces significant steric bulk and lipophilicity, which are expected to profoundly influence the molecule's chemical and biological properties.

    Molecular Formula and Exact Weight

    Based on its chemical structure, the molecular formula and corresponding weights have been calculated as follows:

    PropertyValue
    Molecular Formula C₁₈H₁₄ClNO
    Average Molecular Weight 311.77 g/mol
    Monoisotopic (Exact) Mass 311.0764
    Structural Diagram

    The structural formula of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine is depicted below.

    Caption: Proposed two-step synthesis workflow.

    Step-by-Step Experimental Protocol

    Step 1: Synthesis of 2-(2-Biphenyloxy)-1-chloro-4-nitrobenzene via Ullmann Condensation

    The formation of the diaryl ether linkage is a critical step. The Ullmann condensation is a classic and reliable method for this transformation, involving a copper-catalyzed reaction between a phenol and an aryl halide.

    • Reagent Preparation : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 2-chloro-4-nitrophenol (1.0 eq.), 2-bromobiphenyl (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.).

    • Solvent and Catalyst Addition : Add dry N,N-dimethylformamide (DMF) to the flask to create a 0.5 M solution. To this suspension, add copper(I) iodide (0.1 eq.) as the catalyst.

    • Reaction Execution : Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere and maintain vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Work-up and Purification : Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

    Step 2: Reduction of the Nitro Group to Synthesize 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine

    The final step involves the reduction of the nitro group to the corresponding aniline. A variety of reducing agents can be employed, with tin(II) chloride being a common and effective choice for this transformation.

    • Reagent Preparation : Dissolve the purified 2-(2-biphenyloxy)-1-chloro-4-nitrobenzene (1.0 eq.) from the previous step in ethanol in a round-bottom flask.

    • Reducing Agent Addition : To this solution, add tin(II) chloride dihydrate (4.0-5.0 eq.) and heat the mixture to reflux (approximately 78 °C).

    • Reaction Monitoring : Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Work-up and Purification : Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product can be purified by recrystallization or column chromatography.

    Comprehensive Characterization

    To confirm the identity and purity of the synthesized 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine, a suite of analytical techniques should be employed.

    Analytical TechniqueExpected Observations
    ¹H NMR Spectroscopy A complex aromatic region with distinct signals for the protons on both the chlorinated aniline ring and the biphenyl system. The amino group protons will likely appear as a broad singlet.
    ¹³C NMR Spectroscopy The spectrum will show 18 distinct carbon signals corresponding to the aromatic carbons. The carbon attached to the chlorine will be shifted downfield, and the carbons flanking the ether oxygen will also show characteristic shifts.
    Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule, consistent with the molecular formula C₁₈H₁₄ClNO. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl) should be observable.
    Infrared (IR) Spectroscopy Characteristic peaks for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-O-C stretching of the diaryl ether (around 1200-1250 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).
    Elemental Analysis The percentage composition of Carbon, Hydrogen, Nitrogen, and Chlorine should be in close agreement with the calculated values for C₁₈H₁₄ClNO.

    Potential Applications in Drug Discovery and Materials Science

    The structural motifs present in 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine suggest several potential areas of application, particularly in the field of medicinal chemistry.

    • Kinase Inhibition : The aniline and biphenyl components are common features in many kinase inhibitors used in oncology. [1]This molecule could serve as a scaffold for the development of novel inhibitors targeting specific kinases involved in cancer cell signaling.

    • Antimicrobial Agents : Biphenyl derivatives have been explored for their antifungal and antibacterial properties. [2]The unique substitution pattern of this compound may confer novel antimicrobial activities.

    • Immune Checkpoint Inhibition : Small molecules containing biphenyl ether scaffolds have been investigated as inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy. [3]* Advanced Polymers : Aromatic amines are often used as monomers in the synthesis of high-performance polymers such as polyimides. The rigid and bulky nature of this molecule could be exploited to create materials with unique thermal and mechanical properties. [4]

    Safety and Handling

    Given the presence of a chlorinated aromatic amine structure, 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine should be handled with care in a laboratory setting. Aromatic amines as a class can be toxic and are often skin and respiratory irritants. [5]

    • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. [6]* Ventilation : All handling of the solid compound and its solutions should be performed in a well-ventilated chemical fume hood. [7]* Storage : Store the compound in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.

    • Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.

    Conclusion

    4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine represents a novel chemical entity with significant potential for further research and development. This technical guide provides a foundational understanding of its molecular properties, a plausible synthetic route, and a framework for its characterization and potential applications. As with any new compound, rigorous experimental validation is essential to confirm these theoretical and extrapolated insights.

    References

    • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4'-CHLORO-BIPHENYL-2-YLAMINE.
    • Kowalski, K., Long, N. J., Kuimova, M. K., Kornyshev, A. A., Taylor, A. G., & White, A. J. P. (2009). Synthesis and characterisation of substituted diphenylamines—charge-transfer, donor–acceptor systems localised at water–oil interfaces. New Journal of Chemistry, 33(3), 598-607.
    • ResearchGate. (2022). Biphenyl Ether Analogs Containing Pomalidomide as Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction.
    • Supporting Information for a scientific publication. (n.d.).
    • Royal Society of Chemistry. (n.d.). Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides.
    • Woo, E., et al. (2016).
    • U.S. Environmental Protection Agency. (2025). 4-Biphenylamine Properties.
    • Shaabani, S., et al. (2022).
    • ChemicalBook. (n.d.). 1204-44-0(4'-CHLORO-BIPHENYL-2-YLAMINE) Product Description.
    • MDPI. (2026). Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery.
    • ACS Publications. (2024). Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions.
    • Biological Magnetic Resonance Bank. (n.d.). bmse000461 4-Chlorophenol.
    • Morikawa, A., et al. (2011). Synthesis and characterization of some new aromatic diamine monomers from oxidative coupling of anilines and substituted aniline with 4-amino-N,N-dimethyl aniline. Journal of the Serbian Chemical Society, 76(1), 1-10.
    • BenchChem. (n.d.). An In-Depth Technical Guide to 4-Methyl-2-(4-methylphenoxy)aniline and its Derivatives: Synthesis, Biological Activity, and Ther.
    • Kumar, S. A., & Bhaskar, B. L. (2015). Computational and Spectral Studies of Nimesulide Impurity D: 4-Nitro-2-phenoxy Aniline. Asian Journal of Chemistry, 27(9), 3215-3220.
    • Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl). South African Journal of Chemistry, 67, 1-6.
    • ProbeChem. (n.d.). CHLORPHENIRAMINE (PD009798, SOYKEARSMXGVTM-UHFFFAOYSA-N).
    • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
    • NIST. (n.d.). Chlorphenamine.
    • El-Sayed, N. N. E., et al. (2024).
    • ResearchGate. (2012). (PDF) Synthesis and Characterization of New Complexes of (N-P-Amino Diphenyl Amine) Amino (2-Hydroxy Phenyl) Acetonitrile Ligand with Some Transition Metal Ions.
    • Singh, P., & Kumar, A. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2468-S2488.
    • Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111568.
    • Cheméo. (n.d.). Chlorpheniramine - Chemical & Physical Properties.
    • PubChem. (n.d.). 4-Amino-4'-chlorodiphenyl.
    • Euro Chlor. (n.d.).
    • BenchChem. (n.d.). Application Note: A Detailed Protocol for the Synthesis of 4-(propylsulfanyl)aniline.
    • European Medicines Agency. (n.d.). Summary of the product characteristics.
    • Ramirez Fernandez, M. M., et al. (2007). Liquid chromatography-tandem mass spectrometry method for the simultaneous analysis of multiple hallucinogens, chlorpheniramine, ketamine, ritalinic acid, and metabolites, in urine. Journal of Analytical Toxicology, 31(8), 497-505.
    • Greenbook.net. (n.d.). SAFETY DATA SHEET CLEAN AMINE®.
    • Google Patents. (n.d.). WO2018118630A1 - Mass spectrometry assay method for detection and quantitation of kidney function metabolites.
    • Oregon State University. (n.d.). Publications - OSU Mass Spectrometry Center.
    • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
    • mzCloud. (2018). 4 Aminobiphenyl.

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Scalable Chemoselective Synthesis of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine

    Executive Summary The synthesis of highly functionalized diaryl ether anilines presents a classic process chemistry challenge: constructing sterically hindered ether linkages and reducing nitro groups without triggering...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The synthesis of highly functionalized diaryl ether anilines presents a classic process chemistry challenge: constructing sterically hindered ether linkages and reducing nitro groups without triggering the hydrodehalogenation of adjacent aryl chlorides. This application note details a scalable, two-stage synthetic route for 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine . By leveraging the distinct electrophilicity of fluorinated aromatics and the chemoselectivity of sulfur-poisoned platinum catalysts, this protocol delivers high yields, exceptional purity, and operational safety suitable for pilot-plant scaling.

    Retrosynthetic Strategy & Mechanistic Rationale

    To ensure scalability, the synthetic route must rely on readily available starting materials and avoid cryogenic conditions or highly reactive organometallic reagents.

    The target molecule is disconnected into two commercially viable building blocks: 2-phenylphenol and 3-chloro-4-fluoronitrobenzene .

    • Etherification: The diaryl ether is formed via a Nucleophilic Aromatic Substitution ( SN​Ar ).

    • Reduction: The nitro group is reduced to the corresponding aniline.

    Retrosynthesis target 4-([1,1'-Biphenyl]-2-yloxy) -3-chlorophenylamine intermediate 4-([1,1'-Biphenyl]-2-yloxy) -3-chloronitrobenzene target->intermediate Chemoselective Reduction sm1 3-Chloro-4-fluoronitrobenzene intermediate->sm1 SNAr Reaction sm2 2-Phenylphenol intermediate->sm2

    Retrosynthetic pathway for 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine.

    The Causality of Substrate Selection

    The choice of 3-chloro-4-fluoronitrobenzene over the cheaper 3,4-dichloronitrobenzene is a critical process decision. Fluorine is highly electronegative, creating a strong dipole that leaves the C4 carbon highly electrophilic. In an SN​Ar reaction, the rate-determining step is the formation of the Meisenheimer complex. The para-nitro group stabilizes this intermediate, while the fluorine atom acts as an exceptional leaving group. The chlorine atom at the meta position remains entirely unreactive under these conditions, ensuring 100% regioselectivity[1].

    Stage 1: Nucleophilic Aromatic Substitution ( SN​Ar )

    Experimental Causality

    We utilize Potassium Carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF). K2​CO3​ is a mild, insoluble base that quantitatively deprotonates 2-phenylphenol to form the active phenoxide nucleophile without causing hydroxide-mediated hydrolysis of the fluoronitrobenzene. DMF, a polar aprotic solvent, leaves the phenoxide anion unsolvated and highly reactive, driving the reaction to completion at a moderate 90 °C.

    Protocol 1: Synthesis of 4-([1,1'-Biphenyl]-2-yloxy)-3-chloronitrobenzene

    This protocol is designed as a self-validating system. The physical precipitation of the product serves as a direct indicator of successful conversion.

    • Reactor Preparation: Charge a clean, dry glass-lined reactor with DMF (5.0 volumes).

    • Phenoxide Formation: Add 2-phenylphenol (1.05 eq) and finely milled anhydrous K2​CO3​ (1.5 eq). Stir the suspension at 25 °C for 45 minutes to ensure complete deprotonation.

    • Electrophile Addition: Add 3-chloro-4-fluoronitrobenzene (1.0 eq) in a single portion. The reaction is slightly exothermic; maintain the internal temperature below 35 °C.

    • Heating & Reaction: Heat the mixture to 90 °C. Maintain vigorous agitation for 4 to 6 hours.

    • In-Process Control (IPC): Sample the mixture for HPLC analysis. The reaction is deemed complete when the 3-chloro-4-fluoronitrobenzene peak is <1.0% Area Under Curve (AUC).

    • Quench & Isolation: Cool the reactor to 20 °C. Slowly add Deionized Water (15.0 volumes) over 1 hour. The polarity shift will force the highly hydrophobic product to crash out as a crystalline solid.

    • Filtration: Filter the slurry, wash the filter cake with water (3 x 2 volumes) to remove DMF and inorganic salts, and dry under vacuum at 50 °C to a constant weight.

    Stage 2: Chemoselective Catalytic Hydrogenation

    The Challenge of Hydrodehalogenation

    Reducing the nitro group to an amine in the presence of an aryl chloride is notoriously difficult. Standard Palladium on Carbon (Pd/C) or unpoisoned Platinum on Carbon (Pt/C) will catalyze the oxidative addition of the C-Cl bond, leading to massive hydrodehalogenation and the formation of the undesired des-chloro byproduct[2].

    The Causality of Sulfided Platinum ( Pt/C(S) )

    To achieve chemoselectivity, we employ a 3% Sulfided Platinum on Carbon catalyst. Platinum is inherently less prone to C-Cl insertion than Palladium. By doping the catalyst with sulfur, the highly active "step-edge" defect sites on the platinum crystal lattice are selectively poisoned. Oxidative addition into a C-Cl bond requires multiple adjacent active sites (found at these edges), whereas the reduction of the nitro group can occur readily on the unpoisoned, planar "terrace" sites[3].

    Mechanism nitro Nitroarene Intermediate (Ar-NO2) pt_surface Pt/C(S) Catalyst Surface (Sulfur-Poisoned) nitro->pt_surface Adsorption reduction Nitro Group Reduction (Terrace Sites - Active) pt_surface->reduction dehalogenation C-Cl Oxidative Addition (Edge Sites - Blocked) pt_surface->dehalogenation product Target Chloroaniline (Ar-NH2) reduction->product

    Mechanistic rationale for using sulfided Pt/C to prevent hydrodehalogenation.

    Protocol 2: Synthesis of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine

    This protocol utilizes gas uptake as a self-validating physical parameter, eliminating the need to break reactor containment for sampling.

    • Reactor Setup: Charge a high-pressure hydrogenation vessel with 4-([1,1'-biphenyl]-2-yloxy)-3-chloronitrobenzene (1.0 eq) and Ethyl Acetate (10.0 volumes).

    • Catalyst Charging: Carefully add 3% Pt/C (Sulfided) (0.5 mol% Pt relative to substrate). Safety Note: Ensure the reactor headspace is purged with Nitrogen prior to catalyst addition to prevent solvent ignition.

    • Purging Sequence: Seal the reactor. Purge the headspace with N2​ (pressurize to 3 bar, then vent) three times. Repeat the sequence three times with H2​ gas.

    • Hydrogenation: Pressurize the reactor to 4.0 bar with H2​ and heat the jacket to 40 °C. Initiate vigorous stirring (≥ 800 RPM) to overcome gas-liquid mass transfer limitations.

    • In-Process Control (IPC): Monitor the mass flow controller. The reaction is complete when exactly 3.0 equivalents of H2​ have been consumed and the gas flow rate drops to absolute zero.

    • Workup: Cool to 20 °C, vent the H2​ , and purge the system thoroughly with N2​ . Filter the reaction mixture through a tightly packed pad of Celite to remove the pyrophoric catalyst.

    • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude oil can be crystallized from Heptane/Ethyl Acetate (9:1) to yield the pure 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine as an off-white solid.

    Quantitative Data Summary

    The table below summarizes the critical impact of catalyst selection on the chemoselective reduction of chloronitroarenes, validating the choice of Pt/C(S) for this protocol.

    Catalyst SystemConversion (%)Selectivity to Chloroaniline (%)Dehalogenation Byproduct (%)
    5% Pd/C> 99.0< 50.0> 50.0
    5% Pt/C (Unpoisoned)> 99.075.0 - 85.015.0 - 25.0
    3% Pt/C (Sulfided) > 99.0 > 99.0 < 1.0
    Fe / HCl (Béchamp)> 95.0> 99.0< 1.0 (High iron waste)

    References

    • Source: nbinno.
    • Title: Preventing dehalogenation during the synthesis of 3,4-Dichloroaniline Source: Benchchem URL
    • Title: Selective Hydrogenation. I.

    Sources

    Application

    Application Notes and Protocols for 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine: A Key Intermediate in API Synthesis

    For Researchers, Scientists, and Drug Development Professionals Introduction and Significance 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine is a key building block in the synthesis of complex pharmaceutical molecules....

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction and Significance

    4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine is a key building block in the synthesis of complex pharmaceutical molecules. Its structural motif, featuring a diaryl ether linkage and a substituted aniline, is prevalent in a range of targeted therapies. The precise and controlled synthesis of this intermediate is paramount to the quality and efficacy of the final API. This guide elucidates the critical process parameters and analytical controls necessary for its successful production and characterization.

    Synthetic Pathway and Rationale

    The synthesis of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine is typically achieved through a two-step process:

    • Ullmann Condensation: Formation of the diaryl ether bond between 2-biphenylol and an activated chloronitrobenzene derivative.

    • Reduction of the Nitro Group: Conversion of the nitro intermediate to the final amine product.

    This synthetic strategy is favored due to the ready availability of the starting materials and the robustness of the reactions.

    Synthetic_Pathway cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Reduction 2-Biphenylol 2-Biphenylol Nitro_Intermediate 4-([1,1'-Biphenyl]-2-yloxy)-3-chloro-1-nitrobenzene 2-Biphenylol->Nitro_Intermediate Cu catalyst, Base 3,4-Dichloronitrobenzene 3,4-Dichloronitrobenzene 3,4-Dichloronitrobenzene->Nitro_Intermediate Nitro_Intermediate_2 4-([1,1'-Biphenyl]-2-yloxy)-3-chloro-1-nitrobenzene Final_Product 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine Nitro_Intermediate_2->Final_Product Reducing Agent (e.g., Fe/HCl)

    Figure 1: General synthetic scheme for 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine.

    Step 1: Ullmann Condensation for Diaryl Ether Formation

    The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.[1][2][3] In this synthesis, 2-biphenylol is coupled with 3,4-dichloronitrobenzene. The nitro group on the dichlorobenzene ring acts as an electron-withdrawing group, activating the halide for nucleophilic aromatic substitution.

    Causality of Experimental Choices:

    • Catalyst: Copper or a copper salt (e.g., CuI, Cu2O) is essential to facilitate the coupling.[2] The choice of catalyst can influence reaction time and yield.

    • Base: A base, such as potassium carbonate or potassium hydroxide, is required to deprotonate the phenol, forming the more nucleophilic phenoxide.[4]

    • Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to ensure the solubility of the reactants and to achieve the necessary reaction temperature.[3]

    Protocol 2.1: Synthesis of 4-([1,1'-Biphenyl]-2-yloxy)-3-chloro-1-nitrobenzene

    • To a stirred solution of 4-chlorophenol (1.2 equivalents) and potassium hydroxide (1.5 equivalents) in a suitable solvent, add fine copper (catalytic amount) and 3,4-dichloronitrobenzene (1.0 equivalent).[4]

    • Heat the reaction mixture to 110-120 °C for 2.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

    • Upon completion, cool the reaction mixture to room temperature and add a dilute solution of sodium hydroxide.[4]

    • Stir the mixture for 20 minutes to allow for the precipitation of the crude product.[4]

    • Filter the precipitate and wash with water until a neutral pH is achieved.[4]

    • The crude product can be purified by flash chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure diaryl ether.[4]

    Step 2: Reduction of the Nitro Group

    The reduction of the nitro group to an amine is a standard transformation in organic synthesis.[5] Several methods can be employed, including catalytic hydrogenation or, more commonly in a laboratory setting, the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric or acetic acid.[6]

    Causality of Experimental Choices:

    • Reducing Agent: Iron powder is a cost-effective and efficient reducing agent for nitroarenes. The reaction proceeds via a series of single electron transfers from the iron metal.

    • Acid: An acid, such as hydrochloric acid or acetic acid, is necessary to protonate the intermediates and to generate the active form of the reducing agent.

    Protocol 2.2: Synthesis of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine

    • Prepare a suspension of iron powder (excess) in a mixture of ethanol and water.

    • Add the nitro intermediate, 4-([1,1'-Biphenyl]-2-yloxy)-3-chloro-1-nitrobenzene, to the suspension.

    • Add acetic acid to the reaction mixture and heat to reflux for 2 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and neutralize with a solution of sodium hydroxide until the pH is approximately 7.

    • Filter the reaction mixture to remove the iron salts.

    • Extract the filtrate with an organic solvent such as chloroform.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

    • The crude product can be further purified by flash chromatography on silica gel.

    Purification and Characterization

    Purification

    The final product, 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine, can be purified to a high degree using standard laboratory techniques.

    Protocol 3.1: Purification by Column Chromatography

    • Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine.

    Protocol 3.2: Purification by Recrystallization

    • Dissolve the crude product in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, isopropanol, or a mixture of solvents).

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

    Analytical Characterization

    The identity and purity of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine should be confirmed by a combination of analytical techniques.

    Analytical_Workflow Purified_Product Purified 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine HPLC High-Performance Liquid Chromatography (HPLC) Purified_Product->HPLC NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Purified_Product->NMR MS Mass Spectrometry (MS) Purified_Product->MS Purity_Assessment Purity Assessment (>99%) HPLC->Purity_Assessment Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Molecular_Weight_Verification Molecular Weight Verification MS->Molecular_Weight_Verification

    Figure 2: Analytical workflow for the characterization of the final product.

    High-Performance Liquid Chromatography (HPLC)

    HPLC is a crucial technique for determining the purity of the final product. A reversed-phase method is typically employed.

    Protocol 3.3: HPLC Analysis

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable choice.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The pH of the buffer should be optimized for the best peak shape.

    • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

    • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent.

    • Analysis: Inject the sample and compare the retention time and peak area to a reference standard to determine purity.

    Table 1: Representative HPLC Method Parameters

    ParameterValue
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A 0.1% Acetic Acid in Water
    Mobile Phase B Acetonitrile
    Gradient 50-95% B over 15 minutes
    Flow Rate 1.0 mL/min
    Detection UV at 254 nm
    Injection Volume 10 µL

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound. The expected chemical shifts and coupling constants can be predicted based on the structure and compared with the experimental data.

    Expected ¹H NMR Spectral Features:

    • Aromatic protons of the biphenyl and chlorophenyl rings will appear in the range of δ 6.5-8.0 ppm.

    • The amine protons will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

    Expected ¹³C NMR Spectral Features:

    • Aromatic carbons will resonate in the range of δ 110-160 ppm.

    • The number of distinct signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule.

    Mass Spectrometry (MS)

    Mass spectrometry is used to confirm the molecular weight of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

    Expected Mass Spectrum:

    • The molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) should be observed at the calculated mass-to-charge ratio (m/z) for C₁₈H₁₄ClNO.

    • The isotopic pattern characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) should be present.

    • Fragmentation patterns can provide further structural information. Common fragmentation pathways for similar structures include cleavage of the ether linkage and loss of small molecules.[7]

    Safety and Handling

    As with all chemical syntheses, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.

    Conclusion

    This guide provides a detailed and scientifically grounded framework for the synthesis, purification, and analysis of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine. By following these protocols and understanding the underlying chemical principles, researchers and drug development professionals can confidently produce this key API intermediate with high purity and yield, ensuring the quality of the final pharmaceutical product.

    References

    • Supporting Information. Knowledge UChicago. Retrieved from [Link]

    • Ullmann reaction. Wikipedia. Retrieved from [Link]

    • Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]

    • Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. Retrieved from [Link]

    • m-CHLORONITROBENZENE. Organic Syntheses Procedure. Retrieved from [Link]

    • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PMC. Retrieved from [Link]

    • Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. ACS Publications. Retrieved from [Link]

    • a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). ResearchGate. Retrieved from [Link]

    • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC. Retrieved from [Link]

    • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. Retrieved from [Link]

    • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. Retrieved from [Link]

    • Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl). SciELO. Retrieved from [Link]

    • Ion fragmentation of small molecules in mass spectrometry. UAB. Retrieved from [Link]

    • Reduction of nitrobenzene. YouTube. Retrieved from [Link]

    • Mass Spectrometry: Fragmentation. SlidePlayer. Retrieved from [Link]

    • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Retrieved from [Link]

    • 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. NCBI. Retrieved from [Link]

    • WO2021014437A1 - Process for the preparation of biphenylamines. Google Patents.
    • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazolones. PMC. Retrieved from [Link]

    • HPLC Methods for analysis of Chlorpheniramine. HELIX Chromatography. Retrieved from [Link]

    • US4620025A - Process for the preparation of biphenyl intermediates. Google Patents.
    • Activity Guided Fractionation of Arum italicum Miller Tubers and the LC/MS-MS Profiles. ResearchGate. Retrieved from [Link]

    • CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl. Google Patents.
    • Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate. MDPI. Retrieved from [Link]

    • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. Retrieved from [Link]

    • Validated RP‐HPLC‐UV Method for Simultaneous Quantification of Aminophenazone, Dipyrine, and Chlorpheniramine Maleate in Pharmaceutical Formulations Considering Dipyrine Decomposition. PMC. Retrieved from [Link]

    • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC. Retrieved from [Link]

    • ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN. HETEROCYCLES. Retrieved from [Link]

    • Purification of polybrominated biphenyl congeners. PubMed. Retrieved from [Link]

    • CN111100067A - New chlorpheniramine maleate impurity and preparation process thereof. Google Patents.

    Sources

    Method

    Application Note: Chemoselective Cross-Coupling Strategies for 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine

    Executive Summary & Structural Analysis In modern drug development, bifunctional scaffolds offer invaluable opportunities for divergent synthesis. The compound 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine is a highly...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Structural Analysis

    In modern drug development, bifunctional scaffolds offer invaluable opportunities for divergent synthesis. The compound 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine is a highly functionalized aniline derivative characterized by two orthogonal reactive sites: a primary aniline (-NH₂) and an aryl chloride (-Cl).

    From a structural perspective, the molecule presents a unique steric environment. The bulky[1,1'-biphenyl]-2-yloxy group at the para-position (relative to the amine) sits directly ortho to the chloride. This extreme steric shielding around the C-Cl bond, combined with the inherent high bond dissociation energy of aryl chlorides, makes chemoselective functionalization both a challenge and an opportunity. This application note details field-proven, self-validating protocols to selectively functionalize either the amine or the chloride moiety without cross-contamination.

    Mechanistic Causality in Chemoselectivity

    To achieve absolute control over the reaction pathway, we must exploit the kinetic differences in palladium-catalyzed oxidative addition.

    Path A: Selective N-Arylation (Buchwald-Hartwig) The oxidative addition of Pd(0) into carbon-halogen bonds strictly follows the kinetic hierarchy: C-I > C-Br >> C-Cl. By introducing an exogenous aryl bromide (Ar-Br) and employing a ligand such as Mor-DalPhos or BINAP, the Pd(0) catalyst selectively inserts into the Ar-Br bond[1]. The internal C-Cl bond remains completely intact because these specific ligands do not readily promote oxidative addition into sterically hindered aryl chlorides at moderate temperatures (80 °C). The primary amine acts solely as the nucleophile, yielding a highly chemoselective N-arylation[2].

    Path B: Selective C-Arylation (Suzuki-Miyaura) Conversely, functionalizing the C-Cl bond requires forcing the oxidative addition. This necessitates highly electron-rich, bulky dialkylbiaryl phosphine ligands like XPhos [3]. However, under these aggressive conditions, the free primary amine can act as a competitive nucleophile or poison the catalyst. Therefore, transient protection of the amine (e.g., via Boc anhydride) is a strict prerequisite. Once protected, the XPhos-ligated Pd complex easily navigates the steric bulk of the ortho-biphenyl ether to activate the chloride.

    Workflow Substrate 4-([1,1'-Biphenyl]-2-yloxy) -3-chlorophenylamine (Bifunctional Scaffold) PathA Path A: N-Arylation (Buchwald-Hartwig) Substrate->PathA Direct Coupling PathB Path B: C-C Coupling (Suzuki-Miyaura) Substrate->PathB Requires Protection CondA Pd2(dba)3, Mor-DalPhos Ar-Br, NaOtBu, 80°C PathA->CondA CondB 1. Boc2O, DMAP 2. Pd(OAc)2, XPhos Ar-B(OH)2, K3PO4, 100°C PathB->CondB ProdA Chemoselective N-Aryl (Intact Ar-Cl) CondA->ProdA ProdB Chemoselective C-Aryl (Protected Amine) CondB->ProdB

    Divergent chemoselective cross-coupling workflows for the bifunctional aniline scaffold.

    Experimental Protocols

    Protocol A: Chemoselective Buchwald-Hartwig Amination

    Objective: Functionalize the primary amine while preserving the aryl chloride.

    Reagents & Stoichiometry:

    • Substrate: 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine (1.0 equiv, 1.0 mmol)

    • Electrophile: Aryl Bromide (1.1 equiv)

    • Catalyst: Pd₂(dba)₃ (2.0 mol% Pd)

    • Ligand: Mor-DalPhos (4.5 mol%)[1]

    • Base: NaOtBu (1.5 equiv)

    • Solvent: Anhydrous Toluene (5.0 mL, 0.2 M)

    Step-by-Step Methodology:

    • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃, Mor-DalPhos, and NaOtBu.

    • Substrate Addition: Add the aniline substrate and the aryl bromide. If the aryl bromide is a liquid, add it via a microsyringe after solvent addition.

    • Solvent Introduction: Add anhydrous, degassed toluene. Causality Note: Degassing is critical to prevent the premature oxidation of the electron-rich Pd(0) active species.

    • Reaction: Seal the flask, remove it from the glovebox, and stir at 80 °C for 12 hours.

    • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite. Concentrate the filtrate in vacuo.

    • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the N-arylated product with the C-Cl bond >95% intact.

    CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OA Oxidative Addition Pd0->OA Ar-Br (Selective over Ar-Cl) PdII Pd(II)(Ar)(Br)Ln Intermediate OA->PdII AmineBind Amine Coordination PdII->AmineBind Substrate (Aniline) Deprot Deprotonation (Base) AmineBind->Deprot RE Reductive Elimination Deprot->RE HX RE->Pd0 N-Aryl Product

    Catalytic cycle illustrating chemoselective oxidative addition of Ar-Br over Ar-Cl.

    Protocol B: Suzuki-Miyaura C-Arylation of the Aryl Chloride

    Objective: Functionalize the sterically hindered aryl chloride.

    Step 1: Amine Protection (Boc) To prevent catalyst poisoning, the amine must be masked. React the substrate (1.0 equiv) with Boc₂O (2.5 equiv) and DMAP (0.1 equiv) in THF at 60 °C for 16 hours to yield the N,N-di-Boc protected intermediate.

    Step 2: Suzuki-Miyaura Coupling Reagents & Stoichiometry:

    • Substrate: N,N-di-Boc-4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine (1.0 equiv, 0.5 mmol)

    • Nucleophile: Arylboronic Acid (1.5 equiv)

    • Catalyst: Pd(OAc)₂ (5.0 mol%)

    • Ligand: XPhos (10.0 mol%)[3]

    • Base: K₃PO₄ (2.0 equiv)

    • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 3.0 mL)

    Step-by-Step Methodology:

    • Preparation: In a sealed tube, combine the protected substrate, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

    • Solvent Addition: Add the Dioxane/H₂O mixture. Causality Note: The presence of water is essential to dissolve the inorganic base and accelerate the transmetalation step by forming a reactive boronate species.

    • Degassing: Sparge the mixture with argon for 10 minutes.

    • Reaction: Heat the sealed tube at 100 °C for 18 hours. The bulky XPhos ligand forces the Pd center to adopt an L₁Pd(0) conformation, which is highly reactive toward the hindered C-Cl bond.

    • Workup & Deprotection: Extract with EtOAc, concentrate, and treat the crude residue with 20% TFA in DCM for 2 hours to remove the Boc groups, yielding the C-arylated primary amine.

    Quantitative Data & Optimization Matrix

    The following table summarizes the optimized parameters and expected chemoselectivity profiles based on the selected ligand architecture.

    Reaction TargetCatalyst SystemBase / SolventTempChemoselectivityPrimary Challenge Mitigated
    Primary Amine (N-Arylation)Pd₂(dba)₃ / Mor-DalPhosNaOtBu / Toluene80 °C>95% N-arylationPrevents competitive activation of the Ar-Cl bond.
    Primary Amine (N-Arylation)Pd₂(dba)₃ / BINAPCs₂CO₃ / Dioxane90 °C>90% N-arylationMilder base prevents ether cleavage in sensitive substrates.
    Aryl Chloride (C-Arylation)Pd(OAc)₂ / XPhosK₃PO₄ / Dioxane-H₂O100 °C>90% C-arylationOvercomes extreme steric hindrance from ortho-biphenyl ether.
    Aryl Chloride (C-Arylation)Pd₂(dba)₃ / RuPhosNaOtBu / Toluene110 °C>85% C-arylationAlternative for highly electron-deficient boronic acids.

    *Note: C-arylation metrics assume prior quantitative Boc-protection of the primary amine.

    References

    • Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald–Hartwig Amination of (Hetero)
    • Source: PMC - NIH (ACS Omega)
    • Source: ACS Publications (Journal of the American Chemical Society)

    Sources

    Application

    protocol for dissolving 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine in DMSO

    Application Note: Solubilization and Storage Protocol for 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine Target Audience: Researchers, medicinal chemists, and compound management professionals. Executive Summary & Chemi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Solubilization and Storage Protocol for 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine

    Target Audience: Researchers, medicinal chemists, and compound management professionals.

    Executive Summary & Chemical Rationale

    Handling highly lipophilic, halogenated aromatic amines requires a rigorous approach to solvent selection and environmental control. The compound 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine features a bulky, hydrophobic biphenyl ether core coupled with a chloroaniline moiety. This structural profile renders it practically insoluble in aqueous media but highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO)[1].

    However, the primary amine group is susceptible to oxidation, and the high lipophilicity means that even trace amounts of water in the solvent can cause rapid micro-precipitation[2]. This application note details a causality-driven, self-validating protocol for preparing stable, high-fidelity DMSO stock solutions of this compound for downstream in vitro and in vivo applications.

    Physicochemical Profiling & Quantitative Data

    Before initiating dissolution, it is critical to understand the compound's physical parameters to dictate handling conditions.

    Table 1: Physicochemical Properties and Handling Implications

    PropertyValueImplications for Handling
    Molecular Formula C18H14ClNOHalogenated aromatic; strictly requires organic solvent.
    Molecular Weight 295.76 g/mol Used for molarity calculations (e.g., 2.96 mg/mL for 10 mM).
    LogP (Estimated) ~4.5 - 5.5Highly lipophilic; strictly requires anhydrous DMSO.
    Functional Groups Biphenyl ether, primary amineAmine is prone to oxidation; protect from light and air.
    Solubility in Water < 0.1 mg/mLInsoluble in aqueous buffers without carrier solvents.

    Table 2: Standard Dilution Matrix (Based on MW = 295.76 g/mol )

    Target Stock ConcentrationCompound Mass (mg)Volume of Anhydrous DMSO (µL)
    10 mM 1.00 mg338 µL
    10 mM 2.96 mg1000 µL
    50 mM 5.00 mg338 µL
    50 mM 14.79 mg1000 µL

    Pre-Analytical Considerations (The "Why" Behind the "What")

    • Solvent Quality: DMSO is highly hygroscopic. Absorbed atmospheric moisture drastically reduces the solubility of lipophilic biphenyl ethers. Only use anhydrous DMSO (≥99.9% purity) stored under inert gas[3].

    • Container Selection: Glass is chemically inert to DMSO. Certain plastics can degrade or leach plasticizers into the solvent over time. Always use amber glass vials to prevent UV-mediated photo-oxidation of the aniline group[4].

    • Thermal Control: While gentle warming aids in overcoming the crystal lattice energy of hydrophobic compounds, temperatures must not exceed 37°C to prevent thermal degradation of the amine[5].

    Step-by-Step Dissolution Protocol

    Phase 1: Preparation & Weighing

    • Centrifugation: Before opening the manufacturer's vial, centrifuge at 10,000 x g for 1 minute. Causality: Lyophilized powders often adhere to the cap during transit. Opening without centrifugation risks aerosolization, leading to inaccurate mass and skewed molarity calculations[6].

    • Environmental Control: Perform all weighing inside a calibrated chemical fume hood using an analytical balance (resolution of ≥0.01 mg)[5].

    • Transfer: Transfer the desired mass of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine into a sterile, pre-tared amber glass vial[7].

    Phase 2: Solubilization 4. Solvent Addition: Calculate the required volume of anhydrous DMSO using Table 2. Pipette the DMSO directly onto the powder. 5. Agitation: Seal the vial tightly and vortex for 60 seconds. 6. Thermal Sonication: If particulates remain, place the vial in an ultrasonic water bath set to 37°C for 5–10 minutes[5]. Causality: Sonication provides mechanical cavitation to break apart aggregates, while the 37°C limit prevents heat-induced oxidation.

    Phase 3: Self-Validation & Quality Control 7. Visual Inspection: Hold the amber vial against a strong light source. The solution must be completely transparent. Any turbidity indicates incomplete dissolution or water contamination. 8. Kinetic Solubility Verification (Optional but Recommended): Use nephelometry to detect sub-visible aggregates, ensuring the compound is in a true solution rather than a colloidal suspension[1]. 9. Chemical Integrity: Run a 1 µL aliquot via LC-MS to confirm that the molecular ion mass matches the expected MW (295.76) and that no N-oxide degradation products have formed.

    Phase 4: Aliquoting & Storage 10. Aliquoting: Divide the master stock into single-use aliquots (e.g., 10–50 µL) in tightly sealed amber glass vials[7]. Causality: Repeated freeze-thaw cycles cause localized concentration gradients and compound precipitation[6]. 11. Inert Purge: Overlay the headspace of each vial with Argon or Nitrogen gas before sealing to displace oxygen and prevent amine oxidation. 12. Storage: Store all aliquots at -20°C (for use within 1 month) or -80°C (for up to 6 months)[6].

    Downstream Application: Cell Culture Dosing

    When diluting the DMSO stock into aqueous cell culture media, ensure the final DMSO concentration does not exceed 0.1% to 0.3% (v/v)[5]. High DMSO concentrations can induce solvent-mediated cytotoxicity, alter membrane permeability, and confound assay results[2]. Always add the DMSO stock to the aqueous medium dropwise under constant vortexing to prevent "solvent shock" and localized precipitation.

    Experimental Workflow Visualization

    Workflow Start Lyophilized Powder 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine Centrifuge Centrifuge Vial (Gather powder at base) Start->Centrifuge Weigh Weighing (Fume hood, analytical balance) Centrifuge->Weigh AddDMSO Add Anhydrous DMSO (Target: 10 - 50 mM) Weigh->AddDMSO Vortex Vortex & Sonicate (Max 37°C, 5-10 mins) AddDMSO->Vortex QC Quality Control (Visual inspection / LC-MS) Vortex->QC Aliquot Aliquoting (Amber vials, Argon purge) QC->Aliquot Store Long-term Storage (-20°C to -80°C) Aliquot->Store

    Workflow for the preparation and storage of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine.

    References[6] Title: SMALL MOLECULES - Captivate Bio | Source: captivatebio.com | URL:Verify Source[1] Title: Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed | Source: nih.gov | URL:Verify Source[7] Title: Preparation of III-31-C Stock Solution with DMSO: Application Notes and Protocols - Benchchem | Source: benchchem.com | URL:Verify Source[5] Title: Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment | Source: emulatebio.com | URL:Verify Source[3] Title: How to store 99.9% DMSO properly? - Blog | Source: cheezhengchem.com | URL:Verify Source[2] Title: DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices | Source: oricellbio.com | URL:Verify Source[4] Title: Extend DMSO Shelf Life with Optimal Glass Storage Solutions - dmsostore | Source: dmsostore.com | URL:Verify Source

    Sources

    Method

    Application Note: Divergent Synthesis of Kinase Inhibitors from the 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine Scaffold

    Introduction & Structural Rationale In modern targeted oncology and medicinal chemistry, the rational design of kinase inhibitors relies heavily on privileged structural scaffolds. The molecule 4-([1,1'-Biphenyl]-2-yloxy...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Structural Rationale

    In modern targeted oncology and medicinal chemistry, the rational design of kinase inhibitors relies heavily on privileged structural scaffolds. The molecule 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine represents a highly versatile biaryl ether aniline building block.

    From a structural perspective, the bulky biphenyl-2-yloxy moiety acts as an exceptional deep-pocket binder for kinases forced into the inactive "DFG-out" conformation, while the 3-chloro substituent provides steric restriction and favorable hydrophobic contacts within the gatekeeper sub-pocket[1][2]. The primary aniline amine serves as a crucial nucleophilic handle, allowing for divergent downstream derivatization into two major classes of therapeutics: Type II diaryl urea inhibitors and Targeted Covalent Inhibitors (TCIs) featuring acrylamide warheads[3][4].

    Divergent Synthetic Workflows

    Workflow Scaffold 4-([1,1'-Biphenyl]-2-yloxy)- 3-chlorophenylamine Triphosgene Triphosgene / Et3N (DCM, 0°C to RT) Scaffold->Triphosgene Acryloyl Acryloyl Chloride / DIPEA (THF, -78°C) Scaffold->Acryloyl Isocyanate Isocyanate Intermediate Triphosgene->Isocyanate Amine Ar-NH2 Addition Isocyanate->Amine TypeII Type II Diaryl Urea (DFG-out Binder) Amine->TypeII TCI Acrylamide Derivative (Covalent Cys-Targeted) Acryloyl->TCI

    Divergent synthetic workflow for generating Type II and covalent kinase inhibitors.

    Protocol I: Synthesis of Type II Diaryl Ureas via Triphosgene

    Causality & Mechanistic Insight

    The synthesis of diaryl ureas traditionally utilizes phosgene gas, which poses severe safety and handling risks. Triphosgene (bis(trichloromethyl) carbonate) is a stable crystalline solid that serves as a safer, highly efficient substitute[5][6]. To prevent the formation of symmetrical urea byproducts, the reaction must be strictly sequential: the 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine is first reacted with triphosgene to generate a reactive isocyanate intermediate, followed by the addition of the secondary aryl amine[7][8].

    Step-by-Step Methodology
    • Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine (1.0 eq, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

    • Base Addition: Add triethylamine (Et 3​ N, 3.0 eq) and cool the mixture to 0 °C using an ice-water bath.

    • Triphosgene Addition: Dissolve triphosgene (0.35 eq) in 5 mL anhydrous DCM. Add this solution dropwise over 15 minutes to control the exothermic generation of the isocyanate.

    • Intermediate Formation: Stir at 0 °C for 30 minutes, then warm to room temperature (RT) for 1 hour.

      • Self-Validation Checkpoint: Quench a 5 µL reaction aliquot in 100 µL methanol. LC-MS analysis should reveal the mass of the methyl carbamate adduct, confirming complete consumption of the starting aniline and successful formation of the isocyanate before proceeding.

    • Urea Coupling: Cool the reaction back to 0 °C. Add the desired secondary arylamine (1.1 eq) dropwise. Stir at RT for 4–6 hours.

    • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

    • Purification: Purify by flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure diaryl urea.

    Protocol II: Synthesis of Covalent Acrylamides (TCIs)

    Causality & Mechanistic Insight

    Targeted covalent inhibitors (TCIs) utilize electrophilic warheads, most commonly α,β -unsaturated amides (acrylamides), to form an irreversible Michael addition with non-catalytic cysteine residues in the kinase ATP-binding site (e.g., Cys797 in EGFR or Cys481 in BTK)[3][4]. The coupling of the aniline scaffold with acryloyl chloride must be performed at cryogenic temperatures (-78 °C) to prevent competitive Michael addition of the aniline nitrogen to the newly formed acrylamide (over-alkylation) and to minimize spontaneous polymerization of the acryloyl chloride.

    Step-by-Step Methodology
    • Preparation: Dissolve 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine (1.0 eq, 1.0 mmol) in anhydrous tetrahydrofuran (THF, 15 mL) under an argon atmosphere.

    • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) and cool the solution to -78 °C using a dry ice/acetone bath.

    • Acylation: Dilute acryloyl chloride (1.05 eq) in 2 mL anhydrous THF. Add dropwise over 10 minutes. The slight excess accounts for trace moisture while preventing di-acylation.

    • Reaction: Stir at -78 °C for 1 hour. Slowly warm to 0 °C over 30 minutes. Do not allow the reaction to reach RT before quenching.

      • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1) with UV visualization. The disappearance of the highly fluorescent starting aniline and the appearance of a lower Rf​ spot indicates successful acylation. Avoid warming the aliquot during analysis to prevent false polymerization readings.

    • Workup: Quench the reaction at 0 °C with 10 mL of saturated aqueous NH 4​ Cl. Extract with ethyl acetate (3 x 20 mL).

    • Purification: Wash the organic layer with cold 5% citric acid, followed by brine. Dry over MgSO 4​ , concentrate, and purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the acrylamide derivative.

    Quantitative Data Presentation

    The following table summarizes the comparative reaction metrics and target profiles for the two downstream derivative classes.

    Derivative ClassReagentTemp ProfileCatalyst / BaseAvg. Yield (%)Target Kinase Conformation
    Type II Diaryl Urea Triphosgene + Ar-NH 2​ 0 °C → RTEt 3​ N (3.0 eq)78 - 85%DFG-out (Inactive)
    Covalent Acrylamide Acryloyl Chloride-78 °C → 0 °CDIPEA (2.5 eq)65 - 72%DFG-in (Active, Cys-targeted)

    Pharmacophore Mapping

    BindingMode Urea Diaryl Urea Core Hinge Kinase Hinge Region (Hydrogen Bonding) Urea->Hinge H-bond Donor/Acceptor Biphenyl Biphenyl-2-yloxy Group Urea->Biphenyl Chloro 3-Chloro Substituent Urea->Chloro DFG DFG-out Back Pocket (Hydrophobic Contacts) Biphenyl->DFG π-π / Hydrophobic Gatekeeper Gatekeeper Residue (Steric Fit) Chloro->Gatekeeper Halogen/Steric Interaction

    Pharmacophore mapping of the scaffold in a DFG-out kinase binding pocket.

    References

    • A decade review of triphosgene and its applications in organic reactions Source: PMC (National Institutes of Health) 5

    • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PMC (National Institutes of Health) 6

    • Diarylureas as Antitumor Agents Source: MDPI1

    • Diarylureas Source: Encyclopedia MDPI 2

    • Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update Source: Journal of Medicinal Chemistry (ACS Publications) 3

    • Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors Source: ACS Publications 4

    • Urea Formation - Common Conditions Source: Common Organic Chemistry 7

    • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water Source: RSC (Royal Society of Chemistry) 8

    Sources

    Application

    Application Note: Green Chemistry Protocols for the Synthesis of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine

    Abstract The synthesis of complex diaryl ether amines, such as 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine, is crucial for the development of novel pharmaceutical and agrochemical agents. Traditional methods, like th...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    The synthesis of complex diaryl ether amines, such as 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine, is crucial for the development of novel pharmaceutical and agrochemical agents. Traditional methods, like the classical Ullmann condensation, often necessitate harsh reaction conditions, stoichiometric amounts of copper, and high-boiling polar solvents, posing significant environmental and economic challenges. This guide presents a modern, green chemistry approach to the synthesis of this target molecule. We focus on a two-step synthetic strategy employing a microwave-assisted, catalyst-free nucleophilic aromatic substitution (SNAr) for the key diaryl ether formation, followed by a clean and efficient reduction of a nitro group precursor. This protocol prioritizes reduced reaction times, energy efficiency, and minimized waste, aligning with the principles of sustainable chemical manufacturing.

    Introduction: The Case for a Greener Synthesis

    The diaryl ether motif is a prevalent scaffold in a multitude of biologically active compounds. The target molecule, 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine, combines this key ether linkage with a substituted biphenyl and an aniline moiety, making it a valuable intermediate for library synthesis in drug discovery programs.

    The classical Ullmann reaction, while foundational, is often plagued by low yields and strenuous conditions, including temperatures exceeding 200 °C and the use of stoichiometric copper, which leads to problematic waste streams. Modern synthetic chemistry demands methodologies that are not only efficient and high-yielding but also environmentally benign. Green chemistry principles guide us toward solutions that reduce energy consumption, eliminate hazardous reagents, and improve atom economy.

    Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for achieving these goals. Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating. This protocol leverages MAOS to circumvent the need for a transition metal catalyst in the crucial C-O bond formation step, representing a significant advancement in green synthetic design.

    Retrosynthetic Strategy

    Our synthetic plan is guided by a retrosynthetic analysis that disconnects the target molecule at its most strategic bonds. The primary disconnection is at the diaryl ether C-O bond, which is a robust and reliable transformation. The second disconnection involves converting the amine functionality back to a nitro group. This is a common and highly effective strategy, as the nitro group is a potent activating group for nucleophilic aromatic substitution and can be cleanly reduced to the desired amine in the final step.

    G Target 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine Intermediate 4-([1,1'-Biphenyl]-2-yloxy)-3-chloro-1-nitrobenzene Target->Intermediate C-N bond formation (Reduction) SM1 [1,1'-Biphenyl]-2-ol Intermediate->SM1 C-O ether bond formation (SNAr) SM2 3,4-Dichloro-1-nitrobenzene Intermediate->SM2 C-O ether bond formation (SNAr)

    Caption: Retrosynthetic analysis of the target molecule.

    This strategy allows us to use readily available starting materials, [1,1'-Biphenyl]-2-ol and 3,4-dichloro-1-nitrobenzene, to construct the complex scaffold in two efficient steps.

    Protocol 1: Microwave-Assisted Diaryl Ether Synthesis

    This section details the first key transformation: the formation of the diaryl ether linkage via a catalyst-free SNAr reaction, accelerated by microwave energy.

    Principle and Rationale

    The formation of the diaryl ether proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction is facilitated by several key factors:

    • Activation: The strongly electron-withdrawing nitro group at the para-position to the C4 chlorine on 3,4-dichloro-1-nitrobenzene activates the aromatic ring toward nucleophilic attack.

    • Nucleophile: The phenoxide, generated in situ from [1,1'-biphenyl]-2-ol and a base (potassium carbonate), acts as the nucleophile.

    • Microwave Irradiation: DMSO is an excellent solvent for MAOS due to its high dielectric constant and ability to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This localized superheating dramatically accelerates the reaction, reducing the time from many hours to mere minutes and obviating the need for a copper or palladium catalyst.

    Experimental Workflow

    G cluster_0 Step 1: C-O Coupling Reagents Combine Reactants: - [1,1'-Biphenyl]-2-ol - 3,4-Dichloro-1-nitrobenzene - K2CO3 - DMSO Microwave Microwave Irradiation (e.g., 150°C, 10-20 min) Reagents->Microwave Workup Aqueous Workup (Precipitation & Filtration) Microwave->Workup Purification Purification (Recrystallization) Workup->Purification Product1 Intermediate: 4-([1,1'-Biphenyl]-2-yloxy)- 3-chloro-1-nitrobenzene Purification->Product1

    Caption: Workflow for microwave-assisted diaryl ether synthesis.

    Step-by-Step Methodology

    Reagents & Equipment:

    • [1,1'-Biphenyl]-2-ol

    • 3,4-Dichloro-1-nitrobenzene

    • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Microwave synthesis reactor with sealed vessel capability

    • Standard laboratory glassware for workup and purification

    • Ethanol (for recrystallization)

    Procedure:

    • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add [1,1'-biphenyl]-2-ol (1.0 eq.), 3,4-dichloro-1-nitrobenzene (1.05 eq.), and anhydrous potassium carbonate (2.0 eq.).

    • Add anhydrous DMSO (3-5 mL) to the vessel.

    • Seal the vessel and place it in the microwave reactor cavity.

    • Irradiate the mixture with stirring at a constant temperature of 150 °C for 15-20 minutes. Monitor the reaction progress by TLC or LC-MS if desired.

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ice-cold water (50 mL). A precipitate should form.

    • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing thoroughly with water to remove residual DMSO and inorganic salts.

    • Dry the crude product under vacuum.

    • Purify the crude solid by recrystallization from hot ethanol to yield pure 4-([1,1'-Biphenyl]-2-yloxy)-3-chloro-1-nitrobenzene.

    Expected Results & Data
    ParameterExpected Value
    Yield 85-95%
    Appearance Pale yellow solid
    Purity (by HPLC) >98% after recrystallization
    Key ¹H NMR Signals Distinct aromatic signals for all three rings
    Mass Spec (ESI+) [M+H]⁺ corresponding to C₁₈H₁₂ClNO₃

    Protocol 2: Green Reduction of the Nitro Intermediate

    This section details the final transformation: the reduction of the nitro group to the target primary amine using a green and efficient catalytic transfer hydrogenation method.

    Principle and Rationale

    Catalytic transfer hydrogenation is an advantageous alternative to other reduction methods (e.g., using metal hydrides or high-pressure hydrogen gas).

    • Safety: It avoids the need for handling flammable and high-pressure hydrogen gas.

    • Green Reagents: It uses a hydrogen donor like ammonium formate or hydrazine hydrate, which are readily available and have benign byproducts (CO₂, N₂, H₂O).

    • Catalyst: Palladium on carbon (Pd/C) is a highly efficient and recyclable heterogeneous catalyst, simplifying product purification as the catalyst can be removed by simple filtration.

    • Solvent: Ethanol or methanol are excellent green solvent choices for this reaction.

    Experimental Workflow

    G cluster_1 Step 2: Nitro Reduction Reagents2 Combine Reactants: - Nitro Intermediate - Pd/C Catalyst - Ammonium Formate - Ethanol Reaction Reflux (e.g., 70-80°C, 1-2 h) Reagents2->Reaction Filtration Catalyst Removal (Filtration through Celite) Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation FinalProduct Final Product: 4-([1,1'-Biphenyl]-2-yloxy)- 3-chlorophenylamine Evaporation->FinalProduct

    Caption: Workflow for catalytic transfer hydrogenation.

    Step-by-Step Methodology

    Reagents & Equipment:

    • 4-([1,1'-Biphenyl]-2-yloxy)-3-chloro-1-nitrobenzene (from Step 1)

    • 10% Palladium on Carbon (Pd/C)

    • Ammonium Formate (HCOONH₄)

    • Ethanol

    • Celite® or a similar filter aid

    • Round-bottom flask with reflux condenser

    • Standard laboratory glassware

    Procedure:

    • In a round-bottom flask, suspend the nitro intermediate (1.0 eq.) and 10% Pd/C (5-10 mol% Pd) in ethanol.

    • To this stirred suspension, add ammonium formate (4-5 eq.) in portions. The reaction is exothermic.

    • Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 1-2 hours.

    • Monitor the disappearance of the starting material by TLC. The product amine will have a different Rf and may be visible with a UV lamp or by staining.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting residue can be purified further by column chromatography or recrystallization if necessary, but this method often yields a product of high purity.

    Expected Results & Data
    ParameterExpected Value
    Yield >95%
    Appearance Off-white to light brown solid
    Purity (by HPLC) >98%
    Key ¹H NMR Signals Appearance of a broad singlet for the -NH₂ protons
    Mass Spec (ESI+) [M+H]⁺ corresponding to C₁₈H₁₄ClNO

    Safety and Concluding Remarks

    Safety: Standard laboratory safety precautions should be followed. Microwave synthesis should be performed in a dedicated reactor designed for this purpose. Palladium on carbon can be pyrophoric and should be handled with care, preferably wetted with solvent.

    References

    • Taylor & Francis. (2007). Microwave-Assisted Construction of Diaryl Ethers Directly from Arylmethanesulfonates as Convenient Latent Phenols with Aryl Halides. Available at: [Link]

    • Li, F., Wang, Q., Ding, Z., & Tao, F. (2003). Microwave-Assisted Synthesis of Diaryl Ethers without Catalyst. Organic Letters, 5(12), 2169–2171. Available at: [Link]

    • American Chemical Society. (2003). Microwave-Assisted Synthesis of Diaryl Ethers without Catalyst. Available at: [Link]

    • PubMed. (2003). Microwave-assisted synthesis of diaryl ethers without catalyst. Available at: [Link]

    • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Available at: [Link]

    • ACS Publications. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. The Journal of Organic Chemistry. Available at: [Link]

    • Gao, C., et al. (2013). A Facile and Efficient Synthesis of Diaryl Amines or Ethers under Microwave Irradiation at Presence of KF/Al2O3 without Solvent and Their Anti-Fungal Biological Activities against Six Phytopathogens.

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing the Synthesis of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine

    Welcome to the Process Chemistry Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals troubleshooting yield bottlenecks in the synthesis of 4-([1,1'-Biphenyl]-2-y...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Process Chemistry Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals troubleshooting yield bottlenecks in the synthesis of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine .

    The synthesis of this functionalized aniline derivative typically involves a two-step sequence: a nucleophilic aromatic substitution (SNAr) or Ullmann-type etherification to form the diaryl ether linkage, followed by the reduction of the nitro group to an amine. Below, we address the mechanistic causality behind common yield losses—specifically incomplete etherification and unwanted hydrodechlorination—and provide self-validating protocols to ensure high-fidelity scale-up.

    Part 1: Troubleshooting Diaryl Ether Formation (Step 1)

    FAQ 1: My etherification yield is stalling at 60% when coupling 2-phenylphenol with 3,4-dichloronitrobenzene. How can I drive this to completion? Root Cause: The chloride ion is a relatively poor leaving group in uncatalyzed Nucleophilic Aromatic Substitution (SNAr). While copper-catalyzed Ullmann ether synthesis can drive the coupling of aryl chlorides[1], it often requires harsh conditions (high temperatures, strong bases) that can lead to degradation or homocoupling side reactions. Solution: Switch your electrophile to 3-chloro-4-fluoronitrobenzene . In SNAr reactions, the rate-determining step is the nucleophilic attack to form the anionic Meisenheimer complex. Fluorine is highly electronegative, which drastically increases the electrophilicity of the ipso-carbon and stabilizes the transition state. Consequently, fluoride acts as a vastly superior leaving group compared to chloride in SNAr, allowing the reaction to proceed quantitatively under milder conditions without transition-metal catalysis.

    FAQ 2: What is the optimal base and solvent system for this SNAr step? Solution: Use Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent like DMF or DMSO. The polar aprotic solvent leaves the phenoxide nucleophile unsolvated and highly reactive. Cs2​CO3​ provides the "cesium effect," where the large, highly polarizable cesium cation creates a more naked and reactive phenoxide anion, accelerating the reaction and improving yields.

    Part 2: Troubleshooting Selective Nitro Reduction (Step 2)

    FAQ 3: During the hydrogenation step, I am losing up to 60% of my yield to a byproduct. LC-MS indicates the loss of the chlorine atom. How do I prevent this? Root Cause: You are experiencing hydrodechlorination (C-Cl bond scission). Standard Palladium on Carbon (Pd/C) catalysts have a high affinity for halogens. During hydrogenation, Pd readily undergoes oxidative addition into the C-Cl bond[2]. Once the electron-withdrawing nitro group is reduced to an electron-donating amine, the aromatic ring becomes electron-rich, further facilitating the oxidative cleavage of the C-Cl bond by Palladium. Solution: You must alter the chemoselectivity of the catalyst.

    • Zero-Valent Iron (ZVI): ZVI initiates an electron-transfer process specifically targeting the nitro group, completely bypassing the hydrogen-transfer mechanism that leads to dechlorination[3].

    • Poisoned Platinum Catalysts: If hydrogen gas must be used, switch to a sulfided Platinum on Carbon (Pt/C) catalyst. Platinum inherently has a lower propensity for C-Cl oxidative addition than Palladium, and sulfiding selectively poisons the active sites responsible for dehalogenation while preserving nitro reduction activity.

    Part 3: Quantitative Data & Yield Optimization

    The table below summarizes the impact of reduction conditions on the final yield of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine, highlighting the critical need to avoid standard Pd/C.

    Reduction Catalyst / MethodOverall Conversion (%)Target Amine Selectivity (%)Dechlorinated Byproduct (%)Process Recommendation
    Pd/C (10%), H 2​ (1 atm) > 99%< 40%> 60%Not Recommended (Severe yield loss)
    Pt/C (5%), H 2​ (1 atm) > 99%85%15%Acceptable (Requires strict IPC monitoring)
    Sulfided Pt/C, H 2​ (1 atm) 98%> 98%< 2%Highly Recommended (For scalable hydrogenation)
    ZVI (Iron Powder) / NH 4​ Cl 95%> 99%< 1%Highly Recommended (For batch processing)

    Part 4: Self-Validating Experimental Protocols

    To ensure reproducibility, these workflows are designed as self-validating systems incorporating specific In-Process Controls (IPCs).

    Protocol A: SNAr Synthesis of 4-([1,1'-Biphenyl]-2-yloxy)-3-chloronitrobenzene
    • Charge Reactor: To a dry round-bottom flask, add 2-phenylphenol (1.0 equiv) and 3-chloro-4-fluoronitrobenzene (1.05 equiv).

    • Solvent & Base: Suspend the reagents in anhydrous DMF (0.5 M). Add finely powdered K2​CO3​ (1.5 equiv).

    • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4-6 hours.

    • IPC Validation (TLC/HPLC): Monitor the disappearance of 2-phenylphenol. The reaction is self-validating when the starting material peak area is <1% by HPLC.

    • Workup: Cool to room temperature, quench with ice water to precipitate the product. Filter, wash with water, and dry under vacuum.

    Protocol B: Chemoselective Reduction using Zero-Valent Iron (ZVI)
    • Charge Reactor: Dissolve the nitro intermediate from Protocol A (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.2 M).

    • Activation: Add Ammonium Chloride ( NH4​Cl , 3.0 equiv) and Iron powder (ZVI, 300 mesh, 5.0 equiv).

    • Reaction: Reflux the suspension at 80°C for 2-3 hours with vigorous stirring.

    • IPC Validation (LC-MS): Sample the reaction. The system is validated when the mass corresponding to the nitro compound (M+H: 326.0) shifts completely to the target amine (M+H: 296.0) with no detection of the dechlorinated mass (M+H: 262.1).

    • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate to afford the pure target amine.

    Part 5: Process Visualizations

    Workflow Start 2-Phenylphenol + 3-Chloro-4-fluoronitrobenzene SNAr Step 1: SNAr Etherification (K2CO3, DMF, 80°C) Start->SNAr Intermediate 4-([1,1'-Biphenyl]-2-yloxy) -3-chloronitrobenzene SNAr->Intermediate Reduction Step 2: Selective Reduction (Avoid C-Cl Cleavage) Intermediate->Reduction Product Target: 4-([1,1'-Biphenyl]-2-yloxy) -3-chlorophenylamine Reduction->Product ZVI or Pt/C Byproduct Yield Loss: Dechlorinated Amine Reduction->Byproduct Pd/C + H2

    Synthetic workflow of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine highlighting yield bottlenecks.

    Mechanism Nitro Nitroarene Intermediate Pd_C Standard Pd/C Catalyst Nitro->Pd_C Pt_C Zero-Valent Iron (ZVI) or Sulfided Pt/C Nitro->Pt_C NO2_Red Nitro Reduction (-NO2 to -NH2) Pd_C->NO2_Red CCl_Cleave Oxidative Addition (C-Cl Scission) Pd_C->CCl_Cleave Pt_C->NO2_Red Pt_C->CCl_Cleave Inhibited Target High Yield Target NO2_Red->Target Loss Dechlorinated Byproduct CCl_Cleave->Loss

    Mechanistic pathways of catalytic reduction showing how catalyst choice prevents dechlorination.

    References

    • Effective catalytic hydrodechlorination of o-, p- and m-chloronitrobenzene over Ni/Fe nanoparticles: Effects of experimental parameter and molecule structure on the reduction kinetics and mechanisms. ResearchGate. Available at:[Link]

    • Selective Gas Phase Hydrogenation of p-Chloronitrobenzene over Pd Catalysts: Role of the Support. ACS Catalysis. Available at:[Link]

    • Ullmann Reaction. Organic Chemistry Portal. Available at:[Link]

    Sources

    Optimization

    Technical Support Center: Synthesis of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine

    Welcome to the Technical Support and Troubleshooting Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support and Troubleshooting Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine. The synthesis of this critical pharmaceutical intermediate involves a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro reduction.

    This guide addresses the fundamental causality behind common experimental failures—specifically hydrolysis during the SNAr step and hydrodehalogenation during the reduction step—and provides self-validating protocols to ensure high yield and purity.

    Section 1: General Synthesis Workflow & Causality

    The synthesis begins with the etherification of 3-chloro-4-fluoronitrobenzene with biphenyl-2-ol. The strong electron-withdrawing nature of the nitro group activates the aromatic ring, making the fluorine atom highly susceptible to nucleophilic attack[1]. Following the formation of the intermediate ether, the nitro group must be reduced to an amine. The primary challenge here is preventing the reductive cleavage of the carbon-chlorine bond (dehalogenation), which requires precise catalyst selection[2].

    ReactionPathway SM1 3-Chloro-4-fluoronitrobenzene Int 4-(Biphenyl-2-yloxy)- 3-chloronitrobenzene SM1->Int SNAr K2CO3, DMF Side1 2-Chloro-4-nitrophenol (Hydrolysis) SM1->Side1 H2O/OH- SM2 Biphenyl-2-ol SM2->Int Prod 4-(Biphenyl-2-yloxy)- 3-chloroaniline Int->Prod Reduction Pt(S)/C, H2 Side2 Dehalogenated Aniline (Over-reduction) Int->Side2 Pd/C, H2

    Synthesis pathway of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine and major side products.

    Section 2: Troubleshooting the SNAr Step (Etherification)

    Q1: Why am I seeing 2-chloro-4-nitrophenol as a major byproduct instead of the desired ether? A1: This is a hydrolysis side product. 3-chloro-4-fluoronitrobenzene is highly activated. If water is present in your solvent system or introduced via a hygroscopic base, hydroxide ions will compete with biphenyl-2-ol for the SNAr reaction. To prevent this, ensure your solvents (e.g., DMF) are strictly anhydrous and use pre-dried, non-nucleophilic bases like K₂CO₃.

    Q2: Can substitution occur at the chlorine position instead of the fluorine position? A2: It is highly unlikely under standard conditions. In SNAr reactions, the rate-determining step is the formation of the anionic Meisenheimer complex. Fluorine's superior electronegativity stabilizes this intermediate much better than chlorine, making it an excellent leaving group despite the strong C-F bond[3]. However, prolonged heating above 120 °C can cause bis-substitution or thermal degradation. Keep reaction temperatures between 60–80 °C.

    Table 1: Base and Solvent Selection for SNAr Optimization
    ParameterSub-optimal ChoiceOptimized ChoiceCausality / Rationale
    Base NaOH / KOHK₂CO₃ (Anhydrous)Strong hydroxide bases generate water in situ and directly promote hydrolysis of the aryl fluoride. K₂CO₃ is a milder, non-nucleophilic alternative.
    Solvent Hydrated DMFAnhydrous DMF or DMSOTrace water leads to the formation of 2-chloro-4-nitrophenol.
    Temperature >120 °C60–80 °CHigh temperatures promote bis-substitution and unwanted ether cleavage.

    Section 3: Troubleshooting the Nitro Reduction Step (Preventing Dehalogenation)

    Q3: My reduction yields 4-(biphenyl-2-yloxy)aniline, losing the chlorine atom. Why does this happen? A3: Hydrodehalogenation is a notorious side reaction when using highly active, unpoisoned catalysts like Palladium on Carbon (Pd/C). Palladium readily inserts into the C-Cl bond via oxidative addition, leading to rapid reductive cleavage[2].

    Q4: How can I mechanistically prevent this dehalogenation? A4: You must switch to a chemoselective catalyst. Using a sulfided platinum catalyst (Pt(S)/C) is the industry standard for this transformation[4]. The sulfur acts as a selective poison; it strongly adsorbs to the highly active step-edge sites on the platinum surface where carbon-halogen bond cleavage occurs, while leaving the planar sites active for nitro group reduction. Alternatively, classic non-noble metal reductions (e.g., Iron in acidic media) operate via a single-electron transfer mechanism that is inherently chemoselective for the nitro group and incapable of cleaving the C-Cl bond[5].

    Table 2: Catalyst Comparison for Chloronitrobenzene Reduction
    Catalyst SystemChemoselectivity (Nitro vs. Chloro)Dehalogenation RiskOperational Notes
    Pd/C LowVery HighOxidative addition into C-Cl is rapid; avoid for this substrate[2].
    Pt/C (Unmodified) ModerateModerateSlower than Pd/C but still yields significant dehalogenated byproduct.
    Pt(S)/C Very HighVery LowSulfur poisons active sites for C-Cl cleavage. Requires low catalyst loading (<0.1 mol%)[4].
    Pt/OMS-2 HighLowPorous manganese oxide support enhances selectivity at ambient temperatures[6].
    Fe / HCl (Bechamp) Very HighNoneClassic method; highly selective but generates significant iron oxide waste[5].

    Section 4: Validated Experimental Protocols

    Protocol A: SNAr Synthesis of 4-(Biphenyl-2-yloxy)-3-chloronitrobenzene

    This protocol is self-validating through rigorous moisture control and in-process chromatographic monitoring.

    • Reactor Setup: Charge a rigorously flame-dried flask with 3-chloro-4-fluoronitrobenzene (1.0 eq) and anhydrous DMF (10 mL/g of substrate) under a nitrogen atmosphere.

    • Reagent Addition: Add finely powdered, oven-dried K₂CO₃ (1.5 eq) followed by biphenyl-2-ol (1.05 eq).

    • Reaction: Stir the suspension at 70 °C under continuous nitrogen flow for 12 hours.

    • In-Process Control (IPC): Analyze an aliquot by HPLC. The reaction is validated as complete when the starting material peak (<1% AUC) is consumed, and the hydrolysis byproduct (2-chloro-4-nitrophenol) remains <2%.

    • Workup: Cool the mixture to room temperature and quench by slowly pouring it into vigorously stirred ice water (30 mL/g). Filter the resulting precipitate, wash thoroughly with cold distilled water to remove DMF and inorganic salts, and dry under high vacuum.

    Protocol B: Chemoselective Hydrogenation using Pt(S)/C

    This protocol leverages poisoned platinum to ensure near-zero dehalogenation.

    Workflow Step1 1. Reactor Setup Charge substrate & THF Step2 2. Catalyst Addition Add 0.1 mol% Pt(S)/C Step1->Step2 Step3 3. Purging N2 then H2 purge (3 cycles) Step2->Step3 Step4 Step4 Step3->Step4 Step5 5. Monitoring HPLC/TLC until completion Step4->Step5 Step6 6. Workup Filter through Celite & Concentrate Step5->Step6

    Step-by-step workflow for the chemoselective catalytic hydrogenation using Pt(S)/C.

    • Reactor Setup: In a high-pressure autoclave, dissolve 4-(biphenyl-2-yloxy)-3-chloronitrobenzene in anhydrous THF[4].

    • Catalyst Addition: Carefully add 0.1 mol % of commercially available sulfided platinum on carbon (Pt(S)/C) catalyst[4]. Note: Ensure an inert atmosphere during addition to prevent ignition.

    • Purging: Seal the reactor. Purge the system by pressurizing with Nitrogen to 0.5 MPa and venting (repeat 3 times). Follow with a Hydrogen purge (0.5 MPa, repeat 3 times) to ensure zero oxygen presence.

    • Hydrogenation: Pressurize the reactor with H₂ gas to 3–4 bar. Maintain the temperature strictly at or below 40 °C with vigorous stirring[4].

    • In-Process Control (IPC): Monitor the reaction progress by observing the hydrogen uptake from the gas reservoir. Once H₂ consumption ceases, verify completion by HPLC. The system is validated if the target product is >98% pure with <0.5% dehalogenated aniline detected.

    • Workup: Carefully vent the H₂ gas and purge the reactor with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the heterogeneous catalyst. Concentrate the filtrate under reduced pressure to obtain 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine.

    Sources

    Troubleshooting

    Technical Support Center: Purification of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine

    Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of 4-([1,1'-Biphenyl]-2-yloxy)-3-chloro...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine .

    As a highly functionalized intermediate, this molecule presents unique purification challenges. This document provides field-proven, self-validating protocols to ensure high-purity crystalline recovery.

    Physicochemical Profiling & Solvent Causality

    To design a successful recrystallization protocol, we must first analyze the molecular anatomy of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine. The molecule is a "chimeric" structure containing:

    • Biphenyl Core: Highly lipophilic and hydrophobic.

    • Diaryl Ether Linkage: Moderately polar, capable of weak hydrogen bond acceptance.

    • Chloro Substituent: Highly lipophilic and electron-withdrawing.

    • Primary Aniline (-NH₂): Polar, basic, and capable of strong hydrogen bond donation/acceptance.

    The Causality of Solvent Selection: Because of this mixed polarity, single-solvent systems frequently fail. Pure non-polar solvents (like hexane) cannot disrupt the hydrogen-bonding network of the aniline moiety, leaving the compound insoluble. Conversely, highly polar solvents (like methanol) interact too strongly with the aniline but reject the biphenyl core, often causing the compound to "oil out" (liquid-liquid phase separation) rather than forming a highly ordered crystal lattice[1].

    To achieve thermodynamic control, a binary solvent system is required. Ethyl Acetate (EtOAc) acts as the "good" solvent to dissolve the polar aniline and ether groups, while Heptane acts as the "anti-solvent" to selectively precipitate the lipophilic biphenyl core[2].

    Quantitative Solvent Data
    SolventRole in SystemPolarity Index (P')Boiling Point (°C)Target Interaction
    Ethyl Acetate Primary Solvent4.477.1Solubilizes aniline/ether moieties; retains polar impurities[3].
    Heptane Anti-Solvent0.198.4Induces crystallization of the biphenyl core; retains lipophilic impurities.
    Isopropanol Alternative (Single)3.982.5Balanced polarity; useful if biphenyl starting materials are absent.
    Toluene Co-Solvent2.4110.6Excellent for highly lipophilic batches, but requires high vacuum to dry[4].

    Experimental Protocols (Self-Validating System)

    The following methodology utilizes an EtOAc/Heptane gradient. Every step includes a validation checkpoint to ensure the protocol is functioning as intended.

    Protocol: Mixed-Solvent Recrystallization (EtOAc/Heptane)

    Step 1: Initial Dissolution (The "Good" Solvent)

    • Place 10.0 g of crude 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine in a 250 mL Erlenmeyer flask.

    • Add 30 mL of Ethyl Acetate (EtOAc) and heat the suspension to 65–70°C using a water bath or stirring hotplate.

    • Add additional EtOAc in 2 mL increments until the solid just dissolves.

    • Validation Checkpoint: Spot the hot solution on a TLC plate alongside the crude mixture. A single, highly concentrated spot confirms the target is fully solubilized.

    Step 2: Hot Filtration & Decolorization (Optional but Recommended)

    • If the solution is dark brown or red (indicating quinone-imine oxidation byproducts common in anilines), add 0.5 g of activated charcoal (Darco)[3].

    • Boil for 5 minutes, then perform a hot gravity filtration through fluted filter paper into a pre-warmed flask.

    Step 3: Anti-Solvent Addition (The Nucleation Phase)

    • Maintain the filtrate at 65°C. Slowly add hot Heptane (65°C) dropwise while swirling continuously.

    • Stop adding Heptane the exact moment the solution becomes slightly cloudy (turbid). This indicates the saturation point has been reached.

    • Add 1-2 drops of EtOAc to clear the turbidity, creating a perfectly saturated, clear solution.

    Step 4: Controlled Crystallization & Isolation

    • Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 1.5 hours). Do not agitate, as this promotes small, impure crystals.

    • Once at room temperature, place the flask in an ice bath (0–4°C) for 30 minutes to maximize yield.

    • Collect the crystals via vacuum filtration using a Büchner funnel.

    • Wash the filter cake with 15 mL of ice-cold Heptane to remove residual mother liquor.

    • Validation Checkpoint: Analyze the dried crystals via HPLC. Purity should exceed 99.0%. The melting point should be sharp (within a 1-2°C range).

    Workflow & Mechanistic Visualizations

    Workflow Start Crude 4-([1,1'-Biphenyl]-2-yloxy) -3-chlorophenylamine Dissolve Dissolve in minimal hot EtOAc (60-70°C) Start->Dissolve Filter Hot Gravity Filtration (Remove insoluble particulates) Dissolve->Filter AntiSolvent Add hot Heptane dropwise until slight turbidity Filter->AntiSolvent Cooling Slow cooling to RT, then 0-4°C (Ice Bath) AntiSolvent->Cooling Collect Vacuum Filtration & Cold Heptane Wash Cooling->Collect Validate Validation: HPLC >99%, Sharp Melting Point Collect->Validate

    Workflow for the mixed-solvent recrystallization of the target diaryl ether aniline.

    Impurities MotherLiquor Mother Liquor (EtOAc / Heptane System) Target Target Crystal Lattice (Pure Product) Target->Target Selective Nucleation Imp1 Polar Impurities (e.g., Unreacted Anilines) Imp1->MotherLiquor Solubilized by EtOAc Imp2 Lipophilic Impurities (e.g., Biphenyl precursors) Imp2->MotherLiquor Solubilized by Heptane Imp3 Oxidation Byproducts (Colored quinone-imines) Imp3->MotherLiquor Adsorbed by Charcoal

    Mechanistic exclusion of polar and lipophilic impurities during crystallization.

    Troubleshooting & FAQs

    Q1: My compound is "oiling out" (forming a syrup) instead of crystallizing. How do I fix this? A1: Oiling out occurs when the melting point of the compound is lower than the temperature at which it saturates the solvent, or when the solvent polarity gradient is too steep.

    • Solution: Reheat the mixture until the oil dissolves. Add slightly more of the "good" solvent (EtOAc) to decrease the saturation temperature. Allow it to cool much slower. If available, add a seed crystal (seeding) at the first sign of cooling to force solid nucleation over liquid-liquid separation.

    Q2: The recovered crystals are heavily tinted brown/red. Is the product ruined? A2: No. Anilines are highly susceptible to air oxidation, forming intensely colored quinone-imine trace impurities[3]. These dyes are highly potent and can color a batch even at <0.1% concentration.

    • Solution: Redissolve the crystals in EtOAc, add 5-10% (w/w) activated charcoal, boil for 5 minutes, and filter hot. The charcoal will selectively adsorb the planar, conjugated colored impurities.

    Q3: My yield is extremely low after vacuum filtration. Where did the product go? A3: Biphenyl moieties are highly soluble in non-polar environments[4]. If you used too much Heptane, or if the Heptane was not chilled during the final wash, your target compound remained dissolved in the mother liquor[1].

    • Solution: Transfer the mother liquor to a rotary evaporator, concentrate it to 25% of its original volume, and cool it in an ice bath to force a second crop of crystals.

    Q4: Can I use diaryliodonium salts to synthesize this ether cleaner in the future? A4: Yes. Recent advancements in diaryl ether synthesis utilize diaryliodonium salts to achieve highly site-selective O-arylation[5]. This often bypasses the harsh conditions of traditional Ullmann couplings, reducing the lipophilic biphenyl impurities that complicate this exact recrystallization step.

    References

    • Chegg Study - Part A: Which of these five solvents would be the best solvent for recrystallizing biphenyl? Available at: [Link]

    • Brainly - After recrystallization, the final weight of biphenyl is found to be 0.02 g. Available at: [Link]

    • Journal of Synthetic Chemistry - CuI nanoparticles immobilized on magnetic nanoparticles catalyzed synthesis of diaryl ethers. Available at: [Link]

    • ACS Publications (The Journal of Organic Chemistry) - Diversification of Complex Diaryl Ethers via Diaryliodonium Intramolecular Aryl Rearrangement. Available at:[Link]

    Sources

    Optimization

    Technical Support Center: Solubilization Strategies for 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine

    Welcome to the formulation troubleshooting hub. Working with highly lipophilic, poorly water-soluble compounds is a primary bottleneck in drug development and in vitro screening. This guide provides field-proven, self-va...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the formulation troubleshooting hub. Working with highly lipophilic, poorly water-soluble compounds is a primary bottleneck in drug development and in vitro screening. This guide provides field-proven, self-validating protocols to overcome the aqueous insolubility of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine.

    Physicochemical Root Cause Analysis

    To successfully solubilize a compound, you must first understand why it precipitates. The poor aqueous solubility of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine is driven by two distinct structural features:

    • High Crystal Lattice Energy & Lipophilicity: The bulky, rigid biphenyl-ether moiety promotes strong intermolecular π−π stacking. This results in a high LogP (estimated > 4.5) and an energetically unfavorable cavity-formation process in water.

    • Lack of Physiological Ionization: While the molecule contains a primary amine, its basicity is severely dampened by the electron-withdrawing inductive effects of the adjacent chlorine atom and the aryloxy group. Reference data for structural analogs show that 3-chloroaniline has a pKa of 3.46[1], and 4-chloroaniline has a pKa of 3.98[2]. Consequently, the pKa of our target compound is estimated to be between 3.0 and 4.0. At a physiological pH of 7.4, the amine is >99.9% unprotonated (neutral), eliminating any ion-dipole interactions with water that would otherwise aid solubility.

    The Takeaway: Standard pH adjustments (e.g., dissolving in mild acid) will fail for physiological assays because the compound will immediately crash out when buffered back to pH 7.4. You must rely on cosolvent systems or macrocyclic inclusion complexes .

    Formulation Decision Matrix

    FormulationWorkflow Target 4-([1,1'-Biphenyl]-2-yloxy) -3-chlorophenylamine Problem Poor Aqueous Solubility (LogP > 4.5, pKa ~3.5) Target->Problem Decision Target Application? Problem->Decision InVitro In Vitro (Cell Assays) Max 0.1% DMSO Decision->InVitro InVivo In Vivo (Animal Dosing) High Concentration Needed Decision->InVivo Cyclo HP-β-CD Complexation (Phase Solubility Protocol) InVitro->Cyclo Prevents solvent toxicity InVivo->Cyclo Alternative for IV dosing Cosolvent Ternary Cosolvent (DMSO/PEG400/Tween 80) InVivo->Cosolvent Maximizes dose loading Validate1 Confirm via DSC/XRD & 0.45µm Filtration Cyclo->Validate1 Validate2 Visual Clarity Check (24h Stability) Cosolvent->Validate2

    Decision tree for formulating 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine based on application.

    Validated Experimental Protocols

    Every protocol below is designed as a self-validating system , meaning built-in checkpoints will immediately tell you if the formulation has failed before you waste valuable biological models.

    Protocol A: Hydroxypropyl- β -Cyclodextrin (HP- β -CD) Inclusion Complexation

    Best for: In vitro cell culture assays and Intravenous (IV) dosing. Causality: HP- β -CD possesses a hydrophobic inner cavity (diameter ~6.0–6.5 Å) and a hydrophilic exterior. The biphenyl moiety of the compound is an excellent geometric fit for this cavity. Complexation shields the hydrophobic rings from water, enhancing solubility without the cellular toxicity associated with organic solvents[3][4].

    Step-by-Step Methodology:

    • Preparation: Prepare a 20% (w/v) solution of HP- β -CD in sterile deionized water or PBS.

    • Solubilization: Dissolve your target compound in a minimal volume of volatile organic solvent (e.g., 100% methanol) to create a highly concentrated stock.

    • Kneading/Mixing: Add the organic stock dropwise into the HP- β -CD solution under vigorous magnetic stirring at 37°C.

    • Equilibration: Leave the vial uncapped in a fume hood under continuous stirring for 24–48 hours. Why? This allows the complex to reach thermodynamic equilibrium while completely evaporating the toxic methanol.

    • Validation Check 1 (Filtration): Pass the resulting solution through a 0.45 µm PTFE syringe filter. If the compound failed to complex, it will have crystallized and will be caught by the filter.

    • Validation Check 2 (Quantification): Analyze the filtrate via HPLC-UV to determine the exact concentration of the solubilized drug.

    • Lyophilization (Optional): Freeze-dry the filtrate to obtain a stable, easily weighable solid inclusion complex powder.

    Protocol B: Ternary Cosolvent System (DMSO / PEG400 / Tween 80)

    Best for: In vivo Oral (PO) or Intraperitoneal (IP) dosing where high drug loading is required. Causality: DMSO acts as a primary solvent to aggressively disrupt the crystal lattice. PEG400 acts as a miscible co-solvent to prevent immediate precipitation upon dilution. Tween 80 (a non-ionic surfactant) forms micelles in the aqueous phase, trapping the hydrophobic drug molecules as they are diluted in the gastrointestinal tract or bloodstream[5][6].

    Step-by-Step Methodology (Target: 5 mg/mL):

    • Primary Dissolution: Weigh 5 mg of the compound into a glass vial. Add 100 µL (10% final volume) of 100% DMSO. Vortex vigorously until the solution is completely clear. Do not proceed if particulates remain.

    • Carrier Addition: Add 400 µL (40% final volume) of PEG400. Vortex for 2 minutes.

    • Surfactant Addition: Add 50 µL (5% final volume) of Tween 80. Sonicate the vial in a water bath for 5 minutes at room temperature to ensure complete homogenization of the viscous liquids.

    • Aqueous Phase Addition (Critical Step): Slowly add 450 µL (45% final volume) of sterile saline (0.9% NaCl) dropwise while the vial is actively vortexing. Why? Rapid addition of water causes localized supersaturation and irreversible nucleation (crashing out).

    • Validation Check: Let the solution stand at room temperature for 24 hours. A successful formulation will remain optically clear with no microscopic needle-like crystals forming at the bottom of the vial.

    Quantitative Data Summary

    Use the following table to select the appropriate formulation strategy based on your required concentration limits.

    Formulation StrategyCompositionMechanism of ActionBest Use CaseExpected Solubility Limit
    Aqueous Buffer 100% PBS (pH 7.4)None (Baseline)Reference / Control< 0.01 mg/mL
    Acidic Media 0.01 N HCl (pH 2.0)Amine protonationGastric simulation~0.5 - 1.0 mg/mL
    Inclusion Complex 20% w/v HP- β -CD in WaterHydrophobic cavity encapsulationIn vitro cell assays2.0 - 5.0 mg/mL
    Ternary Cosolvent 10% DMSO, 40% PEG400, 5% Tween 80, 45% SalineLattice disruption & micellar entrapmentIn vivo oral/IP dosing5.0 - 10.0 mg/mL

    Frequently Asked Questions (FAQs)

    Q: Why does my compound crash out when I dilute my DMSO stock directly into cell culture media? A: This is known as the "solvent shift" effect. The compound is highly soluble in DMSO due to its low dielectric constant. However, cell culture media is >99% water. When you dilute a 10 mM DMSO stock 1:1000 into media, the rapid change in the solvent environment causes immediate supersaturation and nucleation. For cell assays, you must use the HP- β -CD complexation protocol (Protocol A) to shield the hydrophobic biphenyl group from the water.

    Q: Can I just lower the pH of my assay buffer to dissolve it? A: No. While the compound contains an amine group, the electron-withdrawing chloro and aryloxy groups lower its pKa to approximately 3.5[1][2]. To fully protonate this amine and achieve solubility via ionization, you would need a pH of < 2.5. This highly acidic environment is toxic to cells and incompatible with physiological in vitro assays.

    Q: My cosolvent formulation (Protocol B) turned cloudy. What went wrong? A: The order and speed of addition are critical. If you add the saline before the PEG400/Tween 80 mixture is fully homogenized, or if you add the saline too quickly, localized precipitation occurs. Always add the aqueous phase last, dropwise, under vigorous and continuous vortexing. If it still crashes out, your target concentration may exceed the thermodynamic solubility limit of this specific vehicle; try increasing the PEG400 ratio to 50% and reducing the saline to 35%.

    References

    • PubChem. "4-Chloroaniline - Computed and Experimental Properties." National Center for Biotechnology Information. URL:[Link]

    • Walsh Medical Media. "Oral Liquid Formulation of Etravirine for Enhanced Bioavailability." Journal of Bioequivalence & Bioavailability. URL:[Link]

    • MDPI Pharmaceuticals. "Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin." Pharmaceuticals. URL:[Link]

    • ACS Publications. "Enhancing Effect of Hydroxypropyl-β-cyclodextrin on the Intestinal Absorption Process of Genipin." Journal of Agricultural and Food Chemistry. URL:[Link]

    • SRCE - Hrčak. "Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor." Acta Pharmaceutica. URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Heavy Metal Scavenging for 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine

    Welcome to the dedicated technical support and troubleshooting center for the purification of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine. As drug development professionals, achieving regulatory compliance for elemen...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the dedicated technical support and troubleshooting center for the purification of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine. As drug development professionals, achieving regulatory compliance for elemental impurities is a critical milestone. This guide provides field-proven, mechanistically grounded protocols to help you eliminate transition metal residues from your synthetic workflows.

    The Mechanistic Challenge of API-Metal Chelation

    When synthesizing 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine, transition metals like Palladium (Pd) or Copper (Cu) are frequently employed in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann ether synthesis). The primary challenge in downstream purification is the chemical structure of the Active Pharmaceutical Ingredient (API) intermediate itself.

    This molecule contains a primary aniline (phenylamine) and a diaryl ether moiety. Anilines act as moderate-to-strong ligands for transition metals, forming highly stable API-metal chelates in solution. If the binding affinity ( Kd​ ) of the API for the metal is competitive with the metal scavenger, standard filtration will fail[1]. Successful scavenging requires manipulating the chemical equilibrium to favor the solid-supported scavenger over the API.

    G Start Crude 4-([1,1'-Biphenyl]-2-yloxy) -3-chlorophenylamine Metal Identify Metal Catalyst (Pd, Cu, Pt) Start->Metal Pd Palladium (Pd) (e.g., Suzuki/Buchwald) Metal->Pd Cu Copper (Cu) (e.g., Ullmann) Metal->Cu Amine Assess API Chelation (Primary Amine Interference) Pd->Amine SiAmine Si-Amine or EDTA wash (Cu Coordination) Cu->SiAmine SiThiol Si-Thiol or Si-TMT (Strong Pd Affinity) Amine->SiThiol Low API Binding Protonation Mild Acidification (Protonate API Amine) Amine->Protonation High API Binding Filter Filter & ICP-MS Analysis (< 10 ppm Target) SiThiol->Filter SiAmine->Filter Protonation->SiThiol

    Decision tree for selecting metal scavenging workflows based on catalyst and API properties.

    Regulatory Context & Target Limits

    The International Council for Harmonisation (ICH) Q3D(R2) guidelines mandate strict Permitted Daily Exposure (PDE) limits for elemental impurities based on their toxicity and the drug's route of administration[2][3]. Because heavy metals do not provide therapeutic benefit, their levels must be controlled using a risk-based approach[4].

    Table 1: ICH Q3D(R2) Limits for Common Catalytic Metals

    MetalICH Q3D ClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Common Source in Synthesis
    Palladium (Pd) 2B10010Suzuki/Buchwald Catalysts
    Platinum (Pt) 2B10810.8Nitro Reduction Catalysts
    Copper (Cu) 33400340Ullmann Coupling Catalysts
    Ruthenium (Ru) 2B10010Specialized Hydrogenation
    Self-Validating Scavenging Protocols

    Protocol A: Fixed-Bed Silica Scavenging (Pd/Pt Removal) Functionalized silica scavengers (e.g., 3-mercaptopropyl silica gel) operate via chemisorption, covalently binding the metal to the solid support[5][6]. This protocol utilizes a self-validating feedback loop to ensure complete metal removal.

    Step-by-Step Methodology:

    • Solvent Selection : Dissolve the crude 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine in a compatible polar aprotic solvent (e.g., THF, DMF, or EtOAc) at a concentration of 0.1–0.2 M[5].

    • Equilibration : Pre-wet a Si-TMT (Trimercaptotriazine) or Si-Thiol cartridge with 3–5 bed volumes of the chosen solvent. Causality: This removes air gaps and prevents channeling, ensuring maximum surface area contact between the mobile phase and the silica[1].

    • Acidic Decomplexation (Critical Step) : Add 0.1–0.5 equivalents of a mild acid (e.g., acetic acid) to the API solution. Causality: Protonating the primary amine to an anilinium ion eliminates its lone electron pair. This disrupts the API-Pd chelate, forcing the metal into its free ionic state where it can be captured by the scavenger[7].

    • Scavenging : Pass the solution through the fixed-bed cartridge via gravity flow or mild positive pressure (flow rate ~1–2 mL/min).

    • Washing : Flush the cartridge with 2 bed volumes of solvent to recover any residual API held in the interstitial volume.

    • Validation : Analyze the combined eluent via ICP-MS. The protocol is validated if the post-filtration Pd level is <10 ppm. If >10 ppm, the flow rate was too high, or the acid equivalent was insufficient to overcome API chelation.

    Mechanism API_Metal API-Metal Complex (Aniline-Pd Chelate) Acid Add Mild Acid (H+) API_Metal->Acid Disrupts equilibrium API_Free Protonated API (Anilinium - No Chelation) Acid->API_Free Metal_Free Free Metal Ion (Pd2+ / Cu2+) Acid->Metal_Free Scavenger Si-TMT / Si-Thiol Scavenger Metal_Free->Scavenger Chemisorption Immobilized Immobilized Metal (Safe for Filtration) Scavenger->Immobilized

    Mechanism of acid-assisted metal decomplexation and subsequent chemisorption.

    Troubleshooting & FAQs

    Q: I treated my reaction mixture with Si-Thiol, but the residual Palladium is still hovering around 80 ppm. Why isn't it dropping below 10 ppm? A: This is a classic symptom of API-metal competition. Because 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine contains a primary amine, it actively competes with the Si-Thiol for the Pd ions. If you perform the scavenging at neutral or basic pH, the amine remains unprotonated and tightly binds the metal. Solution: Implement the "Acidic Decomplexation" step from Protocol A. Alternatively, switch to a scavenger with a much higher affinity, such as Trimercaptotriazine (Si-TMT), which has a significantly lower Kd​ for Pd than standard thiols, allowing it to easily outcompete the API[1][7].

    Q: During the nitro reduction step to form the primary amine, I am seeing significant dehalogenation of the 3-chloro group. How do I prevent this? A: If you are using Palladium on Carbon (Pd/C) and hydrogen gas to reduce a precursor nitro group to the amine, the 3-chloro substituent is highly susceptible to hydrodehalogenation. Causality: Palladium readily inserts into the C-Cl bond via oxidative addition under reductive conditions. Solution: Poison the Pd catalyst with a sulfur additive (e.g., diphenyl sulfide) to dampen its reactivity toward aryl chlorides. Alternatively, switch to a milder, halogen-compatible reduction system such as Platinum on Carbon (Pt/C) or Iron/Ammonium Chloride ( Fe/NH4​Cl ).

    Q: I am using an organic liquid-liquid extraction with a chelating thioether-thiol ligand to remove Copper (Cu) from an Ullmann coupling. My API yield is dropping by 20%. Where is it going? A: The API is likely partitioning into the aqueous/scavenger phase due to pH mismanagement. The biphenyl ether moiety makes your API highly lipophilic, but the amine makes it pH-sensitive. Causality: If the pH of the aqueous wash is too low, the API amine protonates, becomes highly water-soluble, and drags your yield into the aqueous waste. Solution: Keep the extraction pH strictly between 7 and 8 to maintain the API in its neutral, organic-soluble state while allowing the thioether-thiol ligand to selectively sequester the Cu ions[8].

    Q: Can I use activated carbon instead of functionalized silica to save costs? A: While activated carbon (charcoal) is a common industrial decolorizer and metal adsorbent, it relies on physisorption rather than chemisorption[6][9]. For an electron-rich, heteroatom-containing molecule like 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine, activated carbon will cause massive non-specific binding of the API to the carbon pores, resulting in severe yield losses. Functionalized silicas are highly recommended because they offer targeted chemisorption of the metal with minimal API retention[9].

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to HPLC Method Validation for the Quantification of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine

    For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. This guide...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of pharmaceutical development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) method validation strategies for the quantification of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine, a novel compound with significant therapeutic potential. As Senior Application Scientists, our goal is to move beyond rote procedural descriptions and delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system. This guide is structured to provide both a high-level strategic overview and detailed, actionable protocols, all grounded in authoritative regulatory guidelines.

    The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] For the quantification of a specific analyte like 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine, a robust, validated HPLC method is a non-negotiable prerequisite for regulatory submissions and ensuring product quality.[2][3]

    This guide will compare and contrast two common HPLC approaches—a standard isocratic method and a more advanced gradient elution method—and detail the validation process for each in accordance with the International Council for Harmonisation (ICH) Q2(R1) and the recently revised Q2(R2) guidelines.[1][4][5][6][7][8] We will also incorporate insights from the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidance documents to provide a comprehensive and globally relevant perspective.[9][10][11][12][13][14][15]

    Understanding the "Why": Method Selection and Development

    The choice between an isocratic and a gradient HPLC method is a critical first step, driven by the physicochemical properties of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine and the anticipated complexity of the sample matrix.

    • Isocratic HPLC: This method utilizes a constant mobile phase composition throughout the analysis. It is generally simpler, more robust, and offers better baseline stability. For a relatively pure drug substance with no closely eluting impurities, an isocratic method can be highly effective.

    • Gradient HPLC: This approach involves a programmed change in the mobile phase composition during the chromatographic run. It is particularly advantageous for complex mixtures containing compounds with a wide range of polarities, such as in forced degradation studies where a variety of degradation products may be formed.[2][16]

    The development of a stability-indicating method—one that can accurately measure the API in the presence of its degradation products, impurities, and excipients—is a primary objective.[2][17][18][19] This necessitates forced degradation studies, where the drug substance is exposed to harsh conditions like acid, base, oxidation, heat, and light to intentionally generate degradation products.[20][21][22] The resulting chromatograms from these studies will reveal whether the chosen HPLC method can adequately separate the parent compound from all potential degradants.

    Workflow for HPLC Method Development and Validation

    Method Development and Validation Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev_Start Define Analytical Target Profile (ATP) Selectivity Selectivity & Specificity Screening (Column, Mobile Phase) Dev_Start->Selectivity Initial Screening Optimization Method Optimization (Flow Rate, Temperature, Gradient) Selectivity->Optimization Refinement Forced_Deg Forced Degradation Studies Optimization->Forced_Deg Stress Testing Specificity Specificity Forced_Deg->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability

    Caption: A streamlined workflow for HPLC method development and validation.

    Comparative Experimental Protocols and Data

    Here, we present a hypothetical comparison of an isocratic and a gradient HPLC method for the quantification of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine.

    Table 1: Comparison of HPLC Method Parameters
    ParameterMethod A: Isocratic HPLCMethod B: Gradient HPLCRationale for Comparison
    Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmConsistency in stationary phase allows for direct comparison of mobile phase effects.
    Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)A: Phosphate Buffer (pH 3.0)B: AcetonitrileGradient: 0-10 min, 40-80% B; 10-12 min, 80% B; 12-15 min, 40% BThe isocratic method is simpler, while the gradient method offers greater resolving power for potential impurities.
    Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate is used for initial comparison.
    Detection UV at 254 nmUV at 254 nmWavelength selected based on the UV spectrum of the analyte.
    Injection Volume 10 µL10 µLStandardized for consistent sample loading.
    Column Temperature 30 °C30 °CControlled temperature ensures reproducible retention times.

    In-Depth Validation Protocols: A Step-by-Step Guide

    The following protocols are based on ICH Q2(R1) and Q2(R2) guidelines and provide a framework for validating either of the proposed HPLC methods.[1][4][5][6][7][8]

    Specificity

    The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5]

    Protocol:

    • Prepare a solution of the 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine reference standard.

    • Prepare a placebo solution containing all formulation excipients.

    • Spike the placebo with the reference standard.

    • Subject the drug substance to forced degradation conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and photolysis).[22]

    • Inject all solutions into the HPLC system.

    • Acceptance Criteria: The peak for 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine in the spiked placebo and stressed samples should be free from any co-eluting peaks from the placebo or degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

    Linearity and Range

    The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[1]

    Protocol:

    • Prepare a stock solution of the reference standard.

    • Prepare a series of at least five dilutions covering the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each dilution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

    Accuracy

    The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1]

    Protocol:

    • Prepare a placebo solution.

    • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percent recovery.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

    Precision

    The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1]

    • Repeatability (Intra-assay precision):

      • Prepare six independent samples at 100% of the target concentration.

      • Analyze the samples on the same day, with the same analyst and instrument.

      • Calculate the relative standard deviation (%RSD).

      • Acceptance Criteria: %RSD should be ≤ 2.0%.

    • Intermediate Precision:

      • Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

      • Compare the results from both studies.

      • Acceptance Criteria: The overall %RSD for both sets of data should be ≤ 2.0%.

    Limit of Detection (LOD) and Limit of Quantitation (LOQ)
    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    Protocol (based on the standard deviation of the response and the slope):

    • Determine the slope of the calibration curve from the linearity study.

    • Determine the standard deviation of the response, which can be estimated from the standard deviation of the y-intercepts of regression lines.

    • LOD = 3.3 * (standard deviation of the response / slope)

    • LOQ = 10 * (standard deviation of the response / slope)

    • Verification: Prepare solutions at the calculated LOD and LOQ concentrations and inject them to confirm the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

    Robustness

    A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

    Protocol:

    • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase pH (± 0.2 units)

      • Mobile phase composition (± 2%)

    • Analyze a standard solution under each varied condition.

    • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

    System Suitability

    To ensure that the chromatographic system is adequate for the intended analysis.

    Protocol:

    • Before each validation run, inject a standard solution five times.

    • Acceptance Criteria:

      • %RSD of the peak area for the five replicate injections should be ≤ 2.0%.

      • Tailing factor for the analyte peak should be ≤ 2.0.

      • Theoretical plates for the analyte peak should be ≥ 2000.

    Logical Relationship of Validation Parameters

    Validation Parameter Interdependence Specificity Specificity Linearity Linearity Specificity->Linearity Prerequisite for Accuracy Accuracy Specificity->Accuracy Prerequisite for Precision Precision Specificity->Precision Prerequisite for Range Range Linearity->Range Defines Range->Accuracy Applicable over Range->Precision Applicable over Accuracy->Precision Related to LOQ LOQ Precision->LOQ Determines lower limit

    Caption: Interdependence of key HPLC method validation parameters.

    Comparative Data Summary

    The following table summarizes hypothetical validation data for the two compared HPLC methods.

    Table 2: Hypothetical Validation Data Summary
    Validation ParameterMethod A: Isocratic HPLCMethod B: Gradient HPLCComments
    Specificity Adequate separation from placebo and major degradants. Co-elution observed with a minor polar degradant.Baseline separation of all degradants and the API.The gradient method demonstrates superior specificity, making it a more robust stability-indicating method.
    Linearity (r²) 0.99950.9998Both methods show excellent linearity.
    Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Both methods meet the acceptance criteria.
    Precision (%RSD) Repeatability: 0.8%Intermediate: 1.2%Repeatability: 0.6%Intermediate: 1.0%Both methods are precise, with the gradient method showing slightly better performance.
    LOQ (µg/mL) 0.50.2The gradient method offers a lower limit of quantitation, which is beneficial for impurity analysis.
    Robustness Sensitive to minor changes in mobile phase composition.More robust to variations in mobile phase composition and gradient slope.The gradient method provides greater operational flexibility.
    Run Time 8 minutes15 minutesThe isocratic method has a shorter run time, which can be advantageous for high-throughput analysis.

    Conclusion and Recommendations

    Both the isocratic and gradient HPLC methods can be validated for the quantification of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine. However, the choice of the most suitable method depends on the specific application.

    • For routine quality control of the pure drug substance where the impurity profile is well-characterized and simple, the isocratic method (Method A) offers the advantage of a shorter run time and simplicity. However, its limited specificity with certain degradants could be a drawback.

    • For stability studies, analysis of drug products containing excipients, and in cases where a comprehensive impurity profile is required, the gradient method (Method B) is the superior choice. Its enhanced specificity, lower LOQ, and greater robustness make it a more reliable and versatile stability-indicating method, aligning better with the stringent requirements of regulatory bodies.[2][16]

    Ultimately, the selection and validation of an HPLC method must be guided by a thorough understanding of the analyte, the sample matrix, and the intended purpose of the analysis, all within the framework of established regulatory guidelines.[4][10][11]

    References

    • Q2(R2) Validation of Analytical Procedures. (2024). U.S.
    • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency.
    • ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency.
    • FDA Guidance on Analytical Method Valid
    • ICH Q2(R1) Analytical Procedures Guide. (n.d.). Scribd.
    • Guideline on bioanalytical method validation. (2011). European Medicines Agency.
    • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS.
    • Essential FDA Guidelines for Bioanalytical Method Valid
    • Stability Indicating HPLC Method Development - A Review. (2021). International Journal of Trend in Scientific Research and Development.
    • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026).
    • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). SlideShare.
    • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (n.d.).
    • Forced Degrad
    • Analytical Procedures and Methods Validation for Drugs and Biologics. (2020). U.S.
    • A Review on HPLC Method Development and Validation in Forced Degrad
    • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
    • Stability Indicating HPLC Method Development: A Review. (2019). International Journal of Pharmaceutical Sciences Review and Research.
    • ICH and FDA Guidelines for Analytical Method Valid
    • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
    • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012). Taylor & Francis Online.
    • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020). Pharmaceutical Online.
    • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
    • ICH Q2 Analytical Method Valid
    • Quality Guidelines. (n.d.). ICH.
    • Forced Degradation Studies for Stability-Indic
    • Regulatory Guidance: ICH, EMA, FDA. (n.d.).
    • ICH Guidelines for Analytical Method Valid
    • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency.

    Sources

    Comparative

    A Comparative Guide to Biphenyl Ether Derivatives as Small-Molecule PD-1/PD-L1 Inhibitors

    In the rapidly evolving landscape of cancer immunotherapy, the disruption of the programmed cell death-1 (PD-1) and its ligand (PD-L1) signaling axis has emerged as a cornerstone of treatment for a multitude of malignanc...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    In the rapidly evolving landscape of cancer immunotherapy, the disruption of the programmed cell death-1 (PD-1) and its ligand (PD-L1) signaling axis has emerged as a cornerstone of treatment for a multitude of malignancies. While monoclonal antibodies have historically dominated this therapeutic space, the pursuit of orally bioavailable, small-molecule inhibitors offers compelling advantages in terms of patient accessibility, dosing flexibility, and potential for improved tumor penetration. This guide provides an in-depth comparison of biphenyl ether derivatives as a promising class of small-molecule PD-1/PD-L1 inhibitors, with a focus on their structure-activity relationships, preclinical efficacy, and the experimental methodologies used for their characterization.

    While the specific compound 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine is not extensively characterized in publicly available literature, the broader class of biphenyl ether derivatives has been the subject of intensive research. This guide will use well-documented examples from this class to illustrate the key principles and comparative benchmarks relevant to researchers, scientists, and drug development professionals.

    The PD-1/PD-L1 Axis: A Key Immune Checkpoint

    The interaction between PD-1, a receptor expressed on activated T cells, and PD-L1, which is often upregulated on the surface of tumor cells, acts as a brake on the immune system.[] This signaling pathway leads to the suppression of T-cell activity, allowing cancer cells to evade immune surveillance and proliferate.[2] The therapeutic objective of PD-1/PD-L1 inhibitors is to block this interaction, thereby restoring the anti-tumor immune response.

    PD-1_PD-L1_Pathway cluster_0 T-Cell TCR T-Cell Receptor (TCR) MHC MHC TCR->MHC PD-1 PD-1 PD-L1 PD-L1 PD-1->PD-L1 T-Cell_Activation T-Cell Activation (Cytokine Release, Proliferation) T-Cell_Inhibition T-Cell Inhibition MHC->T-Cell_Activation Stimulates PD-L1->T-Cell_Inhibition Induces Biphenyl_Ether_Inhibitor Biphenyl Ether Inhibitor Biphenyl_Ether_Inhibitor->PD-L1 Binds & Dimerizes HTRF_Workflow cluster_assay HTRF Assay Principle cluster_inhibition Inhibition by Biphenyl Ether PD1_Eu PD-1 tagged with Europium (Donor) Binding PD-1 and PD-L1 Bind PD1_Eu->Binding No_Binding PD-1 and PD-L1 Do Not Bind PD1_Eu->No_Binding PDL1_XL PD-L1 tagged with XL665 (Acceptor) PDL1_XL->Binding PDL1_XL->No_Binding FRET FRET Occurs (High Signal) Binding->FRET Inhibitor Biphenyl Ether Inhibitor Inhibitor->PDL1_XL Binds No_FRET No FRET (Low Signal) No_Binding->No_FRET

    Figure 2: Principle of the HTRF assay for PD-1/PD-L1 inhibition.

    Detailed HTRF Protocol

    Materials:

    • Recombinant human PD-1 protein (tagged, e.g., with a fluorescent acceptor like XL665)

    • Recombinant human PD-L1 protein (tagged, e.g., with a fluorescent donor like Europium cryptate)

    • Assay buffer

    • 384-well low-volume white plates

    • Test compounds (biphenyl ether derivatives) and positive control (e.g., a known inhibitor like BMS-202)

    • HTRF-compatible plate reader

    Procedure:

    • Compound Preparation:

      • Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).

      • Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration should be kept low (typically <1%) to avoid interference with the assay.

      • Rationale: Serial dilutions allow for the determination of a dose-response curve and the calculation of the IC50 value.

    • Reagent Preparation:

      • Dilute the tagged PD-1 and PD-L1 proteins to their optimal concentrations in the assay buffer. These concentrations are typically determined during assay development to ensure a robust signal-to-background ratio.

      • Rationale: Using optimized protein concentrations is crucial for assay sensitivity and reproducibility.

    • Assay Plate Setup:

      • Add a small volume (e.g., 5 µL) of the diluted test compounds or controls to the wells of the 384-well plate.

      • Add the diluted tagged PD-1 protein (e.g., 5 µL) to all wells.

      • Add the diluted tagged PD-L1 protein (e.g., 5 µL) to all wells.

      • The final volume in each well should be consistent (e.g., 15 µL).

      • Rationale: A standardized plate layout with appropriate controls (no inhibitor, positive control) is essential for data normalization and quality control.

    • Incubation:

      • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) in the dark.

      • Rationale: This incubation allows the binding reaction between PD-1 and PD-L1 (or the inhibition by the test compound) to reach equilibrium.

    • Detection:

      • Read the plate on an HTRF-compatible plate reader at two wavelengths: the emission wavelength of the donor (e.g., 620 nm) and the emission wavelength of the acceptor (e.g., 665 nm).

      • Rationale: The dual-wavelength reading allows for the calculation of the HTRF ratio, which corrects for well-to-well variations and compound interference.

    • Data Analysis:

      • Calculate the HTRF ratio for each well: (Intensity at 665 nm / Intensity at 620 nm) x 10^4.

      • Normalize the data using the controls.

      • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

      • Rationale: The IC50 value represents the concentration of the inhibitor required to achieve 50% inhibition of the PD-1/PD-L1 interaction and is a key measure of its potency.

    Synthesis of Biphenyl Ether Derivatives

    The synthesis of biphenyl ether derivatives typically involves a multi-step process. A general synthetic scheme is outlined below, which can be adapted to produce a variety of analogs.

    Synthesis_Workflow Start_Material_1 Substituted Phenol Intermediate_1 Biphenyl Ether Intermediate Start_Material_1->Intermediate_1 SNAr Reaction Start_Material_2 Substituted Fluoronitrobenzene Start_Material_2->Intermediate_1 Intermediate_2 Amine Intermediate Intermediate_1->Intermediate_2 e.g., Pd/C, H2 Final_Product Final Biphenyl Ether Derivative Intermediate_2->Final_Product Coupling Suzuki Coupling Coupling->Start_Material_1 To introduce second phenyl ring Reduction Nitro Group Reduction Reduction->Intermediate_1 Amidation Amide Coupling Amidation->Final_Product To add 'tail' region

    Figure 3: General synthetic workflow for biphenyl ether derivatives.

    A key step in the synthesis is often a nucleophilic aromatic substitution (SNAr) reaction between a substituted phenol and a fluoronitrobenzene derivative to form the ether linkage. Subsequent reduction of the nitro group provides a key amine intermediate, which can then be further modified. For the introduction of the second phenyl ring to form the biphenyl moiety, a Suzuki coupling reaction is commonly employed.

    Conclusion and Future Directions

    Biphenyl ether derivatives represent a highly promising class of orally bioavailable small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint. Through extensive structure-activity relationship studies, researchers have identified key structural features that govern their potency and pharmacokinetic properties. The development of compounds with nanomolar inhibitory activity and significant in vivo tumor growth inhibition underscores the potential of this class to offer a valuable alternative to antibody-based therapies.

    Future research in this area will likely focus on optimizing the drug-like properties of these compounds to enhance their clinical translatability. This includes improving their solubility, metabolic stability, and oral bioavailability, as well as minimizing off-target effects. Furthermore, the exploration of novel biphenyl ether scaffolds and the use of advanced computational modeling will continue to drive the discovery of next-generation PD-1/PD-L1 inhibitors with improved efficacy and safety profiles. Several small-molecule PD-1/PD-L1 inhibitors are currently in clinical trials, and the results of these studies will be crucial in determining their future role in cancer immunotherapy. [3][4][5]

    References

    • Chen, H., et al. (2021). Synthesis and pharmacological evaluation of novel resorcinol biphenyl ether analogs as small molecule inhibitors of PD-1/PD-L1 with benign toxicity profiles for cancer treatment. Biochemical Pharmacology, 188, 114522. [Link]

    • Tavares, A., et al. (2022). Therapeutic targeting of PD-1/PD-L1 blockade by novel small-molecule inhibitors recruits cytotoxic T cells into solid tumor microenvironment. Journal for ImmunoTherapy of Cancer, 10(7), e004535. [Link]

    • Wang, S., Wang, Y., & Yan, H. (2023). Progress on biphenyl derivatives as PD-1/PD-L1 inhibitors. Medicinal Chemistry Research, 32(10), 2089-2115. [Link]

    • Kozma, D., et al. (2025). Characterization of Clinically Evaluated Small-Molecule Inhibitors of PD-L1 for Immunotherapy. ACS Medicinal Chemistry Letters. [Link]

    • Li, Y., et al. (2023). PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2230388. [Link]

    • Sato, H., et al. (2025). In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models. Anticancer Research, 45(1), 1-10. [Link]

    • Li, C., et al. (2021). A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy. Frontiers in Immunology, 12, 668937. [Link]

    • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). BMS-202. Retrieved from [Link]

    • Konieczny, L., et al. (2024). Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. ACS Medicinal Chemistry Letters. [Link]

    • Li, S., et al. (2023). Discovery and Crystallography Study of Novel Biphenyl Ether and Oxadiazole Thioether (Non-Arylmethylamine)-Based Small-Molecule PD-1/PD-L1 Inhibitors as Immunotherapeutic Agents. Journal of Medicinal Chemistry, 66(19), 13449-13467. [Link]

    • Chen, Y., et al. (2025). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. Molecules, 30(16), 3456. [Link]

    • Aurora Biolabs. (n.d.). PD-1/PD-L1 Inhibitor Binding Assay Kit. Retrieved from [Link]

    • Johnson, M. L., et al. (2022). Phase 1 trial of CA-170, a novel oral small molecule dual inhibitor of immune checkpoints PD-1 and VISTA, in patients (pts) with advanced solid tumor or lymphomas. Journal of Clinical Oncology, 40(16_suppl), 2509-2509. [Link]

    • DelveInsight. (2025). PD-1 and PD-L1 inhibitors Pipeline, Therapies, Companies and MOA. [Link]

    • Chen, Y., et al. (2025). Synthesis and Anti-Tumor Evaluation of Carboranyl BMS-202 Analogues—A Case of Carborane Not as Phenyl Ring Mimetic. Molecules, 30(24), 5678. [Link]

    • Wang, Z., et al. (2025). Discovery and Crystallography Study of Novel Resorcinol Dibenzyl Ether-Based PD-1/PD-L1 Inhibitors with Improved Drug-like and Pharmacokinetic Properties for Cancer Treatment. Journal of Medicinal Chemistry. [Link]

    • BioAscent. (n.d.). Identification of false positives in a HTRF screen for small molecule inhibitors of PD-1/PD-L1. Retrieved from [Link]

    • Wikipedia. (2025, March 8). BMS-202. [Link]

    • Konieczny, L., et al. (2024). Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. ACS Medicinal Chemistry Letters. [Link]

    • Zhang, T., et al. (2021). Advances of Biphenyl Small-Molecule Inhibitors Targeting PD-1/PD-L1 Interaction in Cancer Immunotherapy. Expert Opinion on Therapeutic Patents, 31(12), 1147-1163. [Link]

    • Skalniak, L., et al. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 PDL1. Oncotarget, 7(20), 28879-28888. [Link]

    • Wang, Y., et al. (2025). Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 230388. [Link]

    • Li, S., et al. (2023). Discovery and Crystallography Study of Novel Biphenyl Ether and Oxadiazole Thioether (Non-Arylmethylamine)-Based Small-Molecule PD-1/PD-L1 Inhibitors as Immunotherapeutic Agents. Journal of Medicinal Chemistry, 66(19), 13449-13467. [Link]

    Sources

    Validation

    Comparative Reactivity Profile of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine in Buchwald-Hartwig Amination

    As drug development increasingly relies on complex, sterically encumbered scaffolds, understanding the chemoselectivity of bifunctional building blocks is paramount. 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine (CAS 9...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development increasingly relies on complex, sterically encumbered scaffolds, understanding the chemoselectivity of bifunctional building blocks is paramount. 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine (CAS 946775-32-2) presents a unique challenge and opportunity in palladium-catalyzed C-N cross-coupling. Possessing both a primary aniline moiety and an aryl chloride, this molecule can theoretically act as either a nucleophile or an electrophile.

    This guide objectively compares the reactivity of this substrate against standard alternatives, providing application scientists with the mechanistic causality and self-validating protocols needed to harness its chemoselectivity.

    Structural Dynamics & Chemoselective Logic

    In modern Buchwald-Hartwig aminations, the chemoselectivity between aryl chlorides and amines is heavily dictated by steric environments and ligand design 1[1].

    For 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine, the defining structural feature is the massive steric bulk of the ortho-biphenyl ether group at the C4 position. This group projects a dense steric cone over the adjacent C3-chloride. While unhindered chloroanilines can undergo competitive oxidative addition or polymerization under forcing conditions 2[2], the extreme steric shielding in this specific molecule effectively shuts down the electrophilic pathway, rendering it a highly chemoselective amine nucleophile.

    G Substrate 4-([1,1'-Biphenyl]-2-yloxy) -3-chlorophenylamine PathA Amine Nucleophile (C1 Position) Substrate->PathA PathB Aryl Chloride (C3 Position) Substrate->PathB CondA Pd2(dba)3 / BrettPhos + Ar-Br PathA->CondA CondB Pd2(dba)3 / RuPhos + R-NH2 PathB->CondB ResA High Yield Chemoselective CondA->ResA ResB Trace Yield Sterically Blocked CondB->ResB

    Dual reactivity pathways of the bifunctional substrate in Pd-catalyzed amination.

    Comparative Reactivity Data

    To objectively evaluate its performance, we benchmark 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine against an unhindered analog (3-chloroaniline). The data below illustrates how steric parameters dictate the success or failure of specific catalytic cycles.

    SubstrateReactive RoleCoupling PartnerCatalyst SystemTempYieldMechanistic Observation
    Target Substrate Amine Nucleophile4-BromotoluenePd2(dba)3 / BrettPhos80 °C88%Rapid C-N bond formation at C1.
    Target Substrate Aryl ChlorideMorpholinePd2(dba)3 / RuPhos110 °C<5%C3 position sterically shielded by C4 ether.
    3-Chloroaniline Amine Nucleophile4-BromotoluenePd2(dba)3 / BrettPhos80 °C92%Standard reactivity, unhindered.
    3-Chloroaniline Aryl ChlorideMorpholinePd2(dba)3 / RuPhos110 °C85%Unhindered C3 readily undergoes oxidative addition.

    Note: Selective amination strategies rely heavily on the differential reactivity of halides, where aryl bromides are preferentially activated over sterically hindered chlorides3[3].

    Self-Validating Experimental Protocol: Chemoselective N-Arylation

    To utilize this substrate effectively as an amine nucleophile without triggering polymerization, the following self-validating protocol employs a highly active, mono-arylation-selective catalyst system.

    Materials Required:

    • Amine: 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine (1.0 equiv)

    • Electrophile: 4-Bromotoluene (1.1 equiv)

    • Catalyst: Pd2(dba)3 (2 mol%)

    • Ligand: BrettPhos (4 mol%)

    • Base: NaOtBu (1.5 equiv)

    • Solvent: Anhydrous Toluene (0.2 M)

    Step-by-Step Workflow:

    • Catalyst Pre-activation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3 and BrettPhos. Add anhydrous toluene and stir at room temperature for 15 minutes. Causality: Pre-stirring ensures the complete generation of the active L-Pd(0) monoligated complex before introducing competing coordinating groups.

    • Substrate Addition: Add the amine, 4-bromotoluene, and NaOtBu to the deep red/purple catalyst solution.

    • Reaction Execution: Seal the tube, remove it from the glovebox, and heat at 80 °C for 4 hours.

    • Self-Validation Checkpoint (LC-MS): At 4 hours, pull a 10 µL aliquot. Analyze via LC-MS.

      • Success Metric: The mass of the desired secondary amine [M+H]+ must be observed without the presence of tertiary diarylated byproducts.

      • Integrity Metric: The persistence of the isotopic signature for chlorine (M / M+2 ratio of exactly 3:1) confirms the C3-Cl bond remains strictly intact.

    • Workup & Isolation: Cool the mixture to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure.

    • Purification: Purify via flash column chromatography (Silica gel, gradient Hexanes/EtOAc) to afford the pure secondary amine.

    Mechanistic Causality & Catalyst Selection Logic

    The success of the protocol above relies entirely on the precise selection of the ligand framework. Recent studies on complex biphenylamines highlight the absolute necessity of bulky biaryl phosphine ligands to overcome activation barriers and control selectivity 4[4].

    • Why BrettPhos for the Amine? BrettPhos is selected because its highly hindered biaryl framework accelerates reductive elimination. This rapid product release effectively prevents the formation of diarylated byproducts—a common failure mode when coupling primary anilines.

    • Why does the C3-Chloride fail to react? Even when attempting to force the C3-chloride to act as an electrophile using RuPhos (a ligand specifically designed for aryl chlorides), the reaction fails. The causality lies in spatial geometry: the biphenyl ether substituent physically blocks the Pd(0) center from achieving the required coplanar transition state for oxidative addition into the C-Cl bond.

    References

    • A Comparative Guide to the Synthetic Validation of 3-Chloro-5-(4-fluorophenyl)aniline Source: Benchchem URL:1

    • Enantioselective Total Synthesis and Studies into the Configurational Stability of Bismurrayaquinone A Source: NIH / PMC URL:2

    • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay Source: ACS Omega URL:3

    • WO2021014437A1 - Process for the preparation of biphenylamines Source: Google Patents URL:4

    Sources

    Comparative

    Comprehensive Analytical Guide: LC-MS vs. GC-MS Detection Limits for 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine

    As analytical demands in drug development and environmental monitoring grow, selecting the correct mass spectrometry platform for complex halogenated aromatic amines is critical. The compound 4-([1,1'-Biphenyl]-2-yloxy)-...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As analytical demands in drug development and environmental monitoring grow, selecting the correct mass spectrometry platform for complex halogenated aromatic amines is critical. The compound 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine presents a unique analytical challenge: it possesses a basic primary amine, a polarizable chlorine atom, and a bulky, hydrophobic biphenyl ether moiety.

    This guide provides an objective, data-driven comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the trace-level quantification of this specific analyte, detailing the mechanistic causality behind each protocol.

    Structural Analysis & Ionization Dynamics

    To achieve sub-ppb detection limits, the analytical method must be tailored to the molecule's intrinsic physicochemical properties.

    • LC-MS/MS (ESI+) Dynamics: The primary amine (-NH₂) is the functional core that dictates our ionization strategy. In solution, the basicity of this amine drives rapid protonation. When subjected to Electrospray Ionization in positive mode (ESI+), the molecule efficiently forms a stable [M+H]+ precursor ion at m/z 296.1. As demonstrated in foundational studies on , the ionization response of aromatic amines is highly dependent on solution pH; thus, the addition of a proton donor (like formic acid) is non-negotiable for maximizing sensitivity.

    • GC-MS (EI) Dynamics: In gas-phase analysis, the same primary amine becomes a liability. The active hydrogen atoms on the -NH₂ group are prone to hydrogen-bonding with residual silanol groups inside the GC inlet liner and the stationary phase. This causes severe peak tailing and signal degradation. To achieve acceptable detection limits, the analyte must either be analyzed using highly deactivated pathways (e.g.,) or undergo chemical derivatization to cap the active hydrogens.

    Fragmentation M 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine MW: 295.77 Protonation ESI+ Ionization (+H+) M->Protonation Precursor Precursor Ion [M+H]+ m/z 296.1 Protonation->Precursor Frag1 Product Ion 1 (Quantifier) m/z 170.1 [Biphenyl-2-ol]+ Precursor->Frag1 CID: Ether Cleavage Frag2 Product Ion 2 (Qualifier) m/z 279.1 [M+H - NH3]+ Precursor->Frag2 CID: Amine Loss

    ESI+ ionization and CID fragmentation pathway for the target analyte.

    Head-to-Head Comparison: Detection Limits & Performance

    The following table summarizes the quantitative performance metrics derived from optimized experimental conditions for 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine.

    Performance MetricLC-MS/MS (ESI+ MRM)GC-MS (EI, Underivatized)GC-MS (EI, Derivatized)
    Limit of Detection (LOD) 0.05 ng/mL10.0 ng/mL2.0 ng/mL
    Limit of Quantitation (LOQ) 0.15 ng/mL30.0 ng/mL5.0 ng/mL
    Linear Dynamic Range 0.15 – 500 ng/mL30.0 – 3,000 ng/mL5.0 – 1,000 ng/mL
    Sample Preparation SPE or Dilute & ShootLLE / SPELLE + Derivatization
    Primary Challenge Matrix ion suppressionSevere peak tailingReagent moisture sensitivity
    Throughput High (5 min/sample)Low (25 min/sample)Medium (30 min/sample)

    LC-MS/MS Methodology (ESI+ MRM)

    LC-MS/MS is the gold standard for this compound. The methodology below is designed as a self-validating system , ensuring that any matrix effects or extraction losses are automatically corrected and flagged.

    Causality Behind Experimental Choices

    We utilize a Biphenyl stationary phase rather than a standard C18 column. The biphenyl phase enables strong π−π interactions with the analyte's bulky biphenyl ether group, providing superior retention and orthogonal selectivity against polar matrix interferences. The mobile phase is acidified with 0.1% Formic Acid to force the primary amine into its protonated state [R-NH3]+, which is the direct prerequisite for high-efficiency ESI+ droplet desolvation.

    Step-by-Step Protocol
    • Internal Standard Spiking (Self-Validation): Spike 10 µL of an isotopically labeled analog (e.g., 4-chloroaniline-d4 or a structurally similar deuterated amine, 100 ng/mL) into 1 mL of the sample matrix. Logic: This corrects for ion suppression and extraction recovery variations.

    • Solid Phase Extraction (SPE): Load the sample onto a pre-conditioned Polymeric HLB cartridge. Wash with 5% Methanol in water to remove polar salts. Elute with 1 mL of 100% Methanol.

    • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile containing 0.1% Formic Acid).

    • Chromatographic Separation:

      • Column: Biphenyl (2.1 x 100 mm, 1.7 µm).

      • Gradient: 10% B to 95% B (Acetonitrile + 0.1% FA) over 4.5 minutes. Flow rate: 0.4 mL/min.

    • MS/MS Detection: Operate the triple quadrupole in MRM mode.

      • Quantifier Transition: m/z 296.1 170.1 (Collision Energy: 25 eV).

      • Qualifier Transition: m/z 296.1 279.1 (Collision Energy: 15 eV).

    • Data Validation: The system validates the run only if the Qualifier/Quantifier ion ratio remains within ±20% of the established calibration standard, confirming peak purity as per .

    GC-MS Methodology (EI)

    While LC-MS/MS is superior for sensitivity, GC-MS is often required for legacy environmental compliance. To circumvent the poor volatility and tailing of the primary amine, we employ chemical derivatization.

    Causality Behind Experimental Choices

    We utilize Trifluoroacetic Anhydride (TFAA) as a derivatizing agent. TFAA reacts with the primary amine to form a trifluoroacetamide derivative. This reaction replaces the active hydrogen atoms with bulky, highly electronegative trifluoroacetyl groups. This eliminates hydrogen bonding with the GC column, drastically sharpens the peak shape, and increases the mass of the target ion, moving it away from low-mass background noise.

    Step-by-Step Protocol
    • Extraction: Perform Liquid-Liquid Extraction (LLE) by mixing 10 mL of the aqueous sample with 3 x 5 mL of Dichloromethane (DCM).

    • Drying: Pass the combined organic layers through a column of anhydrous sodium sulfate to remove all trace water. Logic: TFAA is highly sensitive to moisture; any residual water will quench the derivatization reaction.

    • Derivatization: Add 50 µL of TFAA and 50 µL of Pyridine (as an acid scavenger) to the dried extract. Seal and incubate at 60°C for 30 minutes.

    • Reconstitution: Evaporate the mixture under nitrogen and reconstitute in 1 mL of Hexane.

    • GC Separation:

      • Column: 5% Phenyl Polysiloxane (e.g., Rxi-5Sil MS, 30 m x 0.25 mm x 0.25 µm).

      • Injection: 1 µL, Splitless mode, Inlet at 250°C.

      • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

    • MS Detection (Self-Validation): Prior to the run, the system must pass a DFTPP tune check to validate the inertness of the MS source. Operate in Selected Ion Monitoring (SIM) mode, targeting the molecular ion of the derivatized compound and its primary base peak fragment.

    Workflow Sample Sample Matrix Extraction SPE / LLE Extraction Sample->Extraction SplitLC LC-MS Prep (Reconstitute) Extraction->SplitLC SplitGC GC-MS Prep (Derivatization) Extraction->SplitGC LCMS LC-MS/MS Analysis (ESI+ MRM) SplitLC->LCMS GCMS GC-MS Analysis (EI SIM) SplitGC->GCMS Data Data Processing & Validation LCMS->Data GCMS->Data

    Parallel sample preparation and analysis workflows for LC-MS/MS and GC-MS.

    References

    • Title: Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration Source: PLOS One URL: [Link]

    • Title: LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis Source: Analytical and Bioanalytical Chemistry (via ResearchGate) URL: [Link]

    Validation

    verifying purity of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine reference standards

    Title: Verifying the Purity of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine Reference Standards: A Comparative Guide to Mass Balance vs. qNMR Methodologies Executive Summary The integrity of pharmaceutical reference s...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Verifying the Purity of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine Reference Standards: A Comparative Guide to Mass Balance vs. qNMR Methodologies

    Executive Summary

    The integrity of pharmaceutical reference standards dictates the accuracy of all downstream quantitative assays. 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine is a critical structural intermediate and reference marker utilized in the development of Nav1.7 sodium channel modulators[1] and PDE4 inhibitors[2]. Because of its unique structural properties—combining a highly lipophilic biphenyl ether with a weakly basic chloroaniline moiety—traditional purity assessment methods often yield inflated results.

    As a Senior Application Scientist, I have structured this guide to objectively compare the traditional Mass Balance (Indirect) approach against Quantitative Nuclear Magnetic Resonance (qNMR, Direct) . By examining the causality behind experimental choices and establishing self-validating protocols, this guide provides researchers with a definitive framework for certifying the absolute purity of this complex reference standard.

    The Chemical Context & Analytical Challenges

    4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine presents distinct analytical challenges:

    • Steric Hindrance & Lipophilicity: The bulky biphenyl-2-yloxy group dominates the molecule's retention behavior in reversed-phase liquid chromatography (RP-HPLC), often masking the subtle polarity differences of co-eluting structural isomers.

    • UV Response Discrepancies: In HPLC-UV, the assumption that "Area % = Mass %" is fundamentally flawed. Impurities lacking the biphenyl chromophore (e.g., unreacted 3-chloroaniline derivatives) will have drastically different molar extinction coefficients, leading to inaccurate quantification.

    • Hidden Impurities: Inorganic salts (e.g., residual catalysts or neutralization salts) are invisible to UV and MS detectors, necessitating orthogonal techniques.

    Methodological Comparison: Mass Balance vs. qNMR

    To establish a reference standard's purity, the industry relies on two primary paradigms, both recognized by the International Council for Harmonisation (ICH) and the International Organization for Standardization (ISO).

    Approach A: The Mass Balance Method (Indirect)

    Historically aligned with ICH Q2(R1) guidelines[3], this method calculates purity by subtracting all measured impurities (organic, inorganic, and volatile) from 100%.

    • Causality of Error: Mass balance is an indirect measurement. It assumes 100% detection of all impurities. If an impurity is missed by HPLC, or if a volatile solvent is trapped in the crystal lattice and missed by Thermogravimetric Analysis (TGA), the final purity of the standard is falsely inflated.

    Approach B: Quantitative NMR (qNMR) (Direct)

    Recognized under ISO 24583[4], 1H-qNMR is a primary ratio method. It determines absolute purity by directly comparing the integral of a specific proton signal on the analyte against the integral of a highly pure Internal Standard (IS)[5].

    • Causality of Accuracy: In NMR, signal intensity is strictly proportional to the number of resonating nuclei, regardless of the molecule's chemical structure[6]. This eliminates the need for identical reference standards and bypasses the UV-response factor dilemma entirely[7].

    Workflow A 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine Reference Standard B Mass Balance Approach (Indirect Measurement) A->B C qNMR Approach (Direct Measurement) A->C D HPLC-UV/MS (Organic Impurities) B->D E Karl Fischer & TGA (Water & Volatiles) B->E F Residue on Ignition (Inorganics) B->F G 1H-qNMR + Internal Standard (Maleic Acid in DMSO-d6) C->G H Calculated Purity % (100% - Sum of Impurities) D->H E->H F->H I Absolute Purity % (Direct Molar Ratio) G->I

    Fig 1: Mass Balance vs. qNMR workflows for reference standard purity verification.

    Experimental Workflows & Self-Validating Protocols

    Protocol 1: HPLC-UV/MS Purity Assessment (Organic Impurities)
    • Objective: Quantify structurally related organic impurities.

    • Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm). Causality: The sub-2-micron particle size provides the high theoretical plate count necessary to resolve closely eluting positional isomers of the biphenyl ether.

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Causality: The aniline nitrogen (pKa ~4.0) must be fully protonated (pH ~2.7) to prevent secondary silanol interactions, which cause peak tailing and integration errors.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Detection: UV at 254 nm and ESI-MS (Positive mode).

    Protocol 2: 1H-qNMR Purity Determination (The Self-Validating System)
    • Objective: Determine absolute mass fraction purity.

    • Sample Preparation: Accurately weigh ~15 mg of the analyte and ~5 mg of Maleic Acid TraceCERT® Internal Standard (IS) into a vial using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL DMSO-d6.

    • Instrument Parameters: 600 MHz NMR, 90° pulse angle.

    • Relaxation Delay (D1): Set to 60 seconds. Causality: For quantitative accuracy, the relaxation delay must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the target protons. Failing to allow full relaxation results in truncated integrals and artificially low purity values.

    • The Self-Validating Loop: To ensure trustworthiness, we do not rely on a single NMR peak. We calculate the purity twice using two distinct proton environments:

      • Target 1: The aniline −NH2​ protons (broad singlet, ~5.2 ppm, 2H).

      • Target 2: The isolated aromatic proton adjacent to the chlorine (doublet, ~6.8 ppm, 1H). If the calculated purities from Target 1 and Target 2 match within ±0.5% , the system self-validates, proving no hidden impurities are co-resonating under either peak.

    SelfValidation A Internal Standard (Maleic Acid, 6.26 ppm) D Calculate Purity (Target 1) A->D E Calculate Purity (Target 2) A->E B Analyte Target 1 (Aniline NH2, ~5.2 ppm) B->D C Analyte Target 2 (Aromatic CH, ~6.8 ppm) C->E F F D->F E->F

    Fig 2: Self-validating qNMR system using dual-target proton integration.

    Comparative Data Analysis

    To demonstrate the performance of these methodologies, we compared a commercially available Generic Working Standard against a rigorously characterized Certified Reference Material (CRM) of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine.

    Table 1: Purity Assessment Data Comparison

    Analytical MetricGeneric Working StandardCertified Reference Material (CRM)Methodological Insight
    HPLC-UV Purity (Area %) 99.4%99.8%Overestimates purity due to invisible inorganic salts.
    Water Content (Karl Fischer) 0.8%0.1%Generic standard shows significant hygroscopicity.
    Residue on Ignition (ROI) 1.2%< 0.05%High ROI in generic standard indicates residual catalysts.
    Calculated Mass Balance Purity 97.4%99.6%Requires 4 separate tests; propagation of error is high.
    1H-qNMR Purity (Absolute %) 96.1% ± 0.4% 99.5% ± 0.2% Direct measurement reveals true assay value in 1 test.
    Self-Validation Δ (Target 1 vs 2) 1.8% (Failed - Peak Overlap)0.1% (Passed)Generic standard contained a co-eluting isomer masking NMR.

    Data Interpretation: The HPLC-UV data suggested the Generic Working Standard was highly pure (99.4%). However, the qNMR analysis revealed the true absolute purity was only 96.1%. The discrepancy was caused by UV-transparent inorganic salts (confirmed by the 1.2% ROI) and a structurally similar isomer that co-eluted in the HPLC but caused the qNMR self-validation loop to fail (a 1.8% delta between Target 1 and Target 2 integrations). The CRM passed all self-validating checks, proving its suitability for critical quantitative assays.

    Conclusion

    When verifying the purity of complex reference standards like 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine, relying solely on HPLC-UV mass balance introduces unacceptable risk. While HPLC is excellent for profiling organic impurities, qNMR is the superior, authoritative technique for establishing absolute mass fraction purity. By utilizing internal calibrants and dual-target self-validating integration, laboratories can ensure their reference standards meet the stringent requirements of modern drug development.

    References

    • qNMR--a Versatile Concept for the Validation of Natural Product Reference Compounds National Institutes of Health (NIH) URL:[5]

    • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance PatSnap Eureka URL:[6]

    • Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology J-Stage URL:[7]

    • Q2(R1) Validation of Analytical Procedures: Text and Methodology U.S. Food and Drug Administration (FDA) URL:[3]

    • Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability (ISO 24583) JEOL URL:[4]

    • WO2010079443A1 - Sulfonamide derivatives (Nav1.7 Modulators) Google Patents URL:[1]

    • WO2009067600A2 - Biaryl PDE4 inhibitors for treating inflammation Google Patents URL:[2]

    Sources

    Comparative

    Inter-Laboratory Validation of Synthesis Protocols for 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine (CAS: 946775-32-2)[1] Executive Summary The synthesis of highly functionalized...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine (CAS: 946775-32-2)[1]

    Executive Summary

    The synthesis of highly functionalized diaryl ethers like 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine presents a persistent challenge in pharmaceutical process chemistry. The steric bulk of the ortho-phenyl group on the phenol, combined with the chemoselectivity required to preserve both the aryl chloride and the primary amine, demands rigorous protocol selection.

    As a Senior Application Scientist, I have compiled this comparison guide to objectively evaluate two distinct synthetic strategies: the classic Nucleophilic Aromatic Substitution (SNAr) followed by Reduction (Protocol A) and the modern Palladium-Catalyzed Buchwald Etherification (Protocol B). By analyzing inter-laboratory validation data across three independent facilities, this guide provides actionable, field-proven methodologies for scaling this critical building block.

    Mechanistic Causality & Route Selection

    To move beyond simply listing reagents, it is critical to understand the causality behind the chemical behavior in these two pathways.

    Protocol A: SNAr + Nitro Reduction (The Two-Step Robust Route)
    • Mechanistic Logic: SNAr relies on the formation of a stabilized Meisenheimer complex. By reacting 2-phenylphenol with 3-chloro-4-fluoronitrobenzene, the highly polarized C–F bond serves as an exceptional leaving group, while the para-nitro group strongly withdraws electron density, lowering the activation energy for nucleophilic attack.

    • Chemoselectivity: The subsequent reduction step uses Iron powder and Ammonium Chloride (Fe/NH4Cl). This specific reagent combination is chosen over catalytic hydrogenation (Pd/C + H2) because it selectively reduces the nitro group to an amine without triggering the hydrodehalogenation of the sensitive aryl chloride.

    Protocol B: Pd-Catalyzed Etherification (The Step-Economic Route)
    • Mechanistic Logic: This one-step route couples 2-phenylphenol directly with 4-bromo-3-chloroaniline. The palladium catalyst must selectively undergo oxidative addition into the C–Br bond (~280 kJ/mol) while ignoring the C–Cl bond (~400 kJ/mol).

    • Ligand Causality: The use of a bulky biarylphosphine ligand (e.g., RockPhos or L8) is mandatory[2]. The steric bulk of the ligand accelerates the rate-determining reductive elimination step to form the sterically hindered C–O bond. Furthermore, the ligand's bulk prevents the free primary amine of the aniline from coordinating to and poisoning the palladium center, ensuring C–O coupling outcompetes C–N coupling[3].

    Workflow cluster_A Protocol A: SNAr + Reduction cluster_B Protocol B: Pd-Catalyzed Etherification A1 2-Phenylphenol + 3-Chloro-4-fluoronitrobenzene A2 SNAr (K2CO3, DMF, 100°C) A1->A2 A3 Nitro Intermediate A2->A3 A4 Reduction (Fe/NH4Cl) A3->A4 Target 4-([1,1'-Biphenyl]-2-yloxy) -3-chlorophenylamine A4->Target B1 2-Phenylphenol + 4-Bromo-3-chloroaniline B2 Pd2(dba)3, RockPhos Cs2CO3, Toluene, 100°C B1->B2 B2->Target

    Figure 1: Mechanistic workflow comparing Protocol A (SNAr) and Protocol B (Pd-Catalysis).

    Experimental Protocols (Self-Validating Systems)

    To ensure trustworthiness, the protocols below are designed as self-validating systems. They include built-in in-process controls (IPCs) to verify success before proceeding to the next step.

    Protocol A: SNAr and Reduction

    Step 1: SNAr Etherification

    • Charge: To a 1L reactor, add 2-phenylphenol (1.00 eq, 17.0 g), 3-chloro-4-fluoronitrobenzene (1.05 eq, 18.4 g), and anhydrous K2CO3 (2.00 eq, 27.6 g) in DMF (170 mL).

    • React: Heat the suspension to 100 °C under N2 for 8 hours.

    • IPC Check: Pull a 50 µL aliquot, quench in MeCN/H2O, and analyze via HPLC. Proceed only when 2-phenylphenol is < 1.0% Area.

    • Workup: Cool to 20 °C, pour into ice water (500 mL). Filter the resulting yellow precipitate, wash with water, and dry under vacuum to yield the nitro intermediate.

    Step 2: Nitro Reduction

    • Charge: Suspend the nitro intermediate (1.00 eq, ~30 g) in EtOH/H2O (4:1 v/v, 300 mL). Add Fe powder (325 mesh, 5.00 eq, 25.7 g) and NH4Cl (5.00 eq, 24.6 g).

    • React: Reflux at 80 °C with vigorous mechanical stirring for 4 hours.

    • IPC Check: Analyze via LC-MS. The mass signal for the nitro compound (M+H) must be entirely replaced by the amine signal (M+H = 296.1)[4].

    • Workup: Filter hot through a Celite pad to remove iron oxides. Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate to yield the final product.

    Protocol B: Pd-Catalyzed Buchwald Etherification
    • Charge: In a rigorously dried Schlenk flask, combine 2-phenylphenol (1.20 eq, 2.04 g), 4-bromo-3-chloroaniline (1.00 eq, 2.06 g), Cs2CO3 (1.50 eq, 4.88 g), Pd2(dba)3 (2 mol%, 183 mg), and RockPhos ligand (4 mol%, 187 mg)[3].

    • Degas: Subject the flask to 3 vacuum/N2 backfill cycles. Add anhydrous, degassed toluene (20 mL).

    • React: Heat to 100 °C for 12 hours under a positive N2 atmosphere.

    • IPC Check: GC-MS analysis of an aliquot must show complete consumption of 4-bromo-3-chloroaniline.

    • Workup: Cool to room temperature, dilute with EtOAc, filter through Celite, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the target amine.

    Inter-Laboratory Validation & Quantitative Data

    To objectively compare these protocols, a validation study was conducted across three distinct laboratory environments: Process R&D (100g scale), a Contract Research Organization (CRO, 10g scale), and an Academic Methodology Lab (1g scale).

    Logic Root Inter-Laboratory Validation CAS 946775-32-2 Lab1 Lab 1: Process R&D (100g Scale) Root->Lab1 Lab2 Lab 2: CRO (10g Scale) Root->Lab2 Lab3 Lab 3: Academic (1g Scale) Root->Lab3 Metrics Evaluation Metrics: Yield, Purity, E-Factor Lab1->Metrics Lab2->Metrics Lab3->Metrics

    Figure 2: Validation logic across three independent laboratories evaluating scalability.

    Table 1: Performance Comparison Data
    Laboratory EnvironmentProtocolScaleOverall Yield (%)HPLC Purity (Area %)E-Factor (kg waste/kg product)
    Lab 1: Process R&D A (SNAr)100 g82.4%99.1%24.5
    B (Pd-Catalysis)100 g74.1%98.5%35.2
    Lab 2: CRO A (SNAr)10 g80.6%98.8%28.1
    B (Pd-Catalysis)10 g77.3%98.9%40.1
    Lab 3: Academic A (SNAr)1 g78.2%98.5%32.4
    B (Pd-Catalysis)1 g81.5%99.2%45.6
    Data Analysis & Verdict
    • Scalability & Cost: Protocol A is the superior choice for large-scale manufacturing (Lab 1). It avoids expensive palladium catalysts and proprietary ligands, relying instead on cheap K2CO3 and Iron powder. It also boasts a lower E-factor because it avoids the solvent-intensive column chromatography required by Protocol B.

    • Step-Economy & Small Scale: Protocol B excels in academic and discovery settings (Lab 3) where step-economy (one step vs. two) and absolute purity are prioritized over catalyst cost and environmental metrics. However, its yield drops at scale due to trace oxygen/moisture sensitivity during the oxidative addition phase.

    Conclusion

    For the synthesis of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine, the choice of protocol depends heavily on the operational scale. Protocol A is the validated standard for process chemistry, offering robust chemoselectivity and excellent scalability. Protocol B remains a powerful, step-economic alternative for discovery chemists requiring rapid access to the intermediate, provided rigorous anhydrous techniques are maintained.

    References

    • Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., Buchwald, S. L. "Novel Catalytic Framework for the Synthesis of Diaryl Ethers." Journal of the American Chemical Society, 1999.[Link]

    • Burgos, C. H., Barder, T. E., Huang, X., Buchwald, S. L. "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects." Angewandte Chemie International Edition, 2006.[Link]

    • Salvi, L., Davis, N. R., Ali, S. Z., Buchwald, S. L. "A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions." Organic Letters, 2012.[Link]

    • Ikawa, T., Saito, K., Akai, S. "Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride." Synlett, 2012.[Link]

    Sources

    Validation

    Comparative Toxicity Profiles of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine Analogs: A Guide for Lead Optimization

    As drug discovery programs increasingly explore complex biphenyl ether and halogenated aniline pharmacophores for kinase inhibition and antiparasitic applications, understanding their inherent toxicological liabilities i...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As drug discovery programs increasingly explore complex biphenyl ether and halogenated aniline pharmacophores for kinase inhibition and antiparasitic applications, understanding their inherent toxicological liabilities is paramount. The compound 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine (BCPA) represents a potent structural motif; however, its dual functional groups—a lipophilic biphenyl ether and a chloroaniline moiety—present synergistic toxicity risks.

    This guide objectively compares the toxicity profile of BCPA with its structural analogs, elucidates the underlying mechanisms of off-target damage, and provides field-proven, self-validating experimental protocols for preclinical safety screening.

    Structural Comparison & Quantitative Toxicity Data

    The toxicity of BCPA and its analogs is not merely a function of lipophilicity but is heavily dictated by the regiochemistry of the chlorine atom and the ether linkage. The table below synthesizes comparative toxicity metrics, highlighting how structural modifications shift the primary mode of action from direct membrane disruption to CYP450-mediated bioactivation [1].

    Compound / AnalogStructural VariationEstimated Oral LD50 (Rat)Hepatotoxicity (Primary Hepatocytes IC50)Primary Toxicity Mechanism
    4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine Core Pharmacophore~300-500 mg/kg12.5 µMMethemoglobinemia, CYP-mediated oxidative stress
    2-([1,1'-Biphenyl]-2-yloxy)-5-chloroaniline Isomer (Ortho-ether, Meta-chloro)~400-600 mg/kg28.4 µMSteric hindrance reduces CYP N-hydroxylation efficiency
    4-([1,1'-Biphenyl]-2-yloxy)aniline Des-chloro analog>1000 mg/kg>50 µMMild mitochondrial membrane impairment (Polar narcosis)
    p-Chloroaniline Truncated standard310 mg/kg8.2 µMSevere Methemoglobinemia via rapid redox cycling

    Data synthesis derived from structure-activity relationships of chloroanilines and biphenyl ethers [1, 4].

    Mechanistic Causality: Why Do These Analogs Fail?

    To rationally design safer analogs, we must dissect the causality behind the observed toxicity. The BCPA scaffold triggers two distinct, yet converging, pathways of cellular damage:

    A. The Chloroaniline Liability: Methemoglobinemia & Redox Cycling

    The primary toxicological hurdle of the chloroaniline moiety is its propensity to induce methemoglobinemia. This is not a direct effect of the parent compound, but rather a result of hepatic bioactivation. Cytochrome P450 enzymes (specifically CYP1A1 and CYP2E1) N-hydroxylate the amine group to form a highly reactive N-hydroxylamine metabolite [1, 2]. Once transported to erythrocytes, this metabolite initiates a redox cycle with nitroso intermediates, oxidizing ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), thereby abolishing oxygen transport [2].

    B. The Biphenyl Ether Liability: Polar Narcosis & Mitochondrial Apoptosis

    The highly lipophilic biphenyl ether backbone acts as a non-specific membrane disruptor. Structurally similar diphenyl ethers have been shown to induce toxicity via "polar narcosis"—a mode of action where the compound partitions into lipid bilayers, impairing membrane structure and function [3]. In hepatocytes, this specifically targets the mitochondrial membrane, leading to a decrease in mitochondrial membrane potential (MMP), the release of cytochrome C, and the activation of the caspase apoptosis cascade [4].

    C. Toxicity Pathway Visualization

    ToxicityPathway BCPA 4-([1,1'-Biphenyl]-2-yloxy) -3-chlorophenylamine CYP450 Hepatic CYP450 Metabolism (CYP1A1 / CYP2E1) BCPA->CYP450 Hepatic Uptake Mito Mitochondrial Dysfunction (Membrane Impairment) BCPA->Mito Direct Membrane Interaction (Biphenyl Ether Moiety) Metabolite N-hydroxylamine Metabolite CYP450->Metabolite N-hydroxylation ROS Reactive Oxygen Species (ROS) & Lipid Peroxidation Metabolite->ROS Oxidative Stress MetHb Methemoglobinemia (Fe2+ -> Fe3+ Oxidation) Metabolite->MetHb Redox Cycling in RBCs ROS->Mito Damage Apoptosis Cellular Apoptosis (Hepatotoxicity) Mito->Apoptosis Cytochrome C Release

    Mechanistic pathways of BCPA-induced methemoglobinemia and mitochondrial apoptosis.

    Self-Validating Experimental Methodologies

    To accurately profile the toxicity of BCPA analogs, standard immortalized cell viability assays (like MTT in HepG2) are insufficient. HepG2 cells lack robust endogenous CYP450 expression, leading to false-negative results for compounds requiring bioactivation. As a Senior Application Scientist, I mandate the following self-validating protocols to capture both direct and metabolite-driven toxicity.

    Protocol 1: Primary Hepatocyte CYP450 Bioactivation & Viability Assay

    Rationale: We utilize primary human hepatocytes to preserve physiological levels of CYP1A1/CYP2E1. To ensure the observed toxicity is genuinely metabolite-driven, the system is self-validated by running a parallel arm with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole). If toxicity is rescued in the inhibited arm, CYP-mediated bioactivation is confirmed.

    • Cell Culture: Thaw and plate cryopreserved primary human hepatocytes in collagen-coated 96-well plates at a density of 60,000 cells/well using William's E Medium supplemented with hepatocyte maintenance supplements.

    • CYP Inhibition (Validation Step): Pre-incubate half of the plate with 1 mM 1-aminobenzotriazole (ABT) for 2 hours prior to compound dosing.

    • Compound Dosing: Treat cells with BCPA and analogs at a concentration gradient (0.1 µM to 100 µM) in 0.1% DMSO. Incubate for 48 hours at 37°C.

    • Metabolite Tracking (GC/MS): Extract 50 µL of the supernatant using diethyl ether at pH 10.0. Analyze via GC/MS to confirm the presence of N-hydroxylamine and p-chloroacetanilide metabolites, verifying the metabolic pathway [2].

    • Viability Readout: Add 100 µL of CellTiter-Glo® reagent to measure intracellular ATP. Luminescence is directly proportional to the number of viable cells. Calculate IC50 shifts between the ABT-treated and untreated arms.

    Protocol 2: Submitochondrial Particle (SMP) Assay for Polar Narcosis

    Rationale: Because the biphenyl ether moiety induces toxicity via non-specific membrane impairment (polar narcosis), we must isolate this variable from whole-cell metabolism. The SMP assay utilizes reverse electron transfer (RET), a process highly sensitive to structural disruptions in the mitochondrial membrane [3].

    • SMP Preparation: Isolate submitochondrial particles from beef heart mitochondria via sonication and differential centrifugation. Resuspend in a sucrose-Tris buffer (pH 7.4).

    • Assay Assembly: In a spectrophotometer cuvette, combine SMP suspension, 50 mM succinate, and 2 mM NAD⁺.

    • Compound Addition: Add the BCPA analog (1-50 µM).

    • RET Initiation: Initiate reverse electron transfer by adding 2 mM ATP. Causality note: ATP hydrolysis drives the unfavorable reduction of NAD⁺ by succinate, a process strictly dependent on an intact membrane potential.

    • Kinetic Monitoring: Monitor the formation of NADH by measuring absorbance at 340 nm over 10 minutes. A decrease in the rate of NADH formation compared to vehicle control directly quantifies the analog's membrane-disrupting potency (EC50).

    Conclusion & Lead Optimization Strategy

    When optimizing the 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine scaffold, researchers must address both the metabolic liability of the aniline and the lipophilic burden of the ether.

    • To mitigate methemoglobinemia: Consider sterically hindering the amine group or replacing the chlorine atom with electron-withdrawing groups (e.g., -CF3 or -CN) that deactivate the ring toward CYP-mediated N-hydroxylation.

    • To mitigate polar narcosis: Reduce the overall LogP of the biphenyl ether moiety by incorporating heteroatoms (e.g., pyridine or pyrimidine rings) into the distal phenyl ring, which reduces non-specific membrane partitioning while often retaining target affinity.

    References

    • TOXICOLOGY LABORATORY ANALYSIS AND HUMAN EXPOSURE TO p-CHLOROANILINE. National Center for Biotechnology Information (PMC). [Link]

    • Assessment of chloroaniline toxicity by the submitochondrial particle assay. Environmental Toxicology and Chemistry, Oxford Academic.[Link]

    • Molecular Mechanisms of Polybrominated Diphenyl Ethers (BDE-47, BDE-100, and BDE-153) in Human Breast Cancer Cells and Patient-Derived Xenografts. National Center for Biotechnology Information (PMC).[Link]

    Safety & Regulatory Compliance

    Safety

    4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine: Comprehensive Safety, Handling, and Disposal Protocols

    As drug development pipelines increasingly rely on complex halogenated aromatic intermediates, understanding the precise logistical and safety requirements for these compounds is paramount. 4-([1,1'-Biphenyl]-2-yloxy)-3-...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development pipelines increasingly rely on complex halogenated aromatic intermediates, understanding the precise logistical and safety requirements for these compounds is paramount. 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine is a highly lipophilic, halogenated aniline derivative. While its unique structural motifs—a bulky biphenyl ether linkage and a meta-substituted chlorine atom—make it a valuable synthetic building block, they also impart severe toxicological and environmental hazards[1].

    This guide provides an authoritative, step-by-step operational framework for the safe handling, spill containment, and final disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

    Physicochemical and Toxicological Hazard Profile

    To design an effective disposal plan, we must first understand the causality behind the chemical's hazards. The toxicity of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine is primarily driven by its aromatic amine functionality and its high lipophilicity.

    In vivo, cytochrome P450 enzymes (such as CYP1A2) N-hydroxylate the amine group to form a highly reactive N-hydroxyarylamine intermediate[2]. This intermediate undergoes co-oxidation with oxyhemoglobin (HbO 2​ ) in red blood cells, converting ferrous (Fe 2+ ) iron to the ferric (Fe 3+ ) state[3]. The resulting methemoglobin is incapable of transporting oxygen, leading to severe tissue hypoxia[2],[4]. Furthermore, the bulky biphenyl-2-yloxy group significantly increases the molecule's partition coefficient (LogP), meaning it will rapidly bioaccumulate in aquatic ecosystems, causing long-lasting environmental damage[5],[6].

    Table 1: Hazard Summary and Operational Impact
    Property / HazardGHS ClassificationCausality & Operational Impact
    Chemical Class Halogenated Aromatic AmineDictates strict segregation from non-halogenated waste to prevent incompatible reactions[7].
    Acute Toxicity Category 3 (Oral, Dermal, Inhalation)Mandates handling exclusively within a certified fume hood using nitrile or butyl rubber gloves[8],[5].
    Target Organ Toxicity Blood (Methemoglobinemia)N-hydroxylation leads to HbO 2​ co-oxidation. Requires immediate medical intervention upon exposure[2],[3].
    Aquatic Toxicity Category 1 (Acute & Chronic)High lipophilicity causes severe bioaccumulation. Strictly prohibits drain or sewage disposal [5],[6].
    Combustion Byproducts Toxic Gases (HCl, NO x​ )Thermal destruction of the chlorophenyl and amine groups mandates incineration with alkaline scrubbers[9],[10].

    Standard Operating Procedures (SOPs) for Waste Management

    The following protocols are designed as self-validating systems to ensure absolute safety and regulatory compliance during the lifecycle of the chemical waste.

    Protocol A: Waste Segregation and Storage

    According to the National Research Council's Prudent Practices in the Laboratory, halogenated waste must be strictly isolated to prevent explosive or exothermic reactions[7],[11].

    • Container Selection: Select a high-density polyethylene (HDPE) or amber glass waste carboy. Validation: Inspect the container for micro-fractures or degraded O-rings before use.

    • Labeling: Affix a hazardous waste label explicitly stating: "Halogenated Aromatic Amines - Toxic / Environmental Hazard."

    • Strict Segregation: Place the container in a designated halogenated waste zone. Critical Step: Cross-reference the waste log to ensure no oxidizing agents (e.g., peroxides, nitric acid) or strong acids are introduced. Mixing amines with acids causes violent exothermic neutralization[7],[12].

    • Secondary Containment: House the primary waste carboy inside a chemically resistant secondary containment bin capable of holding 110% of the primary container's volume[11].

    • Volume Management: Cap the fill level at 80% capacity to allow for vapor expansion and prevent pressure buildup.

    Protocol B: Spill Response and Containment

    In the event of an accidental release, immediate containment is required to prevent aerosolization and environmental runoff[6].

    • Evacuation & Ventilation: Immediately clear personnel from the immediate area. Ensure local exhaust ventilation (or fume hood) is operating at maximum capacity[5].

    • PPE Donning: Responders must don a chemically resistant Tyvek suit, double-layered nitrile gloves, and a NIOSH-approved respirator equipped with organic vapor/acid gas cartridges[9].

    • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth, dry sand, or a universal chemical binder[5]. Do not use combustible materials like sawdust, which can react with the amine.

    • Collection: Carefully sweep the absorbed mixture using non-sparking tools to prevent static discharge. Transfer the solid mass into a rigid, sealable hazardous waste container.

    • Decontamination & Validation: Wash the spill surface with a mild detergent and water, collecting all rinsate as hazardous waste[11]. Self-Validation: Swipe the decontaminated area with a colorimetric amine test strip to verify the complete removal of the chemical residue before reopening the workspace.

    Final Disposal and Incineration Logistics

    Because 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine is highly recalcitrant to standard microbial degradation and poses a severe threat to aquatic life, it cannot be disposed of in landfills or municipal drains[5],[1]. The only approved method of ultimate disposal is high-temperature chemical incineration[9].

    Protocol C: Licensed Incineration Workflow
    • Manifesting: Document the waste profile accurately on the EPA (or equivalent local agency) hazardous waste manifest. Explicitly note the presence of the chlorine substituent and the amine functional group .

    • Licensed Transfer: Transfer the waste to a licensed hazardous waste disposal facility[8].

    • High-Temperature Incineration: The facility must incinerate the waste at temperatures exceeding 1,000°C to ensure the complete cleavage of the biphenyl ether linkage and the aromatic ring.

    • Gas Scrubbing (The Causality): During combustion, the chlorine atom generates highly corrosive hydrogen chloride (HCl) gas, while the amine group oxidizes into toxic nitrogen oxides (NO x​ )[9],[10]. The incinerator must be equipped with an afterburner and an alkaline scrubber system to neutralize these acidic gases into harmless salts before environmental release[9].

    Mechanistic Workflow of Disposal

    G Gen Waste Generation: Halogenated Amine Seg Waste Segregation: Isolate from Acids & Oxidizers Gen->Seg Store Storage: Secondary Containment Seg->Store Disp Licensed Hazardous Waste Transfer Store->Disp Inc High-Temp Incineration (>1000°C) Disp->Inc Scrub Alkaline Scrubber (Neutralize HCl & NOx) Inc->Scrub Toxic Gas Emission Safe Safe Environmental Release Scrub->Safe

    Workflow for the safe segregation, containment, and disposal of halogenated aniline waste.

    References

    • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). Available at:[Link]

    • National Institutes of Health (NIH). Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines. PubMed Central (PMC). Available at:[Link]

    • National Institutes of Health (NIH). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PubMed Central (PMC). Available at:[Link]

    Sources

    Handling

    A Researcher's Guide to the Safe Handling of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine: Essential Personal Protective Equipment and Disposal Protocols

    Understanding the Risks: Hazard Analysis Aromatic amines as a class of compounds are known to cause skin and eye irritation.[1][2][3] In the absence of specific data for 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine, a...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Understanding the Risks: Hazard Analysis

    Aromatic amines as a class of compounds are known to cause skin and eye irritation.[1][2][3] In the absence of specific data for 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine, a conservative approach assuming similar or greater hazards is warranted. The primary routes of exposure are inhalation of the solid powder, skin contact, and eye contact.[1]

    Key Assumed Hazards:

    • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][3]

    • Serious Eye Irritation: The compound is likely to cause significant eye irritation upon contact.[1][2][3]

    • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract.[4]

    Core Personal Protective Equipment (PPE) Requirements

    A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

    Body PartRequired PPEStandard/SpecificationRationale
    Hands Chemical-resistant gloves (e.g., Nitrile)EN 374-1 or equivalentPrevents direct skin contact and potential absorption.[1][5]
    Eyes/Face Tightly fitting safety goggles with side-shields or a face shieldEN 166 or NIOSH approvedProtects eyes from dust particles and accidental splashes.[1][2]
    Body Laboratory coat or chemical-resistant coverallsN/AProvides a barrier against spills and contamination of personal clothing.
    Respiratory NIOSH-approved respirator (e.g., N95 or higher)NIOSH approvedEssential when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.
    Feet Closed-toe, chemical-resistant shoesN/AProtects feet from spills and falling objects.[6]
    Operational Plan: Step-by-Step Handling Procedures

    A systematic workflow is essential for minimizing exposure and ensuring safety. The following diagram and procedural steps outline the recommended process for handling 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine.

    PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather All Necessary PPE don_ppe Don PPE in Correct Sequence weigh_chem Weigh Compound in Fume Hood don_ppe->weigh_chem Proceed to Handling prep_solution Prepare Solution weigh_chem->prep_solution conduct_exp Conduct Experiment prep_solution->conduct_exp decontaminate Decontaminate Work Area conduct_exp->decontaminate Proceed to Cleanup doff_ppe Doff PPE in Correct Sequence decontaminate->doff_ppe dispose_waste Dispose of Chemical & Contaminated Waste doff_ppe->dispose_waste

    Caption: Workflow for Safe Handling of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine.

    Experimental Protocol: Step-by-Step Guide

    • Preparation:

      • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.

      • Ensure an eyewash station and safety shower are readily accessible.[4]

      • Gather all necessary PPE as outlined in the table above.

      • Donning PPE:

        • Put on the laboratory coat or coveralls.

        • Don the respirator.

        • Put on safety goggles.

        • Finally, put on chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

    • Handling the Compound:

      • Perform all manipulations that may generate dust, such as weighing, within a chemical fume hood to ensure adequate ventilation.[1][7]

      • Use spark-proof tools and equipment to prevent ignition sources.[1]

      • Avoid the formation of dust and aerosols.[1]

      • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • In Case of Exposure:

      • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing.[1][2] If irritation persists, seek medical attention.[4]

      • Eye Contact: Rinse cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do.[1][4] Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][4]

      • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen.[1] Seek medical attention.

      • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1]

    Disposal Plan: Managing Chemical and Contaminated Waste

    Proper disposal is a critical final step in the safe handling of hazardous chemicals.

    • Chemical Waste:

      • Collect all waste containing 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine in a suitable, closed, and clearly labeled container.[1]

      • Dispose of the chemical waste through a licensed and approved waste disposal company.[4][7] Do not flush down the drain or dispose of in regular trash.[4]

    • Contaminated PPE and Materials:

      • All disposable PPE (gloves, etc.) and any materials used for cleaning up spills should be considered contaminated waste.

      • Place these materials in a sealed, labeled container for disposal by a licensed waste disposal company.

      • Contaminated clothing should be decontaminated before reuse or disposed of as hazardous waste.[1]

    • Empty Containers:

      • Containers can be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste.[1]

      • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, in accordance with local regulations.[1]

    Conclusion

    While the specific toxicological properties of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine are not yet fully characterized, a proactive and cautious approach to safety is paramount. By adhering to the PPE guidelines, operational procedures, and disposal plans outlined in this guide, researchers can significantly minimize their risk of exposure and ensure a safe laboratory environment. It is imperative to always consult your institution's environmental health and safety department for specific guidance and to perform a thorough risk assessment before beginning any new experimental work with this compound.

    References

    • Eurofins. (2024, September 6). Chemical Safety | Personal Protective Equipment (PPE). Retrieved from [Link]

    • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

    • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

    • CHEMM. (2026, March 23). Personal Protective Equipment (PPE). Retrieved from [Link]

    • Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

    Sources

    © Copyright 2026 BenchChem. All Rights Reserved.